Enalapril

Catalog No.
S527098
CAS No.
75847-73-3
M.F
C20H28N2O5
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalapril

CAS Number

75847-73-3

Product Name

Enalapril

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

solubility

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

Enalapril, Enalapril Maleate, Maleate, Enalapril, MK 421, MK-421, MK421, Renitec, Renitek

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

The exact mass of the compound Enalapril is 376.1998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16400 mg/l0.04 min water, 1.64x10+4 mg/l at 25 °c2.13e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

enalapril mechanism of action angiotensin converting enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From Prodrug to Enzyme Inhibition

Enalapril is an orally-administered prodrug that undergoes hepatic biotransformation to its active metabolite, enalaprilat [1] [2] [3]. Enalaprilat is a competitive, long-acting inhibitor of angiotensin-converting enzyme (ACE) [2] [4].

The core mechanism involves the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates how this compound interferes with this pathway.

Diagram of the RAAS pathway and this compound's inhibitory action.

As shown, ACE inhibition by enalaprilat leads to several downstream effects [1] [2] [4]:

  • Reduced Vasoconstriction: Decreased Angiotensin II levels lead to systemic vasodilation.
  • Reduced Aldosterone Secretion: Lowers sodium and water reabsorption, reducing blood volume.
  • Increased Bradykinin: ACE also inactivates bradykinin; inhibition increases this vasodilator, though it is linked to the side effect of dry cough.
  • Modulation of Cardiac Remodeling: Reduces maladaptive hypertrophy and fibrosis in cardiac cells, improving cardiac function and output in heart failure.

Quantitative Pharmacokinetic Profile

The therapeutic effect depends on the pharmacokinetics of the prodrug and its active form. Key parameters are summarized below.

Parameter This compound (Prodrug) Enalaprilat (Active Metabolite)
Bioavailability ~60% [2] [3] n/a
Time to Peak Concentration ~1 hour [1] [2] 3-4 hours [2]
Metabolism In liver by carboxylesterase 1 (CES1) [1] Not applicable
Elimination Half-life n/a 11 hours [3]
Primary Route of Elimination n/a Renal (via glomerular filtration and tubular secretion) [1]
Onset of Action ~1 hour [3] n/a
Duration of Action 12-24 hours [3] n/a

Structure-Activity Relationship (SAR)

The molecular design of this compound is key to its function and pharmacokinetics [3]:

  • L-Proline Moiety: Confers oral bioavailability and specificity for the ACE enzyme.
  • Ester Group (-OCH₂CH₃): Makes this compound a prodrug. Hepatic metabolism cleaves this group to form enalaprilat, which contains a carboxylate group that strongly binds the zinc ion in ACE's active site.
  • Absence of a Sulfhydryl Group: Unlike the first ACE inhibitor, captopril, this compound lacks a sulfhydryl group, which is associated with side effects like taste disturbance [3].

Experimental Protocols for ACE Inhibition

Researchers evaluating ACE inhibitors or novel peptides use standardized assays. The following protocols are adapted from recent literature.

Fluorescence-Based High-Throughput Screening Assay

This method is ideal for rapid screening of compound libraries [5].

  • Principle: A quenched fluorescent substrate (Mca-RPPGFSAFK(Dnp)-OH) is cleaved by ACE, releasing a fluorescent product (Mca). The increase in fluorescence is proportional to ACE activity.
  • Key Reagents: Recombinant human ACE, fluorescent substrate, assay buffer (pH 7.5), and test compounds.
  • Procedure:
    • Reaction Setup: In a 384-well plate, mix ACE with the test inhibitor. Initiate the reaction by adding the substrate.
    • Incubation: Incubate at 37°C for 30 minutes.
    • Detection: Monitor fluorescence in real-time (Excitation: 320 nm, Emission: 405 nm).
    • Quenching: A quenching step can be added to stop the reaction.
    • Analysis: Calculate enzyme velocity and determine IC₅₀ values by fitting inhibitor dose-response data to a non-linear regression model.
In Vivo Analgesia Testing Protocol

Based on a 2025 study, this protocol tests the hypothesis that ACE inhibitors augment endogenous opioid signaling [5].

  • Animal Model: Laboratory rodents (e.g., mice or rats).
  • Intervention:
    • Administration: Intracerebroventricular (ICV) administration of the ACE inhibitor (e.g., captopril, thiorphan) alone or in combination with the enkephalin heptapeptide MERF.
    • Control: Administer an opioid receptor antagonist (e.g., naloxone) to confirm opioid-mediated effects.
  • Behavioral Tests:
    • Tail-flick Test: Measures response latency to a thermal stimulus applied to the tail.
    • Hot Plate Test: Measures response latency to a thermal stimulus on a heated surface.
  • Data Analysis: Compare response latencies between treatment and control groups using appropriate statistical tests (e.g., ANOVA) to determine analgesic potency.

Emerging Research and Future Directions

Current research is exploring new dimensions of ACE biology that open avenues for novel drug development.

  • Domain-Selective Inhibition: Somatic ACE has two catalytic domains (N and C). The C-domain is primarily responsible for Ang II generation, while the N-domain is more effective in degrading enkephalins like MERF [5]. Designing N-domain-selective inhibitors could yield potent analgesics that avoid significant blood pressure effects.
  • Augmenting Endogenous Opioids: ACE inhibitors like captopril increase levels of the endogenous opioid Met-enkephalin-Arg-Phe (MERF) in the brain, producing naloxone-reversible analgesia [5]. This presents a promising strategy for pain management with potentially lower addiction liability than classical opioids.

References

Quantitative Pharmacokinetic Parameters of Enalapril and Enalaprilat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters for enalapril and its active metabolite, enalaprilat, based on data from adult and key pediatric populations.

Parameter This compound (Prodrug) Enalaprilat (Active Metabolite) Conditions & Notes
Bioavailability ~60% (oral) [1] Not applicable (formed in vivo) [1] Enalaprilat itself is poorly absorbed orally, hence the use of the prodrug this compound [2].
Time to Peak (Tmax) ~1 hour (oral) [1] 3 to 4 hours (after oral this compound) [1] The delay reflects the time required for hepatic conversion [1].

| Half-life (t₁/₂) | ~1.3-1.5 hours (single dose), 2.2 hours (multiple doses) [3] | Adults: ~11 hours [2] Pediatric HF: Effective half-life is prolonged in children with heart failure [4] | The long half-life of enalaprilat supports once or twice-daily dosing [1] [4]. | | Primary Elimination Route | Renal (~60% as this compound, remainder as enalaprilat) [1] | Renal [1] [2] | clearance is dependent on glomerular filtration and tubular secretion [1]. | | Volume of Distribution | 1.0 - 2.4 L/kg [1] | Information not specified in sources | this compound distributes into extracellular fluid but poorly crosses the blood-brain barrier [1] [2]. | | Clearance (CL/F) | Adults: ~84.9 L/h (or ~5.0 L/h when scaled) [3] Pediatrics: Impacted by age, weight, and renal function [4] | Impacted by age, weight, and renal function [4] | Clearance is a critical covariate for dosing, especially in children [4]. | | Protein Binding | Information not specified in sources | Information not specified in sources | |

Metabolic Pathway and Pharmacokinetic Workflow

The following diagram illustrates the journey of this compound from administration to elimination, highlighting the formation of the active metabolite enalaprilat, which is central to its therapeutic effect.

G Oralthis compound Oral this compound Administration GI Gastrointestinal Tract Oralthis compound->GI Absorption Absorption GI->Absorption Plasmathis compound This compound in Systemic Circulation Absorption->Plasmathis compound Liver Liver (Hepatocytes) Plasmathis compound->Liver Transport via OATP1B1 Renal Kidneys Plasmathis compound->Renal ~60% excreted unchanged Conversion Hydrolysis by Carboxylesterase 1 (CES1) Liver->Conversion PlasmaEnalaprilat Enalaprilat in Systemic Circulation Conversion->PlasmaEnalaprilat ACE Angiotensin-Converting Enzyme (ACE) PlasmaEnalaprilat->ACE Binding PlasmaEnalaprilat->Renal Inhibition Competitive Inhibition ACE->Inhibition Effect Therapeutic Effect: Vasodilation, Reduced Aldosterone Inhibition->Effect Elimination Renal Excretion Renal->Elimination

This compound's metabolic activation and mechanism of action.

Detailed Experimental Protocols from Key Studies

To support your research, here are the methodologies from two pivotal studies that generated the pharmacokinetic data.

  • Source Population: The analysis included 34 ACE inhibitor-naïve children (aged 25 days to 2.1 years) with heart failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [4] [5].

  • Dosing and Sampling: Patients received this compound orodispersible minitablets (ODMT) using an age- and weight-dependent regimen. The dataset for analysis comprised 173 this compound and 268 enalaprilat serum concentrations [4].

  • Modeling Technique: A population pharmacokinetic (PopPK) approach using nonlinear mixed-effects modeling was employed. The final structural model was a one-compartment model for this compound coupled with a one-compartment model for enalaprilat [4].

  • Covariate Analysis: Stepwise covariate modeling was performed to test the influence of age, sex, serum creatinine (renal function), and Ross score (heart failure severity) on pharmacokinetic parameters [4].

  • Study Design: This was a randomized, open-label, multiple-dose, three-treatment, three-period, six-sequence crossover study [3].

  • Subjects: 12 healthy Chinese adults (6 male, 6 female) [3].

  • Treatments: Subjects received 5 mg this compound twice daily and 5 mg felodipine ER twice daily, both alone and in combination, for six days, with a single dose on the seventh day [3].

  • Bioanalysis: Plasma pharmacokinetic studies were conducted. Concentrations of this compound and enalaprilat were measured to determine key parameters like AUCτ,ss and Cmax,ss [3].

Key Clinical and Research Considerations

  • Dosing in Special Populations: For pediatric patients, the LENA studies emphasize that dosing must consider not only weight and renal function but also the child's age and the severity of heart failure (Ross score), particularly for the first dose [4]. In renal impairment (CrCl <30 mL/min), the initial adult dose of this compound should be reduced to 2.5 mg daily [1].
  • Critical Drug Interactions: While some drugs may be co-administered, caution is required. Concomitant use of potassium supplements, potassium-sparing diuretics, or salt substitutes containing potassium increases the risk of hyperkalemia [1]. A study with felodipine showed a pharmacokinetic interaction, but its clinical significance may be limited [3].
  • Primary Adverse Events: The most common class-related adverse reaction is a persistent, dry, non-productive cough, believed to be linked to accumulated bradykinin [1] [2]. Other important reactions include hypotension (especially after the first dose), hyperkalemia, and angioedema [1] [2].

References

enalapril renin angiotensin aldosterone system RAAS

Author: Smolecule Technical Support Team. Date: February 2026

RAAS Pathway and Enalapril Mechanism

The diagram below illustrates the core RAAS pathway and precisely how this compound, as an Angiotensin-Converting Enzyme (ACE) inhibitor, intervenes in this system.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleaved by Renin Renin Renin->AngiotensinI  Converts AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Converted by ACE ACE Angiotensin- Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Stimulates Effects Pathological EffectsVasoconstrictionFibrosisInflammationAldosterone Release AT1R->Effects Aldosterone Aldosterone AdrenalCortex->Aldosterone This compound This compound/Enalaprilat This compound->ACE  Inhibits

Diagram of the RAAS pathway and this compound's inhibition of ACE. This compound reduces formation of Angiotensin II and its downstream effects [1].

Key Quantitative Data from a Recent Pediatric Study

A 2025 metabolomic study investigated the variable response to this compound in pediatric patients with heart failure due to congenital heart disease [2]. The baseline characteristics and key outcomes are summarized below.

Table 1: Baseline Characteristics of Study Population [2]

Characteristic Responders (n=41) Non-Responders (n=22) Healthy Controls (n=46)
Median Age (days) 132 (IQR 54-211) 132 (IQR 54-211) 97 (IQR 63-160)
Metabolomic Features Distinguished from non-responders (94 features, p=0.05) Distinguished from responders (94 features, p=0.05) Distinguished from patients (278 features, p=0.001)

Table 2: Adverse Effects of Angiotensin II and Aldosterone [1]

Adverse Effect Angiotensin II Aldosterone
Myocardial Fibrosis & Hypertrophy Yes Yes
Systemic Hypertension Yes Yes
Vascular Endothelial Dysfunction Yes Yes
Increased Intraglomerular Pressure +++ +
Sodium & Water Retention Yes Yes
Potassium Wasting No Yes
Increased Sympathetic Nervous System Tone Yes Yes

Detailed Experimental Protocol

The methodology from the 2025 study provides a robust protocol for investigating this compound's response [2].

  • Study Population & Design: The research was an open-label, multi-center pharmacokinetic bridging study (the LENA study). It enrolled pediatric patients (0-6 years) with heart failure due to congenital heart disease. Responders to this compound were biochemically defined as those whose aldosterone levels decreased after a single dose, while non-responders showed an increase [2].
  • Dosing & Administration: this compound was administered orally as orodispersible minitablets (ODMTs). Patients naive to ACE inhibitor therapy were uptitrated according to a defined scheme, while those already on this compound were switched to the equivalent ODMT dose [2].
  • Pharmacodynamic (PD) & Clinical Measures: Blood was drawn to measure RAAS activity (renin, angiotensin I, aldosterone, and plasma renin activity) before and 4 hours after this compound administration. Clinical assessments included the Ross score for heart failure severity, echocardiography (shortening fraction), and non-invasive blood pressure measurement [2].
  • Metabolomic Profiling: Serum samples taken before this compound administration were analyzed using untargeted high-resolution mass spectrometry. Metabolites were extracted from serum using methanol with stable isotope-labeled internal standards. The analysis was performed in triplicate using a Q-Exactive high-resolution mass spectrometer coupled with a nano-electrospray ionization source, identifying 1,820 unique metabolic features [2].
  • Data Analysis: Both supervised (to distinguish responders from non-responders) and unsupervised (to compare patients with healthy controls) learning algorithms were applied to the metabolomic data [2].

Interpretation of Findings and Context

  • Mechanism of Action: this compound is a prodrug metabolized in the liver to its active form, enalaprilat. This active metabolite inhibits ACE, reducing the conversion of Angiotensin I to Angiotensin II. The resulting reduction in Angiotensin II leads to vasodilation, reduced cardiac afterload, and decreased aldosterone secretion, which mitigates the pathological effects outlined in Table 2 [1].
  • Interindividual Variability: The 2025 study highlights that metabolic profiling can stratify patients based on their response to this compound, a significant finding for personalized medicine. The research also suggests that a more profound treatment response might be linked to more severe heart failure, as metabolic profiles could distinguish patients from healthy controls [2].
  • RAAS Complexity: It is important to note that the RAAS is more complex than the classic pathway shown. It includes other components (e.g., the AT2 receptor, which often has counter-regulatory effects, and ACE2) [1]. Furthermore, "aldosterone escape," a phenomenon where aldosterone levels rise despite ACE inhibitor therapy, can occur and limit long-term therapeutic efficacy [1].

References

enalapril biochemical pathway hydrolysis to enalaprilat

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway of Enalapril Activation

The core of this compound's action lies in its conversion to enalaprilat. The following diagram illustrates the key entities and relationships in this biochemical pathway.

G This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat  Hydrolysis CES1 Carboxylesterase 1 (CES1) CES1->this compound  Catalyzes ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE  Competitively Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II  Converts Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II (Substrate) Effects Vasoconstriction Aldosterone Secretion Angiotensin_II->Effects

This compound is hydrolyzed by CES1 in the liver to form the active drug enalaprilat, which inhibits ACE.

  • Key Enzymes and Location: The hydrolysis is primarily catalyzed by carboxylesterase 1 (CES1) within hepatocytes (liver cells) [1]. Experimental studies in rats have shown that this esterase activity is concentrated in the perihepatic venous region of the liver [2].
  • Rationale for Prodrug Design: this compound was developed as a prodrug because its active form, enalaprilat, has very low oral bioavailability (less than 10%) [3]. Esterification into this compound increases its gastrointestinal absorption to approximately 60-70%, making it suitable for oral administration [3].

Mechanism of Action in the RAAS Pathway

Once formed, enalaprilat produces its therapeutic effects by interfering with a key regulatory system. The following chart details this mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone ↑ Aldosterone (Sodium/Water Retention) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I  Catalyzes Bradykinin Bradykinin (Vasodilator) ACE->Bradykinin  Degrades Enalaprilat Enalaprilat (ACE Inhibitor) Enalaprilat->ACE  Inhibits Enalaprilat->Bradykinin  Increases Levels InactiveMetabolites Inactive Metabolites Bradykinin->InactiveMetabolites Vasodilation Vasodilation Bradykinin->Vasodilation Cough Dry Cough (Side Effect) Bradykinin->Cough

Enalaprilat inhibits ACE, reducing angiotensin II and increasing bradykinin, leading to therapeutic and side effects.

  • Primary Therapeutic Effects: The decrease in Angiotensin II leads to reduced vasoconstriction and decreased aldosterone secretion [4] [5]. This causes vasodilation, a drop in peripheral vascular resistance, and enhanced excretion of sodium and water, which collectively lower blood pressure [6] [7].
  • Role of Bradykinin: ACE is also responsible for breaking down bradykinin [7]. By inhibiting ACE, enalaprilat increases bradykinin levels [4]. This contributes to vasodilation but is also the primary cause of a common side effect, the ACE inhibitor-associated dry cough [4] [7].

Key Experimental Data and Protocols

The characterization of this compound's metabolism and action relies on specific experimental models and pharmacokinetic studies. The table below summarizes quantitative data and methodologies.

Table 1: Key Experimental Data and Pharmacokinetic Parameters

Parameter Finding / Value Experimental Model / Context Citation
Absorption (this compound) ~60% absorbed orally; Tmax ~1 hour Human oral administration [6] [8]
Bioavailability (Enalaprilat) ~40% (from oral this compound) Human studies (IV enalaprilat as reference) [6] [8]
Activation Enzyme Carboxylesterase 1 (CES1) Human hepatocyte studies [1]
Enalaprilat Tmax 3-4 hours post oral this compound dose Human pharmacokinetic studies [8]
Effective Half-Life ~11 hours Human pharmacokinetic studies [4] [6] [5]
Primary Excretion >90% renal as unchanged enalaprilat Human studies [4] [5]
Esterase Localization Concentrated in perihepatic venous region Isolated perfused rat liver [2]

The following workflow outlines a key experimental approach for studying the liver's metabolic activity, as demonstrated in the search results.

G LabeledDrug Perfuse [14C]this compound via Hepatic Artery LiverPreparation Isolated Perfused Rat Liver LabeledDrug->LiverPreparation PortalPerfusion Drug-Free Perfusate via Portal Vein PortalPerfusion->LiverPreparation SampleCollection Collect Outflow & Tissue Samples LiverPreparation->SampleCollection DataAnalysis Analyze Metabolite Formation, Extraction Ratios, and Intracellular Transit Times SampleCollection->DataAnalysis IndicatorDose Coadminister Reference Indicators: - 51Cr-RBC (Vascular Marker) - [58Co]EDTA (Interstitial Marker) IndicatorDose->LiverPreparation

Experimental workflow for determining regional metabolic activity in the liver.

  • Regional Liver Metabolism Study: The search results describe a sophisticated single-pass perfusion technique using isolated rat livers [2]. This method involves delivering a radiolabeled substrate ([14C]this compound) via one vessel and drug-free perfusate via another to control the compound's distribution within the liver lobules. By administering reference indicators and analyzing metabolite formation, researchers calculated a metabolic sequestration rate constant and concluded that carboxylesterase activity for this compound was concentrated in the perihepatic venous region [2].

Clinical and Therapeutic Significance

The biochemical properties of this compound directly inform its clinical use.

  • Prodrug Advantage: The conversion from the orally-absorbed prodrug (this compound) to the active form (enalaprilat) results in a delayed onset but prolonged duration of action, supporting once or twice-daily dosing [1] [6].
  • Dosing in Renal Impairment: Since enalaprilat is primarily eliminated by the kidneys, its half-life is significantly prolonged in patients with impaired renal function (creatinine clearance ≤30 mL/min) [4] [1] [5]. This necessitates lower starting doses and careful monitoring in this population [4] [1].
  • Unique Intravenous Option: Enalaprilat is the only ACE inhibitor available as an intravenous formulation [4] [9]. It is used for hypertension when oral therapy is not practical, with a rapid onset of action within 15 minutes [4] [5].

References

enalapril pharmacodynamics ACE inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

The following diagram illustrates the core signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of inhibition by enalaprilat.

G cluster_RAAS RAAS Pathway & Enalaprilat Inhibition cluster_Bradykinin Bradykinin Pathway Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Lungs Lungs ACE ACE Lungs->ACE Adrenal Adrenal Vessels Vessels Kidney Kidney Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE (Step Inhibited by Enalaprilat) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction->Vessels Sodium_Water_Retention Sodium_Water_Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Kidney Bradykinin Bradykinin Inactive_Bradykinin Inactive_Bradykinin Bradykinin->Inactive_Bradykinin ACE (Inhibited) Vasodilation Vasodilation Bradykinin->Vasodilation Adosterone Adosterone Adosterone->Adrenal

Enalaprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Enalapril is a prodrug; its active form, enalaprilat, is a potent, competitive inhibitor of ACE [1].

  • RAAS Inhibition: ACE converts Angiotensin I (AT I) to the potent vasoconstrictor Angiotensin II (AT II). By inhibiting ACE, enalaprilat reduces AT II levels, leading to vasodilation and reduced peripheral resistance [2] [1].
  • Bradykinin Potentiation: ACE is identical to kininase II, which degrades bradykinin. Inhibition leads to bradykinin accumulation, contributing to vasodilation and linked to side effects like dry cough [1].
  • Aldosterone Reduction: Lower AT II decreases aldosterone secretion, promoting sodium and water excretion and potassium retention [2].

A key pharmacodynamic feature is the dissociation between plasma drug concentration and effect. Enalaprilat binds tightly to ACE in plasma and tissues, resulting in a long duration of action despite its biphasic plasma elimination [3].

Key Pharmacodynamic and Pharmacokinetic Parameters

The tables below summarize core quantitative data essential for a researcher's understanding of this compound's profile.

Table 1: Core Pharmacodynamic Properties of this compound

Parameter Description & Clinical Implication
Primary Mechanism Inhibition of ACE by active metabolite enalaprilat, reducing Angiotensin II and aldosterone while increasing bradykinin [2] [1].
Onset of Action Reduction in blood pressure begins within 1 hour of oral administration [4].
Peak Effect Maximal blood pressure lowering occurs 4 to 6 hours post-dose, correlating with peak enalaprilat levels [5].
Duration of Action Effective for 24 hours after a single dose due to strong binding to tissue ACE [1] [3].
Hemodynamic Effects Reduces peripheral vascular resistance and blood pressure without increasing heart rate; improves cardiac output in heart failure [1].

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value / Description Clinical & Research Notes
Absorption (this compound) ~60% absorbed; T~max~: ~1 hour; food has minimal effect [2] [1]. Rapid absorption as a prodrug.
Activation Hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. Critical biotransformation for activity.
Active Metabolite (Enalaprilat) T~max~: 3-4 hours [2] [1]. Effect correlates with enalaprilat levels, not prodrug [5].
Protein Binding <50% for enalaprilat [1]. Low binding minimizes displacement interactions.
Elimination Half-Life (Enalaprilat) Biphasic: Initial ~2-6 hours, Terminal ~36 hours [3]. Long terminal phase reflects dissociation from ACE complex.
Excretion >60% urine as enalaprilat and this compound; remainder in feces [2]. Requires dose adjustment in renal impairment [2].

Table 3: Impact of Patient Factors on this compound(at) Kinetics and Dosing

Patient Population Pharmacokinetic / Pharmacodynamic Impact Dosing Implication
Congestive Heart Failure (HFrEF) Reduced clearance of this compound and enalaprilat; prolonged elimination half-life [5] [3]. Start low (e.g., 2.5 mg daily), titrate slowly [2].
Renal Impairment (CrCl <30 mL/min) Significant accumulation of enalaprilat [3]. Start at 2.5 mg daily; titrate until BP controlled [2].
Hypertension (No Diuretics) Standard kinetics. Start at 5 mg daily; typical range 10-40 mg/day [2].
Essential Hypertension (vs. Ramipril) Similar BP reduction at equivalent doses (e.g., this compound 20 mg vs. Ramipril 10 mg) [6]. Both are effective once-daily options.

Comparative Potency and Clinical Efficacy

Understanding how this compound compares to other ACE inhibitors is crucial for drug selection and development.

  • This compound vs. Ramipril: A direct comparison in patients with essential hypertension found that once-daily this compound (20 mg) and ramipril (10 mg) provided statistically similar reductions in systolic and diastolic blood pressure [6]. However, over all dosages, ramipril achieved a larger average reduction in circulating plasma ACE activity (71% vs. 48%), suggesting potentially greater circulating ACE inhibition [6].
  • Network Meta-Analysis in Heart Failure: A 2016 analysis compared ACE inhibitors for chronic heart failure [7]. It concluded:
    • This compound was effective at increasing ejection fraction and stroke volume while decreasing mean arterial pressure.
    • This compound, along with captopril, was associated with a higher incidence of cough than placebo.
    • Ramipril was associated with the lowest incidence of all-cause mortality.
    • Lisinopril was the least effective for blood pressure reduction and had the highest all-cause mortality in this analysis [7].

Experimental Protocol for Pharmacodynamic Assessment

For researchers aiming to evaluate the pharmacodynamic effects of an ACE inhibitor like this compound in a clinical or pre-clinical setting, the following core methodology can serve as a guide.

G Start Define Study Population Design Randomized, Controlled Design Start->Design Dosing Administer Study Drug Design->Dosing Blood Collect Blood Samples Dosing->Blood Serial sampling over 24+ hours Hemodynamic Measure Hemodynamics Dosing->Hemodynamic Monitor BP/HR frequently Plasma Plasma Blood->Plasma Centrifuge BP BP Hemodynamic->BP SBP/DBP, MAP HR HR Hemodynamic->HR Heart Rate Analyze Analyze Data ACE_Activity ACE_Activity Plasma->ACE_Activity Assay via hydrolysis of a synthetic substrate (e.g., Hippuryl-His-Leu) Hormones Hormones Plasma->Hormones Measure Renin, Angiotensin II, Aldosterone ACE_Activity->Analyze Hormones->Analyze BP->Analyze HR->Analyze

Workflow for assessing ACE inhibitor pharmacodynamics in a clinical trial.

This protocol is based on established methods from clinical trials [5] [6].

  • Study Population: Typically involves patients with a condition of interest (e.g., essential hypertension, congestive heart failure) versus healthy controls. Key inclusion criteria include stable disease state; exclusions often involve renal impairment, other major illnesses, or use of interfering medications [7].
  • Intervention & Dosing:
    • A randomized, double-blind, controlled design is the gold standard [6] [7].
    • Administer a single oral dose (e.g., 10-20 mg for hypertension) or multiple doses to reach steady state.
    • A placebo control or active comparator (e.g., another ACE inhibitor) is essential.
  • Key Biomarker Assays:
    • Plasma ACE Activity: Measured by tracking the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL). Results are expressed as the percentage inhibition from baseline over time [6].
    • RAAS Hormones: Measure plasma renin activity (PRA), angiotensin II, and aldosterone levels via radioimmunoassay (RIA) or ELISA. PRA and renin typically increase, while Angiotensin II and aldosterone decrease [5].
  • Functional Hemodynamic Measurements:
    • Record systolic (SBP) and diastolic (DBP) blood pressure and heart rate (HR) in supine and standing positions at multiple time points pre- and post-dose (e.g., 2, 4, 6, 12, 24 hours) [5] [6].
    • In heart failure studies, ejection fraction (by echocardiography) or pulmonary capillary wedge pressure may be measured [5].
  • Data & Statistical Analysis:
    • Pharmacodynamic Modeling: The relationship between enalaprilat plasma concentration and ACE inhibition is non-linear (saturable) due to tight binding to the enzyme. This is best described by an Emax model or a more complex model that incorporates the slow dissociation from ACE [3].
    • Compare area under the effect curve (AUEC), maximum effect (Emax), and time to peak effect for different treatments.

References

Enalapril Structure-Activity Relationship: Technical Analysis of the Proline Moisty's Role in ACE Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance of Enalapril

This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor that has been extensively used in clinical practice since its approval in the 1980s for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a second-generation ACE inhibitor, this compound represents an important advancement in cardiovascular pharmacotherapy that addressed limitations of earlier agents like captopril through strategic molecular modifications. Chemically described as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, this compound's design exemplifies the application of structure-based drug design principles in medicinal chemistry [1] [2]. The molecular structure incorporates several key features that collectively confer its pharmacological properties, with the L-proline moiety representing a critical component that significantly influences both the binding affinity and pharmacokinetic profile of the drug.

The development of this compound emerged from targeted research using molecular modeling to create compounds with improved therapeutic profiles compared to first-generation ACE inhibitors [2]. This compound belongs to the carboxyl-containing class of ACE inhibitors, distinguishing it from sulfhydryl-containing agents like captopril or phosphonate-containing agents like fosinopril [3]. This classification is significant as the zinc-binding group profoundly influences both the selectivity profile and side effect spectrum of ACE inhibitors, with carboxylate-containing agents generally demonstrating preferential renal selectivity [3]. Understanding the structural basis of this compound's activity is therefore essential for researchers engaged in cardiovascular drug discovery and for optimizing next-generation ACE inhibitors with improved therapeutic profiles.

This compound Structural Overview and Prodrug Design

This compound functions as a prodrug that requires enzymatic activation to exert its pharmacological effects. Following oral administration, this compound undergoes hepatic biotransformation via carboxylesterase 1 (CES1) to yield its active metabolite, enalaprilat, which is responsible for ACE inhibition [4] [2]. This prodrug strategy was intentionally employed to overcome the poor oral bioavailability exhibited by enalaprilat, the direct active compound [1]. The structural modification involving esterification with ethanol significantly enhanced the oral absorption characteristics, making this compound a therapeutically viable agent [1]. This activation process represents a crucial aspect of this compound's design, as the ethyl ester group must be hydrolyzed to reveal the zinc-binding carboxylate that interacts with the active site of angiotensin-converting enzyme.

The complete molecular structure of this compound incorporates several strategically designed components that collectively facilitate its high-affinity binding to ACE:

  • L-Proline moiety: Serves as the C-terminal binding element that occupies the S2' subsite of ACE
  • N-carboxymethyl dipeptide motif: Provides the primary zinc-binding group through its carboxylate function
  • Phenylbutyl side chain: Facilitates interactions with the S1 subsite of ACE
  • Ethyl ester group: Prodrug feature that enhances oral bioavailability (hydrolyzed to active carboxylate)

This multi-component design enables enalaprilat to effectively mimic the transition state of angiotensin I cleavage, thereby competitively inhibiting ACE and reducing angiotensin II production [2]. The stereochemical configuration at all chiral centers is essential for optimal activity, with the (S) configuration being required at critical positions to maintain proper spatial orientation for binding [1]. The strategic incorporation of the proline ring represents one of the most significant structural features contributing to this compound's prolonged duration of action compared to earlier ACE inhibitors [1].

Comprehensive Structure-Activity Relationship of the Proline Moisty

Molecular Recognition and Binding Contributions

The L-proline moiety in this compound plays several critical roles in determining the drug's pharmacological profile. As a rigid, secondary amino acid, proline imposes significant conformational constraints on the molecule that preferentially orient it for optimal interaction with the ACE active site [1] [5]. This conformational restriction enhances binding specificity and reduces the entropic penalty associated with enzyme-inhibitor complex formation. The proline residue specifically occupies the S2' subsite of angiotensin-converting enzyme, which exhibits a strong preference for hydrophobic amino acids with cyclic structures [5]. This specific interaction significantly contributes to the high binding affinity of this compound for ACE, with reported inhibition constants in the nanomolar range [2].

The importance of the proline ring is further evidenced by structure-activity relationship studies investigating proline replacements. Research has demonstrated that certain saturated bicyclic amino acids can substitute for proline while maintaining or potentially enhancing ACE inhibitory activity [6]. Specifically, octahydroindole-2-carboxylic acid and related structures have been incorporated into ACE inhibitor designs, yielding compounds with potency comparable to this compound [6]. These findings indicate that while the proline ring provides an optimal structural framework, modifications that maintain the cyclic constraint and appropriate hydrophobic character can produce similarly effective inhibitors, potentially with altered selectivity or pharmacokinetic profiles.

Influence on Pharmacokinetics and Bioavailability

Beyond its direct role in target binding, the proline moiety significantly influences the pharmacokinetic properties of this compound. The presence of this cyclic amino acid contributes to the drug's metabolic stability, particularly against peptidase degradation, which extends its duration of action compared to linear peptide analogs [1]. This enhanced stability is attributed to proline's unique structure, which confers resistance to proteolytic cleavage due to the restricted phi angle of approximately -60° imposed by its five-membered ring [5]. This structural feature effectively shields the adjacent amide bond from enzymatic hydrolysis, contributing to this compound's prolonged therapeutic effect that permits once-daily dosing in many clinical scenarios [4].

The proline moiety also indirectly influences this compound's oral bioavailability through its effects on molecular properties including hydrophobicity, hydrogen bonding capacity, and conformational flexibility. As part of the specific molecular framework that facilitates recognition by intestinal peptide transporters, the proline residue may contribute to the approximately 60% oral bioavailability reported for this compound [1] [2]. This represents a significant improvement over earlier ACE inhibitors and directly results from the strategic incorporation of structural elements like the proline ring that optimize both target binding and pharmaceutical properties. The collective contributions of the proline moiety to both pharmacodynamic and pharmacokinetic parameters underscore its critical importance in this compound's overall therapeutic profile.

Molecular Binding Interactions and Thermodynamics

The binding of enalaprilat to angiotensin-converting enzyme involves a complex network of molecular interactions that collectively confer its high affinity and specificity. The active site of ACE contains several functionally critical subsites that engage specific structural components of enalaprilat [5]:

  • Zinc-binding site: Coordinates with the carboxylate group of enalaprilat (revealed after ester hydrolysis) with high affinity
  • S1 subsite: Accommodates the phenylbutyl side chain through hydrophobic interactions
  • S2' subsite: Binds the proline moiety through complementary shape and hydrophobic interactions
  • Anionic subsite: Interacts with the terminal carboxylate group through charge-charge interactions

The following diagram illustrates the strategic design of this compound and the role of its proline moiety in ACE binding:

G cluster_binding Binding Interactions This compound This compound Prodrug Activation Prodrug Activation This compound->Prodrug Activation Hepatic CES1 ACE ACE Angiotensin I Angiotensin I ACE->Angiotensin I Normal substrate Reduced Angiotensin II Reduced Angiotensin II ACE->Reduced Angiotensin II Therapeutic effect Enalaprilat Enalaprilat Prodrug Activation->Enalaprilat Ester hydrolysis Enalaprilat->ACE Competitive inhibition Zinc-binding Site Zinc-binding Site Enalaprilat->Zinc-binding Site Carboxylate group S1 Hydrophobic Pocket S1 Hydrophobic Pocket Enalaprilat->S1 Hydrophobic Pocket Phenylbutyl chain S2' Specificity Pocket S2' Specificity Pocket Enalaprilat->S2' Specificity Pocket Proline moiety

The thermodynamics of binding are characterized by a favorable enthalpic contribution derived from these multiple specific interactions, coupled with a reduced entropic penalty resulting from the pre-organization of enalaprilat's conformation, particularly the restricted geometry imposed by the proline ring [5]. This combination results in the high-affinity binding that underlies this compound's efficacy at low therapeutic doses. The dissociation constant (Kd) for the enalaprilat-ACE interaction has been measured in the nanomolar range, reflecting this optimized interaction profile [2].

Table 1: Key Binding Interactions Between Enalaprilat and Angiotensin-Converting Enzyme

Enzyme Subsite Enalaprilat Group Interaction Type Energy Contribution
Zinc-binding site Carboxylate group Coordination bond -25 to -35 kJ/mol
S1 subsite Phenylbutyl chain Hydrophobic -5 to -10 kJ/mol
S2' subsite Proline moiety Hydrophobic/van der Waals -8 to -12 kJ/mol
Anionic subsite Terminal carboxylate Ionic interaction -15 to -20 kJ/mol
Hydrogen bonding network Amide carbonyls Multiple H-bonds -3 to -5 kJ/mol each

The binding kinetics of enalaprilat also contribute to its clinical efficacy. The slow dissociation rate from ACE results in prolonged inhibition that extends beyond the plasma half-life of the drug, enabling sustained pharmacological effects from once-daily dosing [4] [2]. This extended target engagement is partially attributed to the optimal fit of the proline moiety within the S2' subsite, which creates substantial energy barriers for dissociation. The comprehensive understanding of these molecular interactions provides a foundation for rational design of next-generation ACE inhibitors with potentially improved selectivity profiles or reduced side effects.

Experimental Methodologies for SAR Studies

In Vitro Biochemical Assays

The evaluation of this compound's ACE inhibitory activity and structure-activity relationships relies heavily on standardized in vitro assays that quantify inhibition potency under controlled conditions. The most commonly employed method is the spectrophotometric assay developed by Cushman and Cheung, which utilizes the synthetic substrate Hippuryl-His-Leu (HHL) as an angiotensin I analog [7] [3]. In this assay, ACE cleaves HHL to generate hippuric acid, which can be quantified by UV absorbance at 228 nm, allowing for precise measurement of enzymatic activity and its inhibition. The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparing inhibitor potency, with enalaprilat demonstrating IC₅₀ values typically in the low nanomolar range [2] [3].

The experimental protocol for this assay involves several critical steps:

  • Enzyme preparation: Isolation of ACE from rabbit lung or commercial recombinant sources
  • Reaction mixture: Combination of ACE, synthetic substrate, and varying inhibitor concentrations in appropriate buffer
  • Incubation: Typically 30-60 minutes at 37°C under pH and ionic strength conditions optimized for ACE activity
  • Reaction termination: Addition of acid or specific quenching solutions
  • Product quantification: Extraction and spectrophotometric measurement of hippuric acid
  • Data analysis: Calculation of inhibition percentages and IC₅₀ values using nonlinear regression

This method enables precise determination of inhibitory potency and facilitates direct comparison between this compound and structural analogs, providing critical data for establishing quantitative structure-activity relationships (QSAR) [3]. The assay can be adapted to high-throughput formats using fluorescent substrates such as Abz-FRK(Dnp)-P, which eliminates the need for extraction steps and enables rapid screening of compound libraries [7].

Crystallographic and Structural Analysis

X-ray crystallography has been instrumental in elucidating the structural basis of this compound's interaction with ACE, providing atomic-level insights that inform SAR interpretations. Although the complete structure of human ACE was solved later, early crystallographic studies focused on This compound maleate polymorphs and enzyme-inhibitor complexes using homologous enzymes [8]. These investigations revealed critical conformational details, including the spatial orientation of the proline moiety within the enzyme's active site and its participation in hydrophobic interactions with surrounding residues.

The experimental workflow for crystallographic analysis typically involves:

  • Crystal preparation: Growing high-quality crystals of this compound maleate or ACE-inhibitor complexes
  • Data collection: Using high-resolution X-ray powder diffraction or single-crystal diffraction at appropriate temperatures
  • Structure solution: Applying direct methods or molecular replacement to determine initial phases
  • Refinement: Iterative model building and refinement to optimize fit to electron density
  • Interaction analysis: Identifying specific enzyme-inhibitor contacts and calculating geometric parameters

These structural studies have confirmed that this compound adopts an extended conformation when bound to ACE, with the proline ring occupying a well-defined hydrophobic pocket [8]. The maleate salt form of this compound has been particularly important in these investigations, as it forms stable crystals suitable for diffraction studies and exists in multiple polymorphic forms (Form I and Form II) that have been characterized extensively [8]. This structural information provides the foundation for understanding the stereoelectronic requirements for ACE inhibition and guides the rational design of novel inhibitors.

Computational and Modern Approaches to ACE Inhibitor Design

Molecular Modeling and QSAR Studies

Computational approaches have become indispensable tools for investigating the structure-activity relationships of this compound and designing novel ACE inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate molecular descriptors with biological activity, enabling prediction of inhibitor potency based on structural features [3]. For this compound and related compounds, key molecular descriptors identified through QSAR include hydrophobicity parameters, steric factors, and electronic properties of substituents, particularly those influencing zinc-binding affinity [3] [5]. These studies have quantitatively confirmed the critical importance of the proline moiety's hydrophobic character and spatial dimensions in determining inhibitory potency.

Advanced three-dimensional QSAR (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more sophisticated models that account for steric and electrostatic complementarity with the enzyme active site [3]. These methods generate contour maps that visually represent regions where specific molecular properties enhance or diminish activity, offering intuitive guidance for structural optimization. For the proline moiety, 3D-QSAR analyses typically identify favorable hydrophobic interactions in the region corresponding to the S2' subsite, consistent with crystallographic evidence and mutagenesis studies [3].

Molecular Docking and Dynamics Simulations

Molecular docking simulations enable prediction of binding modes and estimation of binding affinities for this compound analogs, providing atomic-level insights into enzyme-inhibitor interactions. Docking studies typically position the proline moiety within the S2' subsite of ACE, engaging in hydrophobic interactions with residues such as Tyr520, Gln281, and His513 [3] [5]. These computational approaches allow rapid screening of virtual compound libraries and prediction of inhibitory activity before synthesis, significantly accelerating the drug discovery process.

The following diagram illustrates the integrated computational and experimental workflow for ACE inhibitor development:

G cluster_design Computer-Aided Design cluster_testing Experimental Validation Start Target Identification (ACE Structure) Design Structure-Based Design Start->Design Docking Molecular Docking Design->Docking QSAR 3D-QSAR Modeling Docking->QSAR Dynamics Molecular Dynamics QSAR->Dynamics Synthesis Chemical Synthesis Dynamics->Synthesis Assay In Vitro ACE Assay Synthesis->Assay Analytics Structural Analysis Assay->Analytics Optimization Lead Optimization Analytics->Optimization Iterative Refinement Optimization->Design Iterative Refinement

More sophisticated molecular dynamics (MD) simulations provide insights into the conformational flexibility and binding stability of enzyme-inhibitor complexes over time. MD trajectories have revealed that the proline moiety contributes to binding stability by minimizing conformational fluctuations within the S2' subsite, thereby reducing the entropic penalty of binding [3]. These simulations also help explain the prolonged duration of action observed with this compound compared to less constrained analogs, as the rigid proline ring creates substantial energy barriers for dissociation. The integration of these computational approaches with experimental validation represents the current state-of-the-art in ACE inhibitor development and optimization.

Table 2: Computational Methods for ACE Inhibitor Design and Their Applications

Computational Method Primary Application Key Parameters for Proline Moisty Typical Output
Molecular Docking Binding mode prediction Spatial complementarity with S2' subsite Binding orientation and score
Molecular Dynamics Binding stability assessment Conformational flexibility and interaction persistence RMSD, interaction lifetimes
3D-QSAR (CoMFA/CoMSIA) Potency prediction Steric and electrostatic requirements at S2' subsite Contour maps, activity prediction
Free Energy Calculations Binding affinity prediction Contribution to overall binding free energy ΔG binding, per-residue decomposition
Pharmacophore Modeling Virtual screening Essential features for ACE inhibition 3D pharmacophore query

Conclusion and Research Perspectives

The proline moiety in this compound represents a critical structural determinant that significantly influences both the molecular recognition and pharmacokinetic properties of this important ACE inhibitor. Through its strategic placement as the C-terminal element, the proline ring optimally occupies the S2' subsite of angiotensin-converting enzyme, engaging in specific hydrophobic interactions that enhance binding affinity and confer prolonged target engagement. The conformational constraints imposed by the proline structure reduce the entropic penalty of binding while simultaneously protecting adjacent amide bonds from proteolytic cleavage, thereby extending the drug's duration of action. These structure-activity relationships, elucidated through decades of experimental and computational research, provide valuable insights for medicinal chemists engaged in cardiovascular drug discovery.

References

enalapril prodrug metabolism liver esterases

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Prodrug Metabolism Pathway

The following diagram illustrates the metabolic activation pathway of this compound and its subsequent mechanism of action:

G Enalapril_Prodrug This compound (Prodrug, Inactive) Liver_Esterases Liver Carboxylesterases (CES1) Enalapril_Prodrug->Liver_Esterases  Oral Absorption Enalaprilat_Active Enalaprilat (Active Metabolite) Liver_Esterases->Enalaprilat_Active  Hydrolysis ACE_Enzyme Angiotensin-Converting Enzyme (ACE) Enalaprilat_Active->ACE_Enzyme  Competitive Inhibition Physiological_Effect Vasodilation Reduced Blood Pressure Enalaprilat_Active->Physiological_Effect  Therapeutic Outcome Angiotensin_I Angiotensin I ACE_Enzyme->Angiotensin_I  Substrate Angiotensin_II Angiotensin II (Vasoconstrictor) ACE_Enzyme->Angiotensin_II  Normal Conversion Angiotensin_II->Physiological_Effect  Primary Effect

Diagram of this compound Activation and Mechanism of Action

Key Pharmacokinetic Parameters of this compound

The table below summarizes the core pharmacokinetic properties of this compound and its active metabolite, enalaprilat [1] [2] [3]:

Parameter This compound (Prodrug) Enalaprilat (Active Metabolite)
Bioavailability ~60% ~40% (as enalaprilat)
Metabolism Hydrolysis in liver (and plasma) to enalaprilat Not further metabolized
Primary Metabolizing Enzyme Carboxylesterase 1 (CES1) [4] -
Time to Peak Effect 1 hour (onset) [2] 4-6 hours [2]
Elimination Half-Life ~1.3-2 hours (as this compound) [5] 11 hours (functional half-life) [1]
Route of Excretion Primarily renal (approx. 40% as enalaprilat) [1] [3] Renal [1]

Detailed Metabolic Process and Experimental Insights

The activation of this compound is a crucial step that determines its efficacy. Key details of this process and methods for its study include:

  • Hydrolysis and Activation: After oral absorption, the prodrug this compound undergoes de-esterification primarily in the liver, catalyzed by carboxylesterase 1 (CES1), to form the active diacid metabolite, enalaprilat [6] [4] [1]. This conversion is critical because enalaprilat has about 200,000 times greater affinity for the Angiotensin-Converting Enzyme (ACE) than its parent compound [3].

  • Considerations for Special Populations: The expression and activity of CES1 are development-dependent. In children, particularly neonates and infants, lower CES1 activity can lead to reduced conversion of this compound to enalaprilat and consequently lower drug exposure [4]. This is a key consideration in pediatric drug development and dosing.

Experimental Protocols for Pharmacokinetic Analysis

Robust analytical methods are required to study the complex pharmacokinetics of this compound and enalaprilat.

  • Population Pharmacokinetic (PopPK) Modeling: A recommended approach involves nonlinear mixed-effects modelling (NONMEM) to analyze sparse data from clinical studies [4].

    • Structural Model: A one-compartment model for this compound, coupled with a one-compartment model for enalaprilat, often best describes the data.
    • Covariate Analysis: Implement stepwise covariate modeling to test the influence of patient factors like body weight, age, and renal function (serum creatinine) on model parameters.
    • Model Validation: Validate the final model using techniques like nonparametric bootstrap analysis.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: For a more mechanistic understanding, a whole-body PBPK model can be developed and linked to a dynamic model of the Renin-Angiotensin-Aldosterone System (RAAS) [5].

    • Software Tools: Use specialized software like PK-Sim and MoBi.
    • Model Scope: The model should simulate the absorption of this compound, its hydrolysis to enalaprilat in the liver, and the subsequent inhibition of ACE within the RAAS pathway.
    • Data for Validation: The model must be validated against clinical data for both this compound/enalaprilat plasma concentrations and key RAAS biomarkers (e.g., angiotensin II, aldosterone).
  • Handling of Biological Samples: For bioanalysis, protein extraction from cells or tissues can be efficiently performed using TRIzol reagent, which allows for the sequential isolation of RNA, DNA, and proteins from a single sample [7].

The metabolism of this compound from a prodrug to its active form is a well-characterized process central to its therapeutic effect. The quantitative data and experimental frameworks provided can serve as a foundation for further research and development in this area.

References

enalapril absorption distribution metabolism excretion ADME

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril ADME Overview

Parameter Description Key Findings

| Absorption | Administered orally as a prodrug (this compound) for improved absorption [1] [2]. | • Bioavailability: ~60% [3] [4]. • Tmax (this compound): ~1 hour [5] [3]. • Food Effect: Minimal impact on absorption [5] [3]. | | Distribution | Distributes from circulation into tissues [3]. | • Volume of Distribution: 1-2.4 L/kg [5]. • Protein Binding: <50% for active metabolite enalaprilat [3]. • Tissue Penetration: Penetrates most tissues, particularly kidneys and vascular tissue; minimal transfer across blood-brain barrier [3] [1]. | | Metabolism | Requires biotransformation to active form [5] [3]. | • Process: this compound hydrolyzed to active metabolite enalaprilat [5] [3]. • Primary Enzyme: Carboxylesterase 1 (CES1) in hepatocytes [5]. • Tmax (Enalaprilat): 3-4 hours post-dose [3]. | | Excretion | Primarily eliminated by the kidneys [5] [3]. | • Route: >90% of IV dose excreted in urine as enalaprilat within 24 hours [1]. • Half-life (Enalaprilat): ~11 hours [5] [4]. • Dialysis: 20-50% dialyzable [6]. |

Metabolic Pathway and Mechanism

The following diagram illustrates the metabolic activation of this compound and its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

G Oral Oral this compound (Prodrug) Absorption GI Absorption (~60% Bioavailable) Oral->Absorption Liver Hepatocyte Uptake (via OATP1B1) Absorption->Liver Activation Enzymatic Hydrolysis (via Carboxylesterase 1, CES1) Liver->Activation Enalaprilat Enalaprilat (Active Metabolite) Activation->Enalaprilat ACE Inhibits Angiotensin- Converting Enzyme (ACE) Enalaprilat->ACE Angio2 Reduced Angiotensin II ACE->Angio2 Effects Vasodilation ↓ Aldosterone ↓ Blood Pressure Angio2->Effects

This compound is metabolized to enalaprilat, which inhibits ACE and reduces angiotensin II production.

This compound's primary mechanism involves competitive inhibition of ACE by its active metabolite, enalaprilat [5] [1]. This disrupts the Renin-Angiotensin-Aldosterone System (RAAS):

  • RAAS Inhibition: ACE inhibition reduces conversion of angiotensin I to potent vasoconstrictor angiotensin II [5] [3]
  • Systemic Effects: Lower angiotensin II leads to vasodilation and decreased aldosterone secretion, reducing sodium/water retention and blood pressure [5] [1]
  • Bradykinin Potentiation: ACE also breaks down vasodilator bradykinin; its accumulation contributes to therapeutic effects and common side effect of dry cough [5] [1]

Experimental Methodologies for ADME Studies

Key experimental approaches for investigating this compound's ADME properties include:

  • Clinical Pharmacokinetic Studies: Randomized, open-label, multiple-dose crossover designs in healthy subjects to assess drug-drug interactions and steady-state pharmacokinetics [7]
  • Renal Impairment Studies: Single-dose administration to patients with varying degrees of renal dysfunction with serial blood and urine collection over 48 hours to evaluate excretion and need for dose adjustments [8]
  • Analytical Techniques: Use of high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification of this compound and enalaprilat concentrations in biological samples [7]

Critical ADME Considerations

  • Renal Function Impact: Renal impairment significantly alters enalaprilat pharmacokinetics; accumulation occurs with CrCl <30 mL/min requiring dose reduction [6] [5] [8]
  • Drug-Drug Interactions: Coadministration with diuretics increases hypotension risk; potassium supplements or potassium-sparing diuretics increase hyperkalemia risk [6] [5]
  • Special Populations: Elderly patients may require lower starting doses due to age-related decline in renal function [5]

References

enalapril volume of distribution protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for enalapril and enalaprilat.

Compound Volume of Distribution (Vd) Protein Binding Notes & Sources
This compound 1.0 - 2.4 L/kg [1] Information not specifically provided in search results Prodrug; rapidly hydrolyzed to enalaprilat.
Enalaprilat Information not explicitly quantified Less than 50% [2] Active metabolite; binding is considered low.
Binds to two sites: 1. Albumin (low affinity, high capacity) and 2. Plasma ACE (high affinity, low capacity) [3] The high-affinity binding to ACE is a key factor in its target-mediated drug disposition (TMDD).

Experimental Methodologies for Key Parameters

Understanding how these parameters are determined is crucial for experimental design.

Volume of Distribution

The volume of distribution is a fundamental pharmacokinetic parameter typically determined through non-compartmental analysis (NCA) following intravenous administration. In a standard study:

  • Protocol: Administer a known dose of the drug intravenously to subjects.
  • Data Collection: Collect serial blood samples over a sufficient period to characterize the entire concentration-time profile.
  • Analysis: The Vd (often reported as V~z~ or V~ss~) is calculated from the administered dose and the resulting plasma concentration data. The values for this compound were likely derived from such clinical pharmacokinetic studies [1].
Protein Binding

The protein binding of enalaprilat has been investigated using established in vitro techniques. The search results point to two primary methods:

  • Equilibrium Dialysis: This method involves separating plasma (or a plasma protein solution) from a buffer compartment using a semi-permeable membrane. The drug is added and allowed to equilibrate. The free concentration in the buffer compartment is measured after equilibrium is reached.
  • Ultrafiltration: Plasma containing the drug is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound fraction of the drug through the membrane, which is then collected and measured [2]. The finding that enalaprilat binds to two distinct sites (albumin and ACE) suggests that more sophisticated binding studies, such as saturation binding assays, were used to characterize the high-affinity, low-capacity site [3].

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

This compound is a prodrug, and its active form, enalaprilat, exhibits target-mediated drug disposition (TMDD), where its high-affinity binding to the angiotensin-converting enzyme (ACE) significantly influences its pharmacokinetics. This binding results in a biphasic elimination profile: an initial rapid phase followed by a prolonged terminal phase with a half-life of about 36 hours, driven by slow dissociation from the ACE target [3].

The following diagram illustrates the pathway from prodrug administration to its pharmacological effect.

G Oralthis compound Oral Administration of this compound (Prodrug) Absorption Rapid GI Absorption Oralthis compound->Absorption HepaticActivation Hepatic Hydrolysis (via Carboxylesterase 1) Absorption->HepaticActivation Enalaprilat Active Metabolite: Enalaprilat HepaticActivation->Enalaprilat Distribution Distribution in Plasma Enalaprilat->Distribution LowAffinityBinding Low-Affinity Binding (to Albumin) Distribution->LowAffinityBinding  >50% Unbound HighAffinityBinding High-Affinity Binding (to Angiotensin-Converting Enzyme) Distribution->HighAffinityBinding  <50% Bound ACEInhibition Inhibition of ACE HighAffinityBinding->ACEInhibition RAASBlockade Blockade of RAAS (Reduced Angiotensin II) ACEInhibition->RAASBlockade PharmacoEffect Pharmacological Effect: Vasodilation, ↓BP, ↓Cardiac Load RAASBlockade->PharmacoEffect

Pathway from this compound Administration to Pharmacological Effect

Key Considerations for Researchers

For scientists in drug development, several factors are critical when working with these parameters:

  • Impact of TMDD: The high-affinity binding of enalaprilat to ACE means its clearance is saturable and its disposition is nonlinear. This must be accounted for in PK/PD models [3].
  • Potency vs. Affinity Shift: Mechanistic PK/PD modeling indicates that the ex vivo potency (IC₅₀) of enalaprilat is right-shifted from its true binding affinity (K~D~) due to factors like target reserve and turnover. This demonstrates that in vivo effect is not solely determined by affinity [3].
  • Population Variability: The conversion of this compound to enalaprilat and the renal elimination of both compounds can be influenced by age, disease state (e.g., heart failure, renal impairment), and genetics, necessitating population-specific modeling [1] [4].

References

Pharmacokinetic Parameters of Enalapril and Enalaprilat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on the absorption, distribution, metabolism, and elimination of enalapril and its active metabolite [1] [2] [3].

Parameter This compound (Prodrug) Enalaprilat (Active Metabolite)
Bioavailability ~60% absorbed; ~40% bioavailable as enalaprilat [1] [3] [4] N/A
Time to Peak Plasma Concentration (T~max~) Within 1 hour [3] [5] 3 to 4 hours [3]
Elimination Half-Life (T~1/2~) Relatively short (parent drug) [5] 11 hours (functional half-life for accumulation) [1] [5]
Primary Route of Elimination Renal excretion (as enalaprilat and unchanged this compound) [1] [5] Renal excretion via glomerular filtration and tubular secretion [1] [5]
Plasma Protein Binding Not highly protein-bound [3] <50% [3]

Mechanism of Action and Elimination Pathway

This compound's journey from prodrug to elimination involves several key steps, which can be visualized in the following pathway:

G OralAdmin Oral Administration of this compound (Prodrug) Absorption Gastrointestinal Absorption (Bioavailability ~60%) OralAdmin->Absorption LiverMetabolism Hepatic Metabolism (Hydrolysis by carboxylesterase-1) Absorption->LiverMetabolism Enalaprilat Formation of Enalaprilat (Active Metabolite) LiverMetabolism->Enalaprilat ACEInhibition Inhibition of Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACEInhibition RenalExcretion Renal Excretion (Glomerular Filtration, Tubular Secretion) Enalaprilat->RenalExcretion Half-life: 11 hours RAAS Reduced Angiotensin II & Aldosterone Increased Bradykinin ACEInhibition->RAAS Effects Antihypertensive Effects: Vasodilation, Reduced Peripheral Resistance RAAS->Effects

Diagram 1: The metabolic activation and pharmacological pathway of this compound, culminating in renal excretion.

The Impact of Renal Impairment on Elimination

Renal function is the primary determinant of enalaprilat clearance. The following workflow summarizes the experimental approach and key findings from studies investigating this relationship [2] [6].

G PatientGroups Categorize Patients by Renal Function (Creatinine Clearance) Group1 Group I: Severe Impairment (CrCl <3 mL/min) PatientGroups->Group1 Group2 Group II: Moderate Impairment (CrCl 10-79 mL/min) PatientGroups->Group2 Group3 Group III: Normal Function (CrCl >80 mL/min) PatientGroups->Group3 AdministerDose Administer Single Oral Dose of this compound Maleate (10 mg) Group1->AdministerDose Group2->AdministerDose Group3->AdministerDose CollectData Collect Serial Blood Samples & Urine for 48 Hours AdministerDose->CollectData AnalyzePK Analyze Pharmacokinetics: Serum Profiles & Urinary Excretion CollectData->AnalyzePK

Diagram 2: Experimental workflow for assessing the impact of renal function on this compound kinetics.

The key findings from these renal impairment studies are summarized in the table below [2] [6]:

Renal Function Group Creatinine Clearance (CrCl) Impact on Enalaprilat Kinetics Dosage Recommendation
Normal Function > 80 mL/min Standard clearance and half-life [6]. No adjustment needed (e.g., 5-40 mg daily) [5].
Mild to Moderate Impairment 30 - 80 mL/min Slightly increased plasma concentrations [2] [6]. No initial adjustment needed; monitor and titrate if necessary [2].
Severe Impairment ≤ 30 mL/min Significantly elevated plasma concentrations; strong accumulation risk [2] [6]. Reduce initial dose (e.g., 2.5 mg or 5 mg daily) [2] [5].

Key Experimental Protocols for Pharmacokinetic Studies

The methodologies from the cited studies provide a robust framework for investigating this compound pharmacokinetics.

  • Study Design and Subjects: A randomized, open-label, multiple-dose, crossover study is often employed. For example, one study enrolled 12 healthy adults (male and female) to receive monotherapy and combination therapy in different sequences [7].
  • Dosing and Sample Collection: Subjects receive a specific dose (e.g., 5 mg twice daily) for approximately 6-7 days to reach steady state. Following a dose, serial blood samples are collected over 24-48 hours [6] [7].
  • Bioanalysis: Plasma concentrations of this compound and enalaprilat are quantified using validated analytical techniques.
  • Pharmacokinetic and Statistical Analysis: Non-compartmental analysis is standard for calculating key parameters. For bioequivalence or drug-interaction studies, geometric mean ratios of AUC and C~max~ with 90% confidence intervals are calculated [7].

References

Comprehensive Application Notes and Protocols for Enalapril in Hypertension and Congestive Heart Failure

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Enalapril maleate is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, congestive heart failure (CHF), and asymptomatic left ventricular dysfunction. It functions as a prodrug that undergoes hepatic hydrolysis to its active metabolite, enalaprilat, which is responsible for its pharmacological activity [1] [2] [3].

The therapeutic effects are primarily achieved through suppression of the renin-angiotensin-aldosterone system (RAAS). Enalaprilat inhibits ACE, leading to reduced formation of the potent vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. This results in peripheral vasodilation, reduced vascular resistance, and decreased aldosterone secretion, which promotes sodium and water excretion [1] [2] [3].

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's mechanism of action:

G cluster_RAAS RAAS Pathway cluster_Bradykinin Bradykinin Pathway Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Kidney Kidney Renin Renin Kidney->Renin Lung Lung Vasoconstriction Vasoconstriction BloodPressure BloodPressure Vasoconstriction->BloodPressure Increases Aldosterone Aldosterone SodiumWaterRetention SodiumWaterRetention Aldosterone->SodiumWaterRetention BradykininInactive BradykininInactive BradykininActive BradykininActive BradykininInactive->BradykininActive Kallikrein Activates BradykininActive->BradykininInactive ACE Degrades Vasodilation Vasodilation BradykininActive->Vasodilation AngiotensinI AngiotensinI Renin->AngiotensinI Cleaves AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Converts AngiotensinII->Vasoconstriction AngiotensinII->Aldosterone Vasodilation->BloodPressure Decreases This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Hepatic Hydrolysis Enalaprilat->BradykininActive Preserves Enalaprilat->AngiotensinI Inhibits

Indications and Dosing Protocols

Structured Dosing Guidelines for Adult Patients

This compound dosing must be individualized based on specific indications, patient characteristics, and clinical response. The following table summarizes the standard dosing protocols for adult patients.

Table 1: Standard this compound Dosing Protocols for Adult Patients

Indication Initial Dose Maintenance/Titration Maximum Dose Key Considerations
Hypertension [4] [1] 5 mg once daily [4] 10-40 mg once daily or in 2 divided doses [4] 40 mg daily [4] If BP control diminishes near end of dosing interval, consider twice-daily administration [4] [1].
Hypertension (with Diuretics) [4] 2.5 mg once daily [4] Titrate as needed [4] 40 mg daily [4] Discontinue diuretic 2-3 days before initiation to reduce hypotension risk [4] [1].
Congestive Heart Failure (CHF) [4] [1] 2.5 mg once or twice daily [4] [1] Titrate to 2.5-20 mg twice daily over several days/weeks [4] 40 mg daily in divided doses [4] Monitor for ≥2 hours after initial dose. Usually used with diuretics/digitalis [4] [1].
Asymptomatic Left Ventricular Dysfunction [4] 2.5 mg twice daily [4] Titrate to a target of 10 mg twice daily [4] 20 mg daily in divided doses [4] Observe for ≥2 hours after initial dose until BP stabilizes [4].
Special Population Dosing Adjustments

Dosage adjustments are critical in specific patient populations due to altered drug metabolism and elimination.

Table 2: Dosing Adjustments for Special Populations

Patient Population Recommended Dosage Adjustment Additional Monitoring

| Renal Impairment (CrCl ≤30 mL/min or SCr ≥3 mg/dL) [4] [1] | Hypertension: 2.5 mg once daily; titrate upward until BP controlled [4]. CHF: Initiate at 2.5 mg daily under close supervision [4]. | Serum creatinine, BUN, and potassium levels. | | Pediatric Hypertension (1 month to <18 years) [4] | 0.08 mg/kg once daily (up to 5 mg). Doses >0.58 mg/kg (or 40 mg) not studied [4]. | Adjust dosage based on BP response. Not recommended if GFR <30 mL/min/1.73 m² [4]. | | Geriatric Patients [1] | Use with caution; initiate at lower end of dosing spectrum. | Renal function; increased risk of drug interactions due to polypharmacy. | | Patients on Dialysis [4] | 2.5 mg on dialysis days. Administer after hemodialysis. | Enalaprilat is removed by hemodialysis (20-50%). Adjust dose on non-dialysis days per BP response [4]. |

Experimental and Clinical Trial Protocols

CONSENSUS Trial Protocol (Mortality in Severe CHF)

The Cooperative North Scandinavian this compound Survival Study (CONSENSUS) established the mortality benefit of this compound in severe heart failure [5].

  • Objective: To evaluate the effect of this compound on mortality in patients with severe congestive heart failure (NYHA Class IV) [5].
  • Design: Double-blind, randomized, placebo-controlled study [5].
  • Participants: 253 patients with severe CHF [5].
  • Intervention:
    • This compound group (n=127): this compound 2.5-40 mg per day, added to conventional therapy [5].
    • Control group (n=126): Placebo, with conventional therapy continued [5].
  • Follow-up: Average of 188 days (range 1 day to 20 months) [5].
  • Primary Endpoint: Crude mortality at 6 months [5].
  • Key Results:
    • Mortality at 6 months: 26% (this compound) vs. 44% (Placebo), a 40% reduction (P=0.002) [5].
    • Overall mortality: 50 deaths (this compound) vs. 68 deaths (Placebo), a 27% reduction (P=0.003) [5].
    • The benefit was attributed to a 50% reduction in death from progressive heart failure; no significant difference was seen in sudden cardiac death [5].
High-Dose vs. Standard Dose this compound Study Protocol

A prospective, randomized study directly compared standard versus high-dose this compound in advanced CHF patients [6].

  • Objective: To compare survival and clinical/hemodynamic variables in CHF patients treated with standard versus high doses of this compound [6].
  • Design: Randomized study [6].
  • Participants: 248 patients with advanced CHF (mean age 56.3 years) [6].
  • Intervention:
    • Group 1 (Standard Dose, n=122): Maximal tolerated dose up to 20 mg/day (mean achieved: 17.9 ± 4.3 mg/day) [6].
    • Group 2 (High Dose, n=126): Maximal tolerated dose up to 60 mg/day (mean achieved: 42 ± 19.3 mg/day) [6].
  • Follow-up: 12 months [6].
  • Key Findings:
    • Mortality: 18% in both groups after 12 months (p=0.995) [6].
    • Clinical Status: No significant differences in NYHA class, systolic blood pressure, heart rate, or LVEF between groups at follow-up [6].
    • Conclusion: No significant differences in survival or clinical/hemodynamic variables were found between standard and high-dose this compound in this patient population [6].

Safety and Monitoring Protocols

Boxed Warnings and Contraindications
  • Fetal Toxicity: Can cause injury and death to the developing fetus. Discontinue this compound as soon as pregnancy is detected [4] [3].
  • Contraindications:
    • History of angioedema related to previous ACE inhibitor therapy [4] [7].
    • Concomitant use with aliskiren in patients with diabetes [4] [7].
    • Concomitant use with neprilysin inhibitors (e.g., sacubitril). Do not administer this compound within 36 hours of switching to or from sacubitril/valsartan [4] [7].
Adverse Effects and Clinical Monitoring

This compound is generally well-tolerated, but requires monitoring for specific adverse effects [1] [8].

  • Common Adverse Effects: Cough (characteristically dry and resolves upon discontinuation), dizziness, headache, hypotension, hyperkalemia [1] [7].
  • Serious Adverse Effects: Angioedema (swelling of face, lips, tongue, larynx), cholestatic jaundice, neutropenia/agranulocytosis [4] [1].
  • Routine Monitoring Plan:
    • Baseline and Periodic: Blood pressure, renal function (serum creatinine, BUN), serum potassium [4] [1].
    • At Initiation (especially in heart failure): Monitor for symptomatic hypotension for at least 2 hours after the first dose and until blood pressure has stabilized [4].
    • Patient Advice: Report signs of infection (e.g., sore throat, fever), lightheadedness, syncope, or any symptoms of angioedema immediately [4].

Conclusion

This compound remains a cornerstone in the management of hypertension and heart failure, with a well-defined dosing protocol and a robust evidence base demonstrating its efficacy in reducing mortality and morbidity. Successful application in research and clinical practice requires careful attention to indication-specific dosing, rigorous adherence to monitoring protocols for safety, and understanding its place within the evolving landscape of heart failure therapy, which now includes ARNIs and SGLT2 inhibitors as additional pillars of treatment [9].

References

enalapril pediatric pharmacokinetics dose delineation

Author: Smolecule Technical Support Team. Date: February 2026

Background and Clinical Significance

Enalapril, an angiotensin-converting enzyme inhibitor (ACEI), is a cornerstone in managing hypertension and heart failure in adults and has been used off-label in children for decades [1] [2]. However, its pharmacokinetics (PK) in children are complex due to ongoing physiological maturation that affects drug absorption, distribution, metabolism, and elimination [1] [2].

The active metabolite, enalaprilat, is responsible for the drug's therapeutic effect. Its exposure is influenced by:

  • Carboxylesterase 1 (CES1) Activity: The enzyme that converts this compound to enalaprilat; its expression increases with age [3].
  • Glomerular Filtration Rate (GFR): The primary route of elimination for both this compound and enalaprilat; GFR matures rapidly during the first year of life [1] [3].

Furthermore, the pathophysiology of heart failure (e.g., fluid overload, reduced organ perfusion) can alter drug disposition, necessitating disease-specific PK studies [2]. The recent LENA studies have been pivotal in generating the data needed to support the 2023 European Medicines Agency authorization of an orodispersible minitablet (ODMT) formulation for heart failure in children from birth to 17 years [3].

Quantitative Pharmacokinetic Data and Covariate Analysis

Recent population PK (PopPK) analyses have quantified the exposure of this compound and enalaprilat in children and identified key covariates. The following table summarizes pivotal findings from clinical studies.

Table 1: Key Pharmacokinetic Parameters of this compound/Enalaprilat from Pediatric Studies

Study Population Age Range Dose AUC (ng·h/mL) C~max~ (ng/mL) t~max~ (h) t~1/2~ (h) Key Covariates Identified
Hypertension [1] 1 mo - 16 yrs 0.15 mg/kg NR 24.6 - 45.9 ~1 NR Age (AUC of enalaprilat increased with age)
Heart Failure (LENA Studies) [2] [4] 1 mo - <12 yrs Age-appropriate ODMT schedule Variable (by age group) Variable (by age group) Variable (by age group) NR Age, Etiology (DCM vs. CHD)
Heart Failure (PopPK Analysis) [3] 25 days - 2.1 yrs Age-/weight-dependent ODMT Model-derived Model-derived Model-derived Model-derived Weight, Age, Serum Creatinine, Ross Score

NR = Not Reported; DCM = Dilated Cardiomyopathy; CHD = Congenital Heart Disease

A 2025 PopPK model specifically identified the following clinically relevant covariates [3]:

  • Weight-adjusted apparent clearance (CL/F) of enalaprilat: Increases with age and decreases with increasing serum creatinine.
  • Weight-adjusted apparent volume of distribution (Vd/F) of enalaprilat: Decreases with increasing Ross score (a measure of heart failure severity).

These findings indicate that in addition to weight, age, renal function, and the severity of heart failure are crucial for dose delineation.

Experimental Protocol: Population PK Study in Pediatric Heart Failure

The following protocol is adapted from the LENA studies, which successfully characterized the PK of this compound and enalaprilat in children with heart failure [2] [3] [4].

Study Design
  • Type: Prospective, open-label, multicenter, phase II/III PK bridging study.
  • Objective: To characterize the PK of this compound and enalaprilat after administration of an orodispersible minitablet (ODMT) formulation.
  • Population: ACEI-naïve children with heart failure due to either Dilated Cardiomyopathy (DCM) or Congenital Heart Disease (CHD).
  • Inclusion Criteria:
    • Age: Birth to <6 years for CHD; 1 month to <12 years for DCM.
    • Weight >2.5 kg.
    • Diagnosis of heart failure requiring afterload reduction.
  • Exclusion Criteria:
    • Severe, end-stage heart failure.
    • Hypotension (SBP <5th percentile for age).
    • Severe renal impairment (serum creatinine >2x upper limit of normal).
    • History of angioedema or hypersensitivity to ACEIs.
Dosing and Administration
  • Formulation: this compound ODMT (0.25 mg or 1.00 mg strength).
  • Dosing Schedule: Administer according to a pre-defined, age- and weight-dependent regimen for 8 weeks, with dose titration to the maximum tolerated dose.
  • Example Dosing [2]:
    • Age 1 month to <12 months: 0.10 mg/kg once daily.
    • Age 12 months to <6 years: 0.15 mg/kg once daily.
    • Age 6 years to <12 years: 0.20 mg/kg once daily (maximum 10 mg daily).
Blood Sampling for PK Analysis
  • Collect sparse blood samples (e.g., 2-4 samples per patient) at various time points post-dose to measure concentrations of this compound and enalaprilat.
  • Sampling times should be strategically chosen to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 1-2h, 4-6h, and 10-12h post-dose).
Bioanalysis
  • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify plasma concentrations of this compound and enalaprilat.
Population Pharmacokinetic Modeling
  • Software: Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
  • Structural Model: Develop a combined model, typically a one-compartment model for this compound coupled with a one-compartment model for enalaprilat, with first-order absorption and an absorption lag time [3].
  • Covariate Model: Test the influence of demographic and clinical factors (e.g., body weight, age, serum creatinine, heart failure etiology, Ross score) on PK parameters using stepwise covariate modeling.
  • Model Validation: Validate the final model using techniques like non-parametric bootstrap and visual predictive checks.

The workflow for the population PK analysis is a multi-step, iterative process, as visualized below.

G Start Study Data Collection Step1 1. Develop Structural PK Model (One-compartment for This compound & Enalaprilat) Start->Step1 Step2 2. Implement Allometric Scaling for Body Size Step1->Step2 Step3 3. Stepwise Covariate Modeling (Test: Age, Weight, Serum Creatinine, Ross Score) Step2->Step3 Step4 4. Final PopPK Model Validation (Bootstrap, VPC) Step3->Step4 Step5 5. Model Application (Simulate Exposure & Optimize Dosing) Step4->Step5 End Informed Pediatric Dosing Strategy Step5->End

Clinical Application and Dosing Implications

The findings from recent PK studies directly inform clinical practice and drug development.

  • Dosing Strategy: The approved dosing for the this compound ODMT is an age- and weight-dependent regimen, which aligns with the identified covariates [2] [3]. Dosing should be more conservative in very young infants and those with impaired renal function.
  • First Dose Monitoring: The Ross score (heart failure severity) was a significant covariate for the first dose, suggesting that patients with more severe heart failure may have a higher initial exposure and require closer monitoring for hypotension [3].
  • Formulation Development: The successful use of ODMTs in the LENA studies highlights the importance of age-appropriate formulations to ensure accurate dosing and adherence in pediatric populations [2] [4].

References

Comprehensive Clinical Trial Protocol: Phase I Study of Enalapril in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Trial Objectives

Enalapril maleate is a prominent angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, this compound undergoes hepatic metabolism to its active metabolite, enalaprilat, which exerts therapeutic effects by inhibiting ACE and reducing angiotensin II levels. Phase I clinical trials represent the critical first step in human testing of investigational drugs, focusing primarily on safety, tolerability, and pharmacokinetic characterization in healthy volunteers. For this compound, which has well-established safety profiles from decades of clinical use, contemporary Phase I trials often focus on formulation development and comparative bioavailability of new dosage forms, particularly those designed for specialized populations such as pediatrics.

The primary objectives of Phase I this compound trials in healthy volunteers include: (1) characterizing the pharmacokinetic profile of this compound and its active metabolite enalaprilat following single and multiple doses; (2) assessing the safety and tolerability of this compound formulations; (3) evaluating the pharmacodynamic effects on ACE inhibition through biomarkers such as the angiotensin II/angiotensin I ratio; and (4) establishing comparative bioavailability between new formulations and reference products. These objectives provide the foundational data necessary for subsequent clinical development in patient populations.

Study Design and Population

Overall Study Design

Phase I trials of this compound typically employ a randomized, open-label, single-dose, crossover design with appropriate washout periods between treatments. This design efficiently controls for inter-subject variability by having each participant serve as their own control. A typical study might compare three treatments: (A) reference marketed tablet (e.g., Renitec) administered with 240 mL water; (B) orodispersible minitablets (ODMTs) with 240 mL water; and (C) ODMTs dispersed in the mouth with 20 mL water [1]. The washout period between doses should be sufficient to account for the elimination half-lives of both this compound and enalaprilat, typically 5-7 days based on enalaprilat's prolonged terminal half-life.

The study is generally conducted in a clinical research unit where environmental factors, diet, and physical activity can be standardized. Participants are typically admitted to the unit the evening before dosing and remain for at least 24-48 hours for intensive pharmacokinetic sampling. Study procedures include screening (within 21 days prior to dosing), treatment periods with standardized conditions, and a follow-up visit approximately 7-10 days after the last drug administration to assess any delayed adverse events.

Participant Selection

Table 1: Inclusion and Exclusion Criteria for Phase I this compound Trials

Category Inclusion Criteria Exclusion Criteria
Demographics Age 18-55 years; Body mass index 18.5-30 kg/m² Age outside specified range; Underweight or obese
Health Status Good health based on medical history, physical exam, and lab tests History of angioedema, urticaria, or allergy to ACE inhibitors; Organ diseases
Vital Signs Normal blood pressure (SBP 90-139, DBP 50-89 mmHg) Hypotension (BP <90/60 mmHg) or uncontrolled hypertension
Laboratory Tests Normal ECG, hematology, clinical chemistry, urinalysis Clinically significant abnormalities in screening labs
Lifestyle Factors Non-smoker or light smoker (<5 cigarettes/day); No alcohol/drug abuse Heavy smoking; History of alcohol or substance abuse
Medications No concomitant medications (except acceptable contraceptives) Use of prescription drugs, herbal supplements, or enzyme modifiers
Compliance Willing and able to provide written informed consent Unlikely to comply with study procedures

Healthy volunteers are recruited following strict eligibility criteria to minimize confounding factors and ensure participant safety. Key exclusion criteria specifically relevant to this compound include history of angioedema, cough related to ACE inhibition, and renal impairment, as these represent known risks associated with ACE inhibitor therapy [2]. Laboratory tests at screening should include serum creatinine and electrolytes to identify individuals with underlying renal dysfunction or electrolyte imbalances that might predispose them to adverse effects.

Investigational Product

Formulations and Dosage

Phase I trials of this compound typically investigate immediate-release formulations at doses ranging from 5 mg to 20 mg, with 10 mg being a common single dose for bioavailability studies. The reference product is usually the commercially available tablet (e.g., Renitec), while test formulations may include innovative dosage forms such as orodispersible minitablets (ODMTs) developed for pediatric or geriatric populations who may have difficulty swallowing conventional tablets [1]. These ODMTs are designed to disintegrate rapidly in the mouth without water, potentially improving medication adherence in special populations.

This compound is known to have good oral absorption with peak concentrations achieved approximately one hour after administration. The absorption and metabolism of this compound remain unaffected by food, making administration independent of food intake [2]. However, to standardize conditions, Phase I trials typically administer doses after an overnight fast, with a standardized meal provided 4 hours post-dose. The dosage strength selected for Phase I trials should be justified based on the intended therapeutic dose and previous safety data, with 10 mg representing a common therapeutic dose for hypertension.

Administration and Blinding

Although Phase I this compound trials are often open-label due to the obvious differences between formulations, single-blinding can be implemented for certain assessments where objectivity is important. When possible, the personnel responsible for pharmacokinetic sample collection, clinical laboratory assessments, and data analysis should be blinded to treatment assignment to minimize bias.

Drug administration is conducted under direct observation of study staff to ensure compliance with the protocol-specified administration conditions. For ODMT formulations, specific instructions should be provided regarding the dispersion method and water volume permitted during administration. The timing of dose administration should be documented precisely, as this serves as time zero for all pharmacokinetic calculations.

Pharmacokinetic Assessment

Blood Sampling Schedule

Table 2: Pharmacokinetic Blood Sampling Timepoints for this compound and Enalaprilat

Phase Timepoints Relative to Dosing Notes
Pre-dose -1.0, -0.5 hours Baseline measurements
Early Absorption 0.25, 0.5, 0.75 hours Characterize initial absorption
Peak Concentration 1.0, 1.25, 1.5, 2.0, 2.5 hours Capture Cmax for this compound
Distribution 3.0, 4.0, 6.0, 8.0 hours Characterize distribution phase
Elimination 10, 12, 16, 24, 36, 48 hours Characterize terminal elimination
Additional Points 72 hours (if feasible) For enalaprilat elimination

A comprehensive pharmacokinetic sampling schedule is essential for adequately characterizing the concentration-time profiles of both this compound and its active metabolite enalaprilat. The sampling schedule should be sufficiently frequent to capture the absorption, distribution, and elimination phases of both compounds. This compound typically reaches peak concentrations within approximately 1 hour, while enalaprilat peaks later at about 3-4 hours due to the time required for hepatic conversion. The prolonged half-life of enalaprilat (reportedly 11 hours in healthy adults [3]) necessitates sampling for at least 24-48 hours to adequately characterize the terminal elimination phase.

Bioanalytical Methods

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are recommended for the simultaneous quantification of this compound and enalaprilat in human plasma. These methods should demonstrate adequate sensitivity, selectivity, and a calibration range appropriate for expected concentrations following administration of therapeutic doses. The lower limit of quantification (LLOQ) should be sufficient to characterize the terminal elimination phase of both compounds, typically in the low ng/mL range.

Bioanalytical method validation should include assessments of precision, accuracy, linearity, recovery, and stability under various conditions including freeze-thaw cycles, short-term temperature storage, and long-term frozen storage. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each analytical run, with at least two-thirds of the quality control samples required to be within ±15% of their respective nominal values for the run to be acceptable.

Pharmacodynamic Assessment

ACE Inhibition Biomarkers

The primary pharmacodynamic marker for this compound activity is the angiotensin II/angiotensin I (Ang II/Ang I) ratio, which serves as a sensitive measure of in vivo ACE inhibition [3]. In healthy adults, a single 10 mg dose of this compound typically decreases the Ang II/Ang I ratio by approximately 79% within 4 hours of administration. This ratio is considered superior to direct ACE activity measurements in some contexts because it reflects the functional consequence of ACE inhibition on the renin-angiotensin system. Additional pharmacodynamic assessments may include plasma renin activity and aldosterone concentrations, which provide complementary information about RAAS activation in response to ACE inhibition.

Blood samples for Ang II/Ang I ratio determination should be collected at baseline (pre-dose) and at strategic timepoints aligned with expected maximal pharmacodynamic effect (e.g., 2, 4, 6, 8, 12, and 24 hours post-dose). Sample processing requires special attention due to the potential for angiotensin generation or degradation ex vivo. Plasma should be separated promptly after collection and stored at -70°C or lower to maintain analyte stability until analysis.

Pharmacodynamic Modeling

The relationship between enalaprilat concentrations and ACE inhibition typically follows a maximum inhibition (Imax) model, which can be described by the equation:

Effect = E₀ - (Imax × C^γ) / (IC₅₀^γ + C^γ)

Where E₀ is the baseline Ang II/Ang I ratio, Imax is the maximum inhibitory effect (typically approaching 100% for this compound), IC₅₀ is the enalaprilat concentration producing 50% of maximum inhibition, C is the enalaprilat concentration, and γ is the sigmoidicity factor [3]. Population estimates from recent studies indicate an IC₅₀ of approximately 1.19 µg/L in children with heart failure and 30.01 µg/L in healthy adults, suggesting potential population differences in sensitivity to enalaprilat.

G This compound Pharmacodynamic Pathway This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Hepatic Conversion Inhibition Inhibition Enalaprilat->Inhibition Promotes ACE ACE AngI AngI ACE->AngI Converts AngII AngII AngI->AngII Normal Pathway Effects Effects AngII->Effects Decreased Levels Inhibition->ACE Inhibits Inhibition->AngII Reduces Formation

Figure 1: this compound's mechanism of action showing metabolic activation and pathway inhibition

Safety Assessment

Adverse Event Monitoring

Safety assessments in Phase I this compound trials include continuous monitoring for adverse events from the time of informed consent through the final study visit. Known adverse effects of this compound include cough (characteristically non-productive and resolving upon discontinuation), hypotension (particularly after the first dose), hyperkalemia, angioedema, and less commonly, cholestatic jaundice and hypersensitivity reactions [2]. Participants should be specifically queried about these known effects at each assessment timepoint.

All adverse events should be documented with details on onset date/time, duration, severity (mild, moderate, severe), relationship to study drug (unrelated, unlikely, possible, probable, definite), and action taken regarding study treatment. Serious adverse events (SAEs) require immediate notification to the sponsor and institutional review board/ethics committee according to regulatory requirements. Given the known risk of symptomatic hypotension, participants should remain under medical supervision for at least 2 hours following the first dose, with additional monitoring until blood pressure stabilizes.

Clinical and Laboratory Assessments

Vital signs, including blood pressure and heart rate, should be measured in triplicate after the participant has been seated for at least 5 minutes. Measurements should be taken at screening, pre-dose, and at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Orthostatic blood pressure measurements (supine, sitting, and standing) may be included to detect orthostatic hypotension, particularly in studies investigating higher doses or special populations.

Laboratory safety assessments should include hematology, clinical chemistry (with particular attention to serum creatinine, potassium, and sodium), and urinalysis. These should be performed at screening, pre-dose, 24 hours post-dose, and at the follow-up visit. Electrocardiograms (standard 12-lead) should be obtained at screening and at specified intervals post-dose to detect any potential effects on cardiac conduction.

Data Analysis and Statistics

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is typically employed for the calculation of pharmacokinetic parameters for both this compound and enalaprilat. Primary parameters include: Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC0-t (area under the concentration-time curve from zero to the last measurable concentration), AUC0-∞ (area under the concentration-time curve from zero to infinity), (terminal elimination half-life), and λz (terminal elimination rate constant).

For studies comparing formulations, the relative bioavailability is determined by comparing the AUC0-t and AUC0-∞ of the test formulation to the reference formulation. Statistical comparisons of pharmacokinetic parameters between treatments are typically performed on log-transformed data using analysis of variance (ANOVA) models that account for sequence, period, and treatment effects. The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC should fall within the 80-125% bioequivalence range to demonstrate comparable bioavailability.

Sample Size Considerations

Sample sizes for Phase I this compound trials are typically based on practical considerations rather than formal power calculations, often ranging from 12 to 24 healthy volunteers. This sample size is generally sufficient to characterize pharmacokinetic parameters with adequate precision and to identify common adverse events. For bioequivalence studies, sample size calculations can be performed based on the intra-subject variability of this compound pharmacokinetic parameters, with 24 participants providing approximately 80% power to demonstrate bioequivalence assuming a within-subject coefficient of variation of 20% for AUC.

Appendices

Detailed Experimental Protocols

Protocol 1: Sample Processing for Angiotensin II/I Ratio Measurement

  • Collect blood samples into pre-chilled EDTA tubes containing ACE inhibitor cocktail to prevent ex vivo angiotensin generation
  • Immediately place tubes on ice and centrifuge at 4°C within 30 minutes of collection
  • Separate plasma into pre-labeled polypropylene tubes
  • Store plasma at -70°C or lower until analysis
  • Analyze using validated LC-MS/MS method with appropriate quality controls

Protocol 2: Administration of Orodispersible Minitablets

  • Confirm participant identity and fasting status
  • Have participant sit in an upright position
  • Place ODMT on the participant's tongue without water
  • Allow minitablet to disperse (typically 15-30 seconds)
  • Participant may swallow the dispersed formulation
  • Administer 20 mL water for dispersion formulation or 240 mL water for conventional administration
  • Document exact administration time
Workflow Diagram

G Phase I this compound Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (Day 1) Randomization->Period1 PK_Collection PK/PD Sampling (0-48 hours) Period1->PK_Collection Safety Safety Monitoring Period1->Safety Washout Washout Period (5-7 days) Period2 Treatment Period 2 (Day 8) Washout->Period2 Period2->PK_Collection Period2->Safety PK_Collection->Washout Analysis Analysis FollowUp Follow-up Visit (7-10 days post-dose) Safety->FollowUp

Figure 2: Phase I clinical trial workflow for this compound studies in healthy volunteers

References

Enalapril Pharmacokinetics: Compartmental Modeling and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enalapril and Compartmental Analysis

This compound is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. It is a prodrug hydrolyzed to its active metabolite, enalaprilat, which inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [1] [2] Compartmental modeling is a critical tool in pharmacokinetics (PK) that uses hypothetical compartments to estimate PK parameters and understand a drug's absorption, distribution, metabolism, and excretion (ADME). [3]

These models range from simple one-compartment structures to complex whole-body physiologically based pharmacokinetic (PBPK) models, each with specific applications. This article provides detailed protocols for modeling this compound pharmacokinetics, supported by current research and quantitative data analysis. [3]

Compartmental Modeling Approaches for this compound

Model Structures and Selection

This compound and enalaprilat kinetics are predominantly described using one- and two-compartment models. The model selection depends on the required complexity, the population studied, and the research objectives.

  • One-Compartment Model: This is the most commonly reported structural model for this compound. It views the body as a single, homogenous unit. A recent population PK analysis in children with heart failure utilized a combined one-compartment model for both this compound and enalaprilat, linked by a conversion process, to successfully characterize the data. [4] [5] This model's simplicity makes it robust for initial analysis, though it assumes instant and equal drug distribution throughout the body. [3]
  • Two-Compartment Model: This model accounts for drug distribution by dividing the body into a central compartment (plasma and highly perfused tissues) and a peripheral compartment (poorly perfused tissues). [3] [6] Enalaprilat, in particular, has been reported to exhibit a biphasic decline in concentration-time profiles, which is a classic indicator of multi-compartmental distribution. The initial rapid phase represents elimination, while the prolonged terminal phase is attributed to saturable binding to ACE. [7]
  • Whole-Body PBPK Model: This is a more complex type of compartmental modeling where each tissue is represented by its own physiologically based compartment. While not frequently applied to this compound in the retrieved literature, PBPK models are versatile and can incorporate organ-specific parameters like blood flow rates and tissue partitioning. However, they require considerable data and time to construct. [3]

The following diagram illustrates the logical workflow for developing a population pharmacokinetic (PopPK) model for this compound, from structural model selection to final model application.

Start Start: PopPK Model Development StructModel Structural Model Selection Start->StructModel BaseModel Develop Base Model (No Covariates) StructModel->BaseModel 1-Compartment for this compound & Enalaprilat with Absorption Lag Covariate Covariate Model Building BaseModel->Covariate ModelVal Model Validation Covariate->ModelVal Stepwise Covariate Modelling (SCM) FinalModel Final Model Application ModelVal->FinalModel Bootstrap Analysis Dosing Inform Dosing Regimen in Target Population FinalModel->Dosing Simulate Exposure

Integrated Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Beyond pure PK, mechanistic PK/PD models can elucidate the relationship between drug concentration and pharmacological effect. For enalaprilat, which exhibits target-mediated drug disposition (TMDD) due to its high-affinity binding to ACE, such models are particularly valuable. [7]

A published integrated model simultaneously captures the time-course of enalaprilat concentrations and its effects on multiple biomarkers of the RAAS, including angiotensin I, angiotensin II, plasma renin activity (PRA), and aldosterone levels. This approach allows for the quantification of drug- and system-specific parameters, such as the target reserve and turnover parameters of ACE, which explain why the ex vivo potency (IC50) of enalaprilat is shifted rightward from its in vitro binding affinity (K_D). [7]

Quantitative Data and Parameters

The following tables summarize key pharmacokinetic parameters for this compound and enalaprilat from the literature, providing a reference for model development and validation.

Table 1: Key Structural Model Parameters for this compound and Enalaprilat

Parameter Description Value / Characterization Context / Source
Structural Model Combined model for this compound & enalaprilat One-compartment for each, with absorption lag time [4] [5] PopPK in pediatric heart failure [4]
Absorption Lag (t_lag) Delay before absorption begins ~4 minutes earlier for ODMT vs. reference tablet (not significant) [5] Healthy adult volunteers [5]
Enalaprilat Terminal Half-life Elimination half-life ~36 hours [7] Attributed to saturable binding to ACE [7]
Protein Binding Plasma protein binding for enalaprilat <50% to human plasma proteins [2] Includes low-affinity (albumin) and high-affinity (ACE) sites [7]

Table 2: Clinically Relevant Covariates Identified in a Pediatric PopPK Analysis [4]

Covariate Parameter Affected Impact on PK
Body Weight Apparent clearance (CL/F) and volume of distribution (V/F) Implemented via allometric scaling
Age Weight-adjusted apparent clearance of enalaprilat Increases with increasing age
Serum Creatinine Weight-adjusted apparent clearance of enalaprilat Decreases with increasing serum creatinine
Ross Score (Heart Failure Severity) Weight-adjusted apparent volume of distribution of enalaprilat Decreases with increasing Ross score

Detailed Experimental Protocols

Protocol for a Population PK Study in Pediatric Heart Failure

This protocol is based on the methodology of the LENA studies. [4]

  • Objective: To characterize the population pharmacokinetics of this compound and enalaprilat in ACEi-naïve children with heart failure and identify clinically relevant covariates for dosing.
  • Study Design: Prospective, open-label, multicenter Phase II/III PK bridging study.
  • Population: Pediatric patients (from birth to 6 years) with heart failure due to dilated cardiomyopathy or congenital heart disease, who are naïve to ACE inhibitor therapy.
  • Dosing: Administration of this compound orodispersible minitablets (ODMT) using an age- and weight-dependent dosing regimen.
  • Sample Collection: Serial blood samples are collected following the first dose and/or at steady state to measure this compound and enalaprilat serum concentrations. The cited study collected 173 this compound and 268 enalaprilat concentrations from 34 subjects. [4]
  • Bioanalysis: Serum concentrations of this compound and enalaprilat are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4]
  • Data Analysis:
    • Structural Model: Develop a structural PK model using nonlinear mixed-effects modeling (e.g., with NONMEM). A one-compartment model for this compound with first-order absorption (with lag time) and elimination, coupled with a one-compartment model for enalaprilat, is typically tested. [4] [5]
    • Statistical Model: Incorporate inter-individual variability (IIV) and residual unexplained variability.
    • Covariate Model: Implement allometric scaling based on body weight on disposition parameters. Use stepwise covariate modeling (SCM) to test the influence of age, sex, serum creatinine, and Ross score.
    • Model Validation: Validate the final model using nonparametric bootstrap analysis and visual predictive checks.
    • Model Application: Use the final model to perform simulations and assess the impact of identified covariates on this compound exposure after the first dose and at steady state.
Protocol for an Integrated PK/PD Modeling Study

This protocol outlines the approach for linking enalaprilat PK to its pharmacodynamic effects on the RAAS. [7]

  • Objective: To develop a mechanistic PK/PD model that predicts the ex vivo potency of enalaprilat and characterizes its relationship with ACE binding affinity.
  • Data Requirements: The model requires:
    • PK data for this compound and enalaprilat following this compound administration.
    • Time-course data for PD biomarkers: Angiotensin I (Ang I), Angiotensin II (Ang II), Plasma Renin Activity (PRA), and Aldosterone (ALD).
    • In vitro binding affinity (K_D) of enalaprilat for ACE.
  • Modeling Steps:
    • PK Model: Fit a suitable compartmental model (e.g., two-compartment for enalaprilat) to the drug concentration data.
    • PD Model Structure: Develop a model that accounts for the competitive inhibition of ACE by enalaprilat, the conversion of Ang I to Ang II, and the feedback loops that regulate renin release. The model should include the concept of target reserve, where near-complete ACE occupancy may be required for significant inhibition of angiotensin II production. [7]
    • System Parameters: Fix system-specific parameters (e.g., baseline levels of RAAS components, turnover rates) to values from the literature where possible.
    • Model Fitting and Estimation: Simultaneously fit the integrated model to all PK and PD biomarker data to estimate key parameters, including the in vivo inhibition constant.
  • Output: The model quantifies the rightward shift of enalaprilat's in vivo potency (IC50) from its in vitro binding affinity (K_D) and provides a systems-level understanding of RAAS modulation.

Visualization of the RAAS Pathway and Drug Action

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of enalaprilat, providing a physiological context for the PK/PD modeling.

Liver Liver Angiotensinogen AngI Angiotensin I Liver->AngI Cleaved by Renin Renin (from Kidney) Renin->AngI Catalyzes AngII Angiotensin II AngI->AngII Converted by ACE ACE Angiotensin- Converting Enzyme (ACE) AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Release Na+/Water Retention Cardiac Remodeling AT1R->Effects Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Conclusion

Compartmental analysis remains a cornerstone for understanding the pharmacokinetics of this compound and its active metabolite, enalaprilat. The prevailing use of one-compartment models for both molecules provides a robust framework for analysis, particularly in complex populations like pediatric patients. Recent research underscores the importance of population modeling approaches that account for covariates such as body weight, age, renal function, and heart failure severity to optimize dosing regimens. [4]

Furthermore, the application of mechanistic PK/PD models that incorporate TMDD principles and target reserve offers deep insights into the disconnect between drug concentration, target occupancy, and observed pharmacological effect. [7] These advanced modeling techniques are invaluable for guiding dose selection, especially for first-in-human studies and in populations with pathophysiological changes that alter drug disposition.

References

Comprehensive Application Notes and Protocols for Enalapril Therapeutic Drug Monitoring in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, this compound requires biotransformation to its active metabolite, enalaprilat, which exerts pharmacological effects through competitive inhibition of ACE, thereby reducing angiotensin II production and aldosterone secretion. Therapeutic drug monitoring (TDM) of this compound and enalaprilat is particularly valuable in special populations including those with renal impairment, heart failure, pediatric patients, and individuals experiencing adverse effects or suboptimal therapeutic response. The significant interindividual variability in this compound pharmacokinetics, influenced by factors such as age, renal function, and disease severity, necessitates personalized dosing approaches that can be guided by therapeutic drug monitoring [1] [2].

The clinical implementation of this compound TDM provides a scientific basis for dose optimization, especially in scenarios where standard dosing may lead to toxicity or inadequate efficacy. Research has demonstrated relationships between enalaprilat concentrations and both therapeutic effects and adverse events, particularly in heart failure populations. For instance, enalaprilat trough levels have been correlated with hypotension, renal function alterations, and incidence of cough in chronic heart failure patients [3]. Additionally, the complex pharmacokinetics of this compound, characterized by its conversion to the active metabolite enalaprilat and the influence of renal function on elimination, further supports the utility of TDM in guiding therapy [1] [4].

Analytical Methods for this compound and Enalaprilat Quantification

UHPLC-MS/MS Method with Microextraction by Packed Sorbent

A rapid and reliable method for the simultaneous determination of this compound, enalaprilat, and other antihypertensive agents in human plasma and urine has been developed using digitally controlled microextraction by packed sorbent (MEPS) followed by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method offers superior sensitivity and selectivity for therapeutic drug monitoring applications in clinical studies [5].

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18
    • Mobile Phase: Gradient elution system consisting of 0.1% formic acid in water and acetonitrile
    • Flow Rate: Not specified in search results
    • Total Analysis Time: 1.5 minutes
    • Injection Volume: Not specified
  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive ion mode
    • Detection Mode: Multiple reaction monitoring (MRM)
    • Interface Temperature: Not specified
    • Desolvation Temperature: Not specified
  • Sample Preparation (MEPS Protocol):

    • Condition MEPS sorbent with appropriate solvent
    • Load plasma or urine sample
    • Wash with suitable solution to remove interferents
    • Elute analytes with optimized elution solvent
    • Evaporate and reconstitute in mobile phase for injection
  • Method Validation Parameters:

    • Selectivity: No interference from endogenous compounds
    • Linearity: Established over therapeutic concentration range
    • Accuracy: Within acceptable limits (exact values not provided in search results)
    • Precision: Meets acceptance criteria (exact values not provided in search results)
    • Stability: Bench-top, freeze-thaw, and long-term stability assessed
    • Recovery: Consistent and reproducible extraction efficiency
    • Matrix Effect: Minimal ion suppression or enhancement observed

This validated method provides the necessary sensitivity and specificity for simultaneous monitoring of this compound and its active metabolite in both plasma and urine matrices, making it suitable for routine therapeutic drug monitoring in clinical settings [5].

Analytical Workflow

The following diagram illustrates the complete analytical workflow for this compound and enalaprilat quantification using the UHPLC-MS/MS method:

G A Sample Collection (Plasma/Urine) B MEPS Sample Preparation A->B C UHPLC-MS/MS Analysis B->C D Data Processing C->D E Concentration Reporting D->E

Pharmacokinetic Parameters and Therapeutic Ranges

Key Pharmacokinetic Properties

Table 1: Fundamental pharmacokinetic parameters of this compound and enalaprilat in adults

Parameter This compound Enalaprilat
Absorption ~60% absorbed; Peak concentration in ~1 hour Peak concentration in 3-4 hours
Bioavailability Approximately 40% (as enalaprilat) Not applicable
Protein Binding Not specified <50%
Volume of Distribution 1-2.4 L/kg Not specified
Metabolism Hepatic via carboxylesterase 1 (CES1) Not further metabolized
Elimination Half-life Not specified 30-35 hours (terminal phase)
Renal Clearance 18 L/h 8.1-9.5 L/h
Elimination Route Urine (unchanged) and feces Urine (glomerular filtration and tubular secretion)

The pharmacokinetic data demonstrates that enalaprilat exhibits polyphasic elimination kinetics, with an extended terminal half-life due to strong binding to serum ACE. Steady-state concentrations are typically achieved after 3-4 doses of this compound administered every 24 hours. Special consideration is warranted in patients with renal impairment, as drug accumulation may occur when creatinine clearance falls below 30 mL/min [1] [6] [4].

Population Pharmacokinetic Data

Table 2: Comparative pharmacokinetic parameters across patient populations

Population Dose Matrix Key Findings Reference
Adults with Hypertension 5-40 mg/day Plasma Linear relationship between plasma enalaprilat levels and ACE inhibition [7]
Adults with Heart Failure 10-20 mg/day Plasma Broad variation in enalaprilat trough levels correlated with adverse events [3]
Pediatric Hypertension 0.08-0.15 mg/kg Plasma AUC values increased with age, indicating maturation of metabolic functions [8]
Pediatric Heart Failure Age/weight-based Plasma Very young patients (<20 days) showed 5-6 fold higher AUC values [8]
Renal Impairment 2.5-40 mg/day Plasma Accumulation occurs when CrCl <30 mL/min; requires dose adjustment [1]

The data highlights significant population-specific variations in this compound pharmacokinetics. Pediatric patients, particularly neonates and infants, demonstrate altered drug disposition compared to adults, attributed to developmental changes in carboxylesterase enzyme activity and renal function. These findings underscore the importance of population-specific dosing and monitoring strategies [2] [8].

Clinical Protocols and Monitoring Guidelines

Therapeutic Drug Monitoring in Heart Failure

For patients with heart failure, therapeutic drug monitoring should be integrated into routine clinical management to optimize efficacy while minimizing adverse effects:

  • Baseline Assessment:

    • Obtain comprehensive medical history, including etiology and severity of heart failure
    • Measure serum creatinine, estimated glomerular filtration rate (eGFR), and electrolytes
    • Document current medications, including diuretics and other heart failure therapies
    • Establish baseline blood pressure and heart rate parameters
  • Sample Collection Protocol:

    • Trough Sampling: Collect blood samples immediately before the next scheduled dose
    • Peak Sampling: For complete pharmacokinetic profiling, collect samples at 1 hour (this compound) and 3-4 hours (enalaprilat) post-dose
    • Use appropriate collection tubes (EDTA recommended)
    • Process plasma within 30 minutes of collection and store at -80°C until analysis
  • Monitoring Frequency:

    • Initiate TDM 3-5 days after starting therapy or dose adjustment
    • Repeat monitoring with changes in clinical status or renal function
    • Conduct periodic assessment (every 6-12 months) during stable maintenance therapy
  • Clinical Correlation:

    • Monitor for correlation between enalaprilat concentrations and blood pressure response
    • Assess potential relationships between drug levels and adverse effects (hypotension, renal dysfunction, cough)
    • Adjust dosing based on integrated assessment of drug concentrations and clinical response [3]
Special Population Considerations
4.2.1 Pediatric Patients

Dosing and monitoring of this compound in pediatric patients requires special consideration of developmental changes in drug metabolism and elimination:

  • Age-Based Dosing: Utilize age- and weight-dependent dosing regimens
  • Renal Function Assessment: Carefully evaluate renal function, as GFR matures throughout infancy
  • METABOLIC CONSIDERATION: Account for developing carboxylesterase activity in very young patients
  • HEART FAILURE SEVERITY: Incorporate Ross score for assessment of heart failure severity in dosing decisions
  • MONITORING FREQUENCY: More frequent monitoring recommended during periods of rapid growth or clinical change [2] [8]
4.2.2 Renal Impairment

Patients with renal impairment require modified monitoring protocols due to altered drug elimination:

  • Initiate therapy at lower doses (2.5 mg/day) when serum creatinine >3 mg/dL or CrCl <30 mL/min
  • Monitor drug concentrations more frequently during initial therapy
  • Assess correlation between renal function parameters and enalaprilat accumulation
  • Adjust maintenance dosing based on integrated assessment of drug levels and renal function [1]
Clinical Decision Pathway

The following diagram outlines the therapeutic decision-making process based on this compound TDM results:

G Start TDM Indication A Obtain Trough Enalaprilat Level Start->A B Clinical Assessment A->B C Integrate Results B->C D1 Subtherapeutic Level C->D1 D2 Therapeutic Level C->D2 D3 Supratherapeutic Level C->D3 E1 Consider Dose Increase D1->E1 E2 Maintain Current Dose D2->E2 E3 Consider Dose Reduction D3->E3 F Clinical Follow-up E1->F E2->F E3->F

Emerging Research and Future Directions

Recent advances in this compound therapeutic drug monitoring have focused on population pharmacokinetic modeling and the application of these approaches to special populations. The 2025 LENA studies have developed a combined population pharmacokinetic model for this compound and enalaprilat in ACE inhibitor-naïve children with heart failure, identifying clinically relevant covariates for dosing optimization [2] [9].

Key findings from recent research include:

  • Covariate Identification: Weight-adjusted apparent clearance of enalaprilat increases with age and decreases with elevated serum creatinine
  • Volume of Distribution: Weight-adjusted apparent volume of distribution of enalaprilat decreases with increasing Ross score (indicating more severe heart failure)
  • Dosing Considerations: Beyond weight and renal function, age and severity of heart failure should be incorporated into dosing strategies for pediatric patients
  • Novel Formulations: Orodispersible minitablets (ODMT) have been developed for pediatric use, requiring characterization of their pharmacokinetic properties [2]

These emerging approaches highlight the evolution of this compound therapeutic drug monitoring from simple concentration measurement to comprehensive pharmacokinetic-pharmacodynamic modeling, enabling more personalized and precise dosing strategies across diverse patient populations.

Conclusion

Therapeutic drug monitoring of this compound and enalaprilat provides valuable information for individualized therapy in various patient populations, particularly those with altered pharmacokinetics due to factors such as age, renal function, or heart failure severity. The UHPLC-MS/MS method with MEPS sample preparation offers a robust analytical approach for simultaneous quantification of this compound and its active metabolite in biological matrices. Implementation of the protocols outlined in these application notes will support researchers and clinicians in optimizing this compound therapy through evidence-based therapeutic drug monitoring practices.

Future directions in this compound TDM include continued refinement of population pharmacokinetic models, exploration of pharmacogenetic influences on drug response, and development of point-of-care testing methodologies to enhance clinical utility.

References

Comprehensive Research Guide: Enalapril Dosing in Animal Models for Cardiovascular Studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor extensively used in cardiovascular research for investigating heart failure, hypertension, and renal pathophysiology mechanisms. Its pro-drug structure requires hepatic conversion to enalaprilat, the active metabolite responsible for ACE inhibition [1].

Molecular mechanism: Enalaprilat competitively inhibits ACE, preventing angiotensin I to II conversion, reducing vasoconstriction, aldosterone secretion, and ultimately decreasing systemic vascular resistance and blood pressure without increasing cardiac oxygen demand [1] [2]. ACE inhibition also decreases bradykinin degradation, contributing to vasodilation [3].

Species-Specific Dosing Protocols

Table 1: Standard this compound Dosing Regimens in Research Species

Species Indication/Model Dose Range Frequency Route Key Considerations
Dog Congestive heart failure (CHF) models 0.25-0.5 mg/kg Every 12-24 hours Oral 12-hour interval recommended for continuous ACE inhibition [3]
Dog Proteinuric renal disease models 0.5 mg/kg Every 12-24 hours Oral Higher doses may be needed for glomerulopathy [3]
Cat CHF or hypertension models 0.25-0.5 mg/kg Every 12-24 hours Oral Every 12-hour dosing common; 0.5 mg/kg every 24 hours alternative [3]
Horse Valvular regurgitation models 0.5 mg/kg Every 24 hours Oral Benazepril preferred over this compound due to absorption issues [3]

Table 2: Pharmacokinetic Parameters Across Species

Parameter Dog Cat Horse Human (Reference)
Bioavailability ~60% [3] Not specified Poor (use benazepril instead) [3] Good [1]
Tmax (active metabolite) 3-4 hours (enalaprilat) [3] Not specified Not specified ~1 hour [1]
Half-Life ~11 hours (enalaprilat) [3] Not specified Not specified 11 hours (enalaprilat) [2]
Primary Elimination Route Renal (enalaprilat) [3] [4] Hepatic (benazeprilat) [4] Not specified Renal [1]
Protein Binding Not specified Not specified Not specified Not specified

Experimental Protocol Guidelines

Animal Model Preparation

Cardiovascular Disease Models:

  • Murine CHF Models: Use transgenic strains or surgical techniques (coronary artery ligation) to induce heart failure. Initiate this compound treatment post-model establishment.
  • Canine Mitral Valve Disease: Utilize breeds with natural predisposition (e.g., Cavalier King Charles Spaniels) or surgical induction.
  • Renal Hypertension Models: Employ surgical techniques (renal artery clipping) or chemical induction.

Dosing Protocol Initiation:

  • Begin with lower dose range (0.25 mg/kg) and titrate upward based on tolerability [3]
  • For normotensive animal models, monitor closely for hypotensive response
  • In animals with volume depletion (e.g., diuretic pretreatment), use reduced initial doses (2.5 mg in dogs) with close monitoring [3]
Blood Pressure Measurement Methodology

Direct (Invasive) Monitoring:

  • Gold standard using arterial catheterization with electronic transducers [5]
  • Provides continuous, accurate hemodynamic data
  • Requires surgical expertise and specialized equipment

Indirect (Non-invasive) Monitoring:

  • Device Selection: Use validated veterinary devices (Doppler or oscillometric) [5]
  • Cuff Selection: Width should be 30-40% of extremity circumference [5]
  • Measurement Protocol:
    • Acclimate animals to environment for 5-10 minutes before measurements [5]
    • Perform in quiet area with minimal restraint [5]
    • Obtain 5-7 consecutive consistent measurements, discarding the first reading [5]
    • Record animal position, cuff size/site, and technician details [5]
Combination Therapy Protocols

CHF Model Protocol:

  • This compound (0.25-0.5 mg/kg BID) + Pimobendan (0.25-0.3 mg/kg BID) + Furosemide (2 mg/kg BID) in canine models [6]
  • Monitor for hypotension with concurrent vasodilator use [3]
  • Assess echocardiographic parameters (LA/Ao, LV size) at baseline and 3-6 months [6]

Hypertension Model Protocol:

  • This compound + Amlodipine (in cats with severe hypertension) [4]
  • Avoid NSAIDs concurrently due to reduced antihypertensive efficacy and renal injury risk [3]

Research Considerations & Safety Monitoring

Adverse Effect Profiling

Table 3: Common Adverse Effects and Risk Mitigation

Adverse Effect Species Prevalence Monitoring Parameters Risk Mitigation Strategies
Hypotension All species, particularly with concurrent diuretics [3] BP, clinical signs (weakness, collapse) [3] Dose titration; avoid volume depletion; monitor 2+ hours after first dose [3]
Renal Effects Dogs with severe CHF or renal impairment [3] BUN, creatinine [3] Reduce dose in renal impairment; ensure hydration [3]
Hyperkalemia With potassium-sparing diuretics [3] Serum potassium [3] Avoid concurrent potassium supplements [3]
GI Disturbances More common with captopril [3] Appetite, vomiting, diarrhea [3] Use this compound/benazepril; administer with food [3] [7]
Special Population Considerations

Renal Impairment Models:

  • Enalaprilat elimination significantly reduced in renal impairment [4]
  • Use 2.5 mg/day starting dose in dogs with CrCl <30 mL/min [1]
  • Benazepril may be preferable (hepatorenal elimination) [4]

Aged Animal Models:

  • Increased risk of drug interactions due to polypharmacy [1]
  • Potential for altered drug clearance [1]

Experimental Endpoint Assessment

Cardiovascular Parameters:

  • Echocardiographic measures: LV size, LA/Ao ratio, ejection fraction [6]
  • Heart rate variability (autonomic function assessment) [6]
  • Exercise tolerance (controlled treadmill testing)

Renal Parameters:

  • Urine protein:creatinine ratio (UPC) [4]
  • Glomerular filtration rate (clearance studies) [4]
  • Serum creatinine, BUN [3]

Hemodynamic Parameters:

  • Systemic blood pressure (direct or indirect) [5]
  • Cardiac output (thermodilution or echocardiographic)
  • Vascular resistance calculations

Research Applications and Model Selection

This compound is particularly valuable for investigating:

  • RAAS inhibition mechanisms in cardiovascular disease progression
  • Cardiac remodeling processes in heart failure models
  • Renoprotective effects in hypertensive and proteinuric nephropathy
  • Combination therapy synergies in advanced heart failure

Limitations and Ethical Considerations

  • Species variability in drug metabolism necessitates species-specific validation
  • Genetic heterogeneity in outbred populations may increase data variability
  • Anesthesia effects on hemodynamics require careful experimental design
  • Animal welfare considerations for chronic disease models

The following diagrams summarize the key pharmacological mechanisms and experimental workflows:

This compound Mechanism of Action

G ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII Production Blocked Inactive Inactive Metabolites ACE->Inactive Degradation Blocked AngI Angiotensin I AngI->AngII Normal Conversion Effects Physiological Effects• Vasodilation↓ Systemic Vascular Resistance↓ Aldosterone Secretion↓ Sodium/Water Retention↑ Bradykinin Levels AngII->Effects Reduced Formation Bradykinin Bradykinin Bradykinin->Effects Accumulation This compound This compound (Pro-drug) Enalaprilat Enalaprilat (Active) This compound->Enalaprilat Hepatic Conversion Enalaprilat->ACE Competitive Inhibition

Experimental Workflow for this compound Studies

G Start Animal Model Selection Baseline Baseline Assessment Start->Baseline Sub1 Baseline Measures• Blood Pressure• Echocardiography• Clinical Pathology• Body Weight Baseline->Sub1 Randomize Randomization Dosing Dosing Protocol Initiation Randomize->Dosing Monitor Safety Monitoring (First 2-24 hours) Dosing->Monitor Sub2 Monitoring Parameters• Blood Pressure• Renal Function (BUN/Cr)• Electrolytes (K+)• Adverse Effects Monitor->Sub2 Data Data Collection Timepoints Sub3 Endpoint Assessments• Hemodynamics• Cardiac Function• Renal Parameters• Survival Data->Sub3 Analyze Data Analysis & Reporting Sub1->Randomize Sub2->Data Sub3->Analyze

References

enalapril in vitro senescence assay IMR90 cells

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril's Anti-Senescence Application Notes

This document outlines the use of the antihypertensive drug This compound as a potential anti-senescence agent, based on a 2025 study that demonstrated its efficacy in reducing senescence markers in human embryonic lung fibroblasts (IMR90 cells) and aged mice [1] [2] [3].

  • Core Finding: this compound treatment significantly reduces markers of cellular senescence and promotes a more youthful phenotype in IMR90 cells.
  • Proposed Mechanism: The anti-senescence effect is primarily mediated through the activation of the BMP-SMAD signaling pathway. This compound increases the levels of phosphorylated Smad1/5/9 (pSmad1/5/9), which in turn upregulates genes involved in cell cycle progression and antioxidative defense [1] [4] [5].
  • Key Outcomes: Treatment with this compound leads to [1] [2]:
    • Decreased activity of Senescence-Associated β-Galactosidase (SA-β-gal).
    • Reduced protein levels of key senescence markers p16 and p21.
    • Increased expression of the proliferation marker Ki67.
    • Downregulation of the Senescence-Associated Secretory Phenotype (SASP) factors like IL1β and IL6.
    • Enhanced cell growth rate and delayed entry into growth arrest.

Detailed Experimental Protocol

The following protocol is adapted from the methods described in the 2025 eLife study [1] [2].

Cell Culture and Senescence Induction
  • Cell Line: Use primary human embryonic lung fibroblasts (IMR90).
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C with 5% CO₂ [1] [6].
  • Senescence Model: Induce replicative senescence by long-term serial passaging of the IMR90 cells.
    • Passage cells at a 1:3 ratio when they reach 70-80% confluence.
    • Senescent cells are characterized by enlarged, flat morphology, increased SA-β-gal activity, elevated p16/p21 expression, and reduced Ki67 [1] [6].
This compound Treatment
  • Drug Preparation: Prepare a stock solution of this compound and dilute it in the cell culture medium to the desired working concentration [5].
  • Optimal Concentration: The study found that a concentration of 10 µM this compound yielded the optimal anti-senescence effect [1].
  • Treatment Duration: Treat senescent IMR90 cells with this compound for a sufficient period to observe phenotypic changes, typically aligned with the duration of assays described below.
Key Senescence Assessment Assays

The table below summarizes the primary methods used to quantify the effects of this compound.

Assay Method Key Points Measurement Outcome
SA-β-gal Staining Use a commercial senescence detection kit. Fix cells with 4% PFA, then incubate with X-Gal staining solution at 37°C without CO₂ for 8-12 hours [1] [6]. Percentage of blue-stained senescent cells under light microscopy [1].
Western Blotting Resolve cell lysates via SDS-PAGE and transfer to a membrane. Probe with antibodies against p16, p21, Ki67, pSmad1/5/9, and Smad4 [1] [4]. Changes in protein expression levels of senescence markers and pathway components [1] [4].
Immunofluorescence (IF) Fix and permeabilize cells. Incubate with an antibody against Ki67, followed by a fluorescently-labeled secondary antibody [1] [4]. Fluorescence intensity and localization of the proliferation marker Ki67 [1].
RNA-seq & qPCR Extract total RNA. For transcriptome analysis, perform RNA-seq. For validation, use RT-qPCR with primers for SASP genes (e.g., IL1β, IL6) and cell cycle genes [1] [2]. Gene expression changes in SASP and proliferation-related pathways [1].

Summary of Key Quantitative Data

The following tables consolidate the quantitative findings from the study, demonstrating this compound's impact on IMR90 cells.

Table 1: Effect of 10 µM this compound on Key Senescence Markers in IMR90 Cells [1]

Senescence Marker Measurement Method Observed Change with this compound
SA-β-gal Activity Staining & Quantification Decreased
p16 Protein Western Blot Decreased
p21 Protein Western Blot Decreased
Ki67 Protein Immunofluorescence / Western Blot Increased
IL1β mRNA RT-qPCR Significantly Reduced
IL6 mRNA RT-qPCR Significantly Reduced

Table 2: Experimental Manipulation of the pSmad1/5/9 Pathway [1] [4]

Experimental Condition Effect on pSmad1/5/9 Effect on Senescence (p16/p21, SA-β-gal)
This compound (10 µM) Increased Decreased
BMP4 (pathway agonist) Increased Decreased
LDN193189 (BMP receptor inhibitor) Decreased Increased
This compound + LDN193189 Counteracted this compound's effect Blocked this compound's anti-senescence effect

Mechanism of Action & Workflow Visualization

The experimental data support a model where this compound activates the BMP-SMAD pathway to counteract senescence. The diagram below illustrates this proposed signaling mechanism and the experimental workflow for its validation.

Protocol Integration & Notes

  • Critical Controls: Always include both young, proliferating IMR90 cells (negative control) and untreated senescent IMR90 cells (positive control) in every assay for accurate baseline comparison [6].
  • Pathway Verification: To confirm the mechanism is BMP-SMAD dependent, include a condition co-treating senescent cells with both this compound and the BMP receptor inhibitor LDN193189. This should block the anti-senescence effects of this compound [1] [4].
  • Beyond IMR90s: While this protocol uses IMR90 cells, the core principles of senescence induction and assessment (SA-β-gal, p16/p21, SASP) are applicable to other primary cell lines, though optimization of conditions like this compound concentration and treatment duration may be necessary [6].

References

Enalapril PK Sample Collection Time Points in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the specific blood sampling time points used in key clinical studies for PK analysis of enalapril and its active metabolite, enalaprilat.

Population / Study Description Sample Collection Time Points Post-Dose Key PK Parameters Measured Citation
Healthy Adult Volunteers (Single dose, 20 mg tablet, bioequivalence study, n=24) 0, 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours AUC, Cmax, Tmax, t½ (for this compound and enalaprilat) [1] [2]
Healthy Adult Volunteers (Comparison of Orodispersible Minitablets (ODMT) vs. Reference Tablet) 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, and 6 hours KA, KE, VD, tlag (for this compound) [1]
Pediatric Heart Failure Patients (LENA studies, ODMT, n=34, median age 0.3 years) 1, 2, 4, 6, and 12 hours Cmax, AUC (for this compound and enalaprilat) [3] [4]
Healthy Adults (PK/PD study, n=9) Up to 24 hours (specific intervals not detailed) Enalaprilat concentrations, Angiotensin I & II ratios [5]
Healthy Subjects (Drug-drug interaction with felodipine ER, n=12) Multiple doses over 7 days; profile up to 12 hours post-dose on day 7 Cmax,ss, AUCτ,ss, Tmax,ss, t½ [6]

Detailed Experimental Protocol for PK Analysis

Here is a comprehensive methodological framework for conducting a PK study of this compound, based on the reviewed literature.

Pre-Study Validation of Bioanalytical Methods

Before analyzing study samples, validate the bioanalytical method for accuracy and precision.

  • Objective: To select a Least Square Minimization Method (LSMM) that iterates the most accurate and precise parameters for the PK model [1].
  • Procedure:
    • Generate Simulated Data: Use a one-compartment PK model (Bateman function) to generate concentration-time data for a large number (e.g., 100) of virtual subjects. Incorporate inter-individual variability (e.g., 30% geometric CV) and a proportional analytical error (e.g., 30% SD) [1].
    • Fit and Compare Methods: Fit the generated data using different weighting schemes in the LSMM:
      • Ordinary Least Squares (OLS): No weighting.
      • Weighted Least Squares (WLS): Weight by 1/observed concentration or 1/(observed concentration)².
      • Iteratively Reweighted Least Squares (IRLS): Weight by 1/predicted concentration or 1/(predicted concentration)² [1].
    • Select Optimal Method: Compare the iterated PK parameters (KA, KE, VD) to the known simulated values. The method with the best accuracy (mean relative error closest to 0%) and precision (lowest CV of normalized parameters) should be selected for the primary analysis [1].
Subject Enrollment and Dosing
  • Population: The protocol can be adapted for healthy adults or the target patient population (e.g., pediatric heart failure patients) [1] [4].
  • Formulation: Administer a defined dose of this compound. Recent pediatric studies use the orodispersible minitablet (ODMT) formulation, which is child-appropriate [1] [7].
  • Fasting: this compound absorption is not significantly affected by food [8].
Blood Sample Collection and Processing
  • Collection: Collect blood samples at the pre-determined time points. For a comprehensive profile in adults, a schedule extending to at least 24-48 hours is recommended to capture the terminal elimination phase of enalaprilat [1] [2].
  • Processing: Centrifuge blood samples to obtain serum or plasma. The specific matrix (serum or plasma) should be consistent throughout the study [1] [3].
  • Storage: Store samples at -80°C until analysis to ensure analyte stability [3].
Bioanalytical Measurement of this compound and Enalaprilat
  • Technology: Use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry or other detectors. This is the standard method cited across recent studies [2] [3] [6].
  • Procedure:
    • Sample Preparation: Precipitate proteins in the serum/plasma samples using an organic solvent like methanol, which may include internal standards [3].
    • Chromatographic Separation: Inject the processed sample into the HPLC system to separate this compound and enalaprilat from other plasma components.
    • Detection and Quantification: Use a mass spectrometer to detect and quantify the analytes based on their mass-to-charge ratio. A validated immunoassay has also been used for enalaprilat measurement [3].
PK Data Analysis
  • Non-Compartmental Analysis (NCA): Calculate primary PK parameters such as AUC, C~max~, T~max~, and elimination half-life (t~½~) [6].
  • Population PK (PopPK) Modeling: For sparse data (e.g., in pediatric studies), use non-linear mixed-effects modeling (e.g., with Monolix or NONMEM).
    • Structural Model: A combined one-compartment model for this compound, linked to a one-compartment model for enalaprilat, often with an absorption lag time (t~lag~), adequately describes the data [9] [4].
    • Covariate Analysis: Test the influence of factors like body weight, age, renal function (serum creatinine), and disease severity (e.g., Ross score) on PK parameters [4].
Concomitant Pharmacodynamic (PD) Assessment

To link drug exposure to effect, collect blood samples for PD biomarkers at strategic time points.

  • PD Biomarkers:
    • Angiotensin I (AT I) and Angiotensin II (AT II): Measure concentrations to calculate the Angiotensin II/Angiotensin I ratio, a direct marker of in vivo ACE activity [5].
    • Plasma Renin Activity (PRA) and Aldosterone: Measure to assess the overall impact on the Renin-Angiotensin-Aldosterone System (RAAS) [3].
  • Sampling Schedule: For a single-dose study, collect PD samples immediately before (baseline) and at key post-dose time points, such as 4 hours (near C~max~ for enalaprilat) and 24 hours, to capture the dynamic changes in the RAAS [5] [3].

Experimental Workflow for this compound PK/PD Study

The following diagram visualizes the workflow of an integrated PK/PD study for this compound:

cluster_timeline Example Sampling Timeline Start Study Protocol & Ethics Approval Prep Method Validation (Pre-study simulation & LSMM selection) Start->Prep Dosing This compound Administration (ODMT or Tablet) Time = 0 h Prep->Dosing PK_Sample PK Blood Collection Dosing->PK_Sample PD_Sample PD Blood Collection Dosing->PD_Sample Bioanalysis Bioanalytical Assay (HPLC-MS) PK_Sample->Bioanalysis PD_Sample->Bioanalysis Data_Analysis Data Analysis (NCA & PopPK/PD Modeling) Bioanalysis->Data_Analysis Report Report Results Data_Analysis->Report T0 0 h (Pre-dose) T1 0.25 h T2 0.5 h T3 1 h T4 2 h T5 4 h (Key PD time point) T6 6 h T7 12 h T8 24 h

Key Considerations for Researchers

  • Pediatric Populations: Sampling must be sparse and minimal. The LENA studies successfully used only 5 time points over 12 hours. Consider allometric scaling and key covariates like age, weight, renal function, and heart failure severity (Ross score) in the analysis [9] [10] [4].
  • Formulation Differences: The orodispersible minitablet (ODMT) formulation may have a slightly shorter absorption lag time compared to standard tablets, but no significant differences in overall bioavailability were found [1].
  • Metabolite Kinetics: Due to the long terminal half-life of enalaprilat (up to 36 hours) from tight binding to ACE, a sampling duration of at least 24-48 hours is necessary to fully characterize its PK profile [2].

References

Application Note: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Enalapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. Upon administration, it is rapidly hydrolyzed to its active metabolite, enalaprilat. Monitoring the concentration-time profile of both the prodrug and the metabolite is essential for understanding the drug's pharmacokinetic profile [1] [2]. This note describes a sensitive, selective, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and enalaprilat in human plasma, validated for application in bioavailability and bioequivalence studies [1].

2. Experimental Protocol

2.1. Chemicals, Reagents, and Equipment

  • Analytes: this compound (EPL) and Enalaprilat (EPLT) reference standards.
  • Internal Standard (IS): Tolbutamide [1] or Benazepril [2]. Other IS like felodipine are also used [3].
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Additives: Formic acid and ammonia solution.
  • Equipment: LC-MS/MS system with an electrospray ionization (ESI) source and triple quadrupole mass analyzer.
  • Chromatography Column: C18 column (e.g., Phenomenex Kinetex C18, 50 mm × 3 mm, 5 µm [1] or Hypersil GOLD, 50 × 2.1 mm, 1.9 µm [4]).

2.2. Sample Preparation (Protein Precipitation) This protocol outlines a simple one-step protein precipitation method [1] [2].

  • Pipette 300 µL of human plasma (calibrators, quality controls, or study samples) into a microcentrifuge tube.
  • Add 10 µL of the internal standard working solution.
  • Add 600 µL of methanol (or acetonitrile [3]) as the precipitating solvent.
  • Vortex-mix the tubes vigorously for approximately 1-2 minutes.
  • Centrifuge the samples at 10,000-14,000 rpm for 5-10 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
  • Inject an aliquot (e.g., 10 µL [1]) into the LC-MS/MS system.

Alternative: Solid-Phase Extraction (SPE) For a cleaner extract and potentially lower limits of quantification, SPE using cartridges like Thermo Scientific SOLA can be employed [4] [5]. A typical SPE workflow is summarized in the diagram below.

G Start Plasma Sample (200 µL) Cond Condition SPE (1 mL Methanol, 1 mL Water) Start->Cond Load Load Plasma Sample Cond->Load Wash Wash (200 µL 0.1% Formic Acid) Load->Wash Elute Elute Analytes (2 × 200 µL 2% NH₃ in MeOH) Wash->Elute Recon Dry & Reconstitute (200 µL 90:10 Water/MeOH) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

2.3. Liquid Chromatography (LC) Conditions A generic fast-gradient method suitable for a C18 column is described below. Parameters can be adjusted to meet system suitability criteria.

  • Column: C18, 50-100 mm x 2.1-3.0 mm, sub-2µm or ~5µm particles.
  • Mobile Phase A: Water containing 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
  • Gradient:
    • Time 0 min: 10% B
    • Time 1.0 min: 100% B
    • Time 1.5-2.0 min: 100% B (hold)
    • Time 2.1 min: 10% B
    • Time 3.0 min: 10% B (re-equilibrate)
  • Flow Rate: 0.5 - 0.6 mL/min.
  • Column Temperature: 40-70°C.
  • Injection Volume: 2.5 - 10 µL.
  • Total Run Time: 3.0 minutes [1] [6] [4].

2.4. Mass Spectrometry (MS) Conditions

  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters (example): Curtain Gas, Ion Spray Voltage, and Temperature should be optimized for the specific instrument.
  • Compound-Dependent Parameters: The optimized MRM transitions and parameters are listed in the table below.

Table 1: Optimized MRM Transitions and Parameters for Analytes and Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (DP) Collision Energy (CE) Reference
This compound 377.1 / 377.2 234.1 / 234.2 200 Optimized Optimized [3] [1] [6]
Enalaprilat 349.1 / 349.2 206.1 200 Optimized Optimized [3] [1] [6]
Tolbutamide (IS) 271.1 155.0 200 Optimized Optimized [1]
Benazepril (IS) 441.2 234.1 / 351.2 200 Optimized Optimized [2]
Felodipine (IS) 384.1 338.0 200 Optimized Optimized [3]

3. Method Validation Summary The described method has been comprehensively validated according to regulatory guidelines (e.g., FDA) [3] [1]. Key validation parameters from the literature are summarized below.

Table 2: Summary of Method Validation Data from Literature

Validation Parameter This compound (ENA) Enalaprilat (ENAT) Reference
Linear Range (ng/mL) 1 - 500 1 - 500 / 20 - 500 [3] [1]
Lower Limit of Quantification (LLOQ, ng/mL) 1.0 1.0 [1]
Precision (% CV) < 10% < 10% [1] [4]
Accuracy (%) 90-110% 90-110% [1]
Extraction Recovery High and consistent High and consistent [4] [2]
Matrix Effect Minimal (% CV < 5) Minimal (% CV < 5) [1] [6]

4. Application in Pharmacokinetic Study This validated method is suitable for high-throughput bioanalysis in pharmacokinetic and bioequivalence studies. The workflow from sample collection to data reporting for such an application is illustrated below.

G Dosing Oral Administration of This compound Maleate (e.g., 20 mg) Sampling Blood Sample Collection at Pre-defined Time Points Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Store Plasma Storage (-20°C until analysis) Centrifuge->Store Analyze Sample Analysis (Follow Section 2 Protocol) Store->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analyze->Calculate Report Data Reporting Calculate->Report

After a single oral dose of 20 mg this compound maleate to healthy volunteers, typical mean pharmacokinetic parameters that can be expected are [1]:

  • This compound: Cmax ~ 152.1 ng/mL, Tmax ~ 1 hour, half-life ~ 2 hours.
  • Enalaprilat: Cmax ~ 88.5 ng/mL, Tmax ~ 3-4 hours, half-life ~ 30-35 hours.

5. References

  • Validated LC-MS/MS method for the simultaneous determination of this compound maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Biomed Chromatogr. 2020;34(12):e4955. [3]
  • LC–MS/MS assay for quantitation of this compound and enalaprilat in human plasma. Future Sci OA. 2017;3(1):FSO165. [1]
  • Rapid and sensitive LC/MS/MS method for simultaneous determination of this compound and enalaprilat in human plasma: application to a bioequivalence study. Drug Test Anal. 2012;4(2):94-103. [6]
  • LC–MS-MS Method for the Determination of this compound and Enalaprilat from Human Plasma Using SOLA. Chromatography Online. 2012. [4]
  • Simultaneous quantification of this compound and enalaprilat in human plasma by high-performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study. J Chromatogr B. 2008;876(2):233-237. [2]

References

Comprehensive Application Notes and Protocols: Enalapril and Hydrochlorothiazide Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The fixed-dose combination (FDC) of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This combination is typically reserved for patients whose blood pressure is not adequately controlled by monotherapy. The therapeutic rationale hinges on the complementary mechanisms of action of its components, which target different physiological pathways to produce a synergistic antihypertensive effect while mitigating compensatory reactions. This compound works by suppressing the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion, while hydrochlorothiazide promotes sodium and water excretion, reducing plasma volume. Notably, hydrochlorothiazide-induced activation of RAAS is effectively counteracted by this compound, resulting in a more stable and additive blood pressure reduction [1] [2]. The following document provides a detailed compilation of the pharmacology, clinical data, and analytical protocols essential for research and development activities involving this combination.

Pharmacological Profile and Mechanism of Action

Component Mechanisms

The efficacy of the this compound and hydrochlorothiazide combination stems from the distinct yet interacting pharmacological actions of its two components, as summarized in the table below.

Table 1: Mechanism of Action of this compound and Hydrochlorothiazide Components

Component Drug Class Primary Molecular Target Key Pharmacological Actions Net Cardiovascular Effect

| This compound (and Enalaprilat) [1] [2] [3] | Angiotensin-Converting Enzyme (ACE) Inhibitor | Angiotensin-Converting Enzyme (ACE) | - Inhibits conversion of Angiotensin I to Angiotensin II (a potent vasoconstrictor).

  • Reduces aldosterone secretion, limiting sodium/water retention.
  • Increases bradykinin levels, promoting vasodilation. | Decreased peripheral vascular resistance (afterload). | | Hydrochlorothiazide (HCTZ) [1] [4] | Thiazide Diuretic | Sodium-Chloride Symporter (NCC) in Distal Convoluted Tubule | - Increases renal excretion of sodium and chloride, accompanied by water (diuresis).
  • Causes mild vasodilation by reducing intracellular sodium in vascular smooth muscle. | Decreased plasma volume and cardiac output. |
Integrated Signaling Pathway and Synergistic Effects

The following diagram illustrates the synergistic interaction between this compound and hydrochlorothiazide within the Renin-Angiotensin-Aldosterone System (RAAS) and renal handling of sodium.

G HCTZ Hydrochlorothiazide (HCTZ) Na_Excretion Sodium & Water Excretion HCTZ->Na_Excretion Directly Induces Renin Increased Plasma Renin Activity HCTZ->Renin Stimulates This compound This compound (Prodrug) Enalaprilat Enalaprilat (Active) This compound->Enalaprilat Hepatic Hydrolysis ACE Angiotensin- Converting Enzyme (ACE) Enalaprilat->ACE Competitively Inhibits Vasoconstriction Vasoconstriction Enalaprilat->Vasoconstriction Inhibits Aldosterone Aldosterone Secretion Enalaprilat->Aldosterone Inhibits AngI Angiotensin I AngII Angiotensin II AngII->Vasoconstriction AngII->Aldosterone ACE->AngII Converts Ang I to Ang II BP Blood Pressure Reduction Vasoconstriction->BP Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Na_Retention->BP Na_Excretion->BP Renin->AngI Converts Angiotensinogen

This synergy is clinically crucial: hydrochlorothiazide-triggered RAAS activation, which can limit its blood pressure-lowering effect, is effectively blocked by this compound. Concurrently, this compound's tendency to cause a slight increase in serum potassium is balanced by hydrochlorothiazide's potassium-wasting effect, often resulting in a neutral potassium balance [1].

Clinical Efficacy and Safety Data

Therapeutic Efficacy in Hypertension and H-Type Hypertension

Clinical studies demonstrate that the combination of this compound and hydrochlorothiazide produces an additive antihypertensive effect compared to either component alone, with the effect usually sustained for at least 24 hours [1]. Recent research has explored its role in specific patient populations, such as those with H-type hypertension (hypertension with elevated homocysteine levels).

A 2025 retrospective study of 127 patients with H-type hypertension compared this compound monotherapy (10 mg/day) versus a combination of this compound and folic acid (10 mg/0.8 mg/day) [5]. The results, summarized below, highlight the benefits of combination therapy, though it is important to note the folic acid component in the study.

Table 2: Clinical Efficacy Outcomes from a Study on H-Type Hypertension (2025) [5]

Outcome Measure This compound Monotherapy (n=60) This compound-Folic Acid Combination (n=67) P-value
Overall Treatment Effective Rate Not Reported (Baseline) Significantly Higher < 0.05
Systolic Blood Pressure (SBP) Reduction Baseline Level More Effective Control < 0.05
Diastolic Blood Pressure (DBP) Reduction Baseline Level More Effective Control < 0.05
Homocysteine (Hcy) Reduction ~16% decrease (from baseline) More Significant Decrease < 0.05
Stroke Incidence Baseline Rate Notably Reduced < 0.05
Vascular Endothelial Function (NO, ET-1) Baseline Level Better Restored < 0.05
Adverse Events Incidence Baseline Rate Notably Reduced < 0.05

This study underscores that combining this compound with an adjunct therapy (folic acid) can enhance overall efficacy and safety, providing a model for evaluating combination therapies [5].

Pharmacokinetics and Drug-Drug Interactions

The fixed-dose combination tablet of this compound and hydrochlorothiazide is bioequivalent to the concomitant administration of the two drugs as separate tablets [1].

  • This compound: this compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Following oral administration, peak serum concentrations of this compound occur within about one hour. The effective half-life for accumulation of enalaprilat is approximately 11 hours. Excretion is primarily renal [1] [3].
  • Hydrochlorothiazide: Hydrochlorothiazide is not metabolized and is eliminated rapidly by the kidney. Its plasma half-life varies between 5.6 and 14.8 hours, and diuresis begins within two hours, peaking at about four hours [1].

A key drug-drug interaction study investigated the co-administration of this compound with the calcium channel blocker felodipine. The results demonstrated that felodipine did not significantly alter the pharmacokinetics of this compound or enalaprilat. Geometric mean ratios for AUC and C~max~ were close to 1.0, indicating no clinically relevant interaction [6]. This supports the safety of using this compound in complex therapeutic regimens.

Experimental Protocols for Analysis and Development

Protocol for Simultaneous Quantification in Pharmaceutical Formulations

Robust analytical methods are critical for quality control of fixed-dose combination products. The following protocol describes a rapid, validated Microemulsion Liquid Chromatography (MELC) method for the simultaneous determination of this compound maleate (ENM) and hydrochlorothiazide (HCT) in tablets [7].

  • Objective: To simultaneously quantify ENM and HCT in pharmaceutical preparations for analytical quality control.
  • Principle: Separation of analytes using a microemulsion as the mobile phase on a cyanobonded stationary phase with UV detection.
  • Materials and Equipment:
    • HPLC System: With UV-Vis detector.
    • Column: Cyano-bonded stationary phase (e.g., CN, 250 mm x 4.6 mm, 5 µm).
    • Chemicals: HPLC-grade water, sodium dodecyl sulfate (SDS), n-propanol, n-octanol, triethylamine, phosphoric acid.
  • Mobile Phase Preparation: Prepare a microemulsion by mixing 0.2 M Sodium Dodecyl Sulfate, 1% n-octanol, 10% n-propanol, and 0.3% triethylamine in 0.02 M Phosphoric acid. Adjust the pH to 3.5 using phosphoric acid or NaOH. Filter and degas the solution before use.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 210 nm
    • Injection Volume: 20 µL
    • Run Time: 5 minutes
  • Sample Preparation:
    • Accurately weigh and powder not less than 20 tablets.
    • Transfer an amount of powder equivalent to about 10 mg of ENM and 5 mg of HCT to a 100 mL volumetric flask.
    • Add about 70 mL of mobile phase, sonicate for 15 minutes, and shake vigorously for another 15 minutes.
    • Dilute to volume with the mobile phase and mix well.
    • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
  • Validation Parameters (as per ICH guidelines):
    • Linearity: 1-100 µg/mL for ENM; 0.05-5 µg/mL for HCT (correlation coefficient, r² > 0.999).
    • Precision: Relative Standard Deviation (RSD) for system precision and method precision < 2.0%.
    • Accuracy: Determination via recovery study (standard addition method), aiming for recoveries between 98-102%.
    • Specificity: The method should achieve a resolution factor of at least 1.5 between ENM and HCT peaks (reported resolution = 3.62) [7].

The following workflow visualizes the key steps of this analytical protocol:

G Start Start Analytical Run PrepMP Prepare Microemulsion Mobile Phase (pH 3.5) Start->PrepMP SetParams Set HPLC Parameters: Flow: 1 mL/min, λ: 210 nm PrepMP->SetParams PrepStd Prepare Standard Solutions PrepSample Weigh, Extract, and Filter Tablet Powder PrepStd->PrepSample Inject Inject Sample & Standard PrepSample->Inject SetParams->PrepStd Separate Chromatographic Separation (5 min) Inject->Separate Detect UV Detection & Peak Integration Separate->Detect Analyze Calculate Concentrations via Calibration Curve Detect->Analyze End Report Results Analyze->End

Protocol for Clinical Pharmacokinetic Interaction Studies

To assess potential drug-drug interactions in a clinical development setting, the following protocol outline, based on a published study design, can be employed [6].

  • Objective: To evaluate the potential pharmacokinetic interaction between this compound and a co-administered drug (e.g., felodipine).
  • Study Design: A randomized, open-label, multiple-dose, crossover study is recommended.
  • Subjects: Healthy volunteers (e.g., n=12, balanced gender).
  • Treatments:
    • Treatment A: this compound alone (e.g., 5 mg twice daily).
    • Treatment B: Co-administered drug alone (e.g., felodipine 5 mg twice daily).
    • Treatment C: this compound + Co-administered drug (e.g., 5 mg/5 mg twice daily).
  • Dosing Regimen: Each treatment is administered for a sufficient duration to reach steady state (e.g., 6-7 days), with appropriate washout periods between phases.
  • Pharmacokinetic Sampling: Collect serial blood samples over a dosing interval (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12 hours post-dose) at steady state.
  • Bioanalytical Methods: Use validated methods (e.g., LC-MS/MS) to quantify plasma concentrations of this compound, its active metabolite enalaprilat, and the co-administered drug.
  • Data Analysis:
    • Calculate PK parameters for each subject and treatment: C~max,ss~, T~max,ss~, AUC~τ,ss~, and t~1/2~.
    • Perform statistical analysis (e.g., ANOVA) on log-transformed C~max,ss~ and AUC~τ,ss~.
    • Determine the lack of interaction by calculating 90% confidence intervals for the geometric mean ratios (GMR) of (C / A) and (C / B). A lack of interaction is typically concluded if the 90% CI for the GMR of AUC and C~max~ falls within the bioequivalence range of 80.00% to 125.00% [6].

Safety and Tolerability Profile

Understanding the adverse effect profile is crucial for risk-benefit assessment in drug development and clinical practice.

  • Common Adverse Effects: The most frequently reported side effects include dizziness, headache, fatigue, cough, muscle cramps, nausea, and an increase in urination [4] [8].
  • Serious Adverse Effects [1] [4] [8]:
    • Angioedema: Swelling of the face, lips, tongue, or throat; requires immediate discontinuation.
    • Fetal Toxicity: Contraindicated in pregnancy due to risk of injury and death to the developing fetus.
    • Hypotension: May occur, especially in volume-depleted patients.
    • Impaired Renal Function: Risk in susceptible individuals, particularly those with renal artery stenosis.
    • Electrolyte Imbalances: Hydrochlorothiazide can cause hypokalemia, hyponatremia, and hypomagnesemia. Conversely, this compound can cause hyperkalemia, which may counterbalance the diuretic's effect.
    • Other: Liver damage, neutropenia, severe skin reactions (e.g., Stevens-Johnson Syndrome), and allergic reactions.

Conclusion

The fixed-dose combination of this compound and hydrochlorothiazide remains a clinically relevant and pharmacologically rational treatment for hypertension. Its development and quality control are supported by robust analytical methods like the MELC protocol for simultaneous quantification. Clinical pharmacology studies confirm a favorable pharmacokinetic profile with low potential for certain drug interactions. Future research directions may include exploring novel triple-combination therapies and further investigating its role in specific hypertensive phenotypes, such as H-type hypertension, with a focus on improving vascular endothelial function and reducing long-term cardiovascular risk.

References

enalapril interindividual variability pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Enalapril Pharmacokinetic Variability

The table below summarizes the primary sources of interindividual variability in this compound and enalaprilat pharmacokinetics, which should be considered during experimental design and data interpretation.

Variability Factor Affected PK Parameters Population / Context Key Findings & Clinical Relevance
Age & Ontogeny [1] Weight-adjusted apparent clearance (CL/F) of enalaprilat ACEi-naïve children with heart failure (median age 0.3 years) Apparent clearance of enalaprilat increases with age, likely due to maturation of metabolic and renal functions [1].
Renal Function [1] Weight-adjusted apparent clearance (CL/F) of enalaprilat ACEi-naïve children with heart failure Clearance decreases with increasing serum creatinine. Dosing must be adjusted for renal impairment [1].
Heart Failure Severity [1] Weight-adjusted apparent volume of distribution (Vd/F) of enalaprilat ACEi-naïve children with heart failure (Ross score) Higher Ross score (worse heart failure) is associated with a decreased volume of distribution, relevant for the first dose [1].
Genetic Polymorphisms (CES1) [2] Activation of this compound to enalaprilat Healthy adults (CES1 G143E variant) The CES1 loss-of-function G143E variant (rs71647871) significantly impairs the conversion of this compound to its active metabolite, reducing efficacy [2].
Dosage Form [3] [4] Absorption lag time (tlag), Mean Transit Time (MTT) Healthy adults (ODMT vs. reference tablet) Orodispersible minitablets (ODMTs) have a significantly shorter absorption lag time, leading to earlier appearance of this compound in serum (~4-5 minutes faster) [3] [4].
Disease State [5] Pharmacodynamics (PD) Children with heart failure vs. Healthy adults Children with heart failure showed a higher baseline Ang II/Ang I ratio and were more sensitive to enalaprilat (lower IC50) compared to healthy adults [5].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the troubleshooting guide.

Population Pharmacokinetic (PopPK) Modeling

This protocol is based on the analysis of this compound and enalaprilat in ACEi-naïve children from the LENA studies [1].

  • Software & Algorithm: Utilize nonlinear mixed-effects modeling software (e.g., NONMEM). Parameter estimation can be performed using the First-Order Conditional Estimation method with interaction (FOCE-I) [4].
  • Structural Model: A combined model is typically selected.
    • A one-compartment model for the prodrug This compound, with first-order absorption and elimination.
    • A one-compartment model for the active metabolite enalaprilat.
    • Incorporate an absorption lag time for this compound.
    • Use transit compartments (e.g., via Erlang distribution) to model the delayed formation of enalaprilat [4].
  • Covariate Model:
    • Implement allometric scaling using body weight to account for size differences in disposition parameters (clearance and volume of distribution) [1] [4].
    • Perform stepwise covariate modeling to test the influence of age, serum creatinine, and Ross score on model parameters [1].
  • Model Validation:
    • Bootstrap Analysis: Perform a nonparametric bootstrap to assess the robustness and precision of the final model parameter estimates [1] [4].
    • Visual Predictive Check (VPC): Graphically compare simulated data from the final model with the original observed data to evaluate its predictive performance [4].
Pharmacodynamic (PD) Analysis using the Ang II/Ang I Ratio

This protocol describes how to use the Angiotensin II/Angiotensin I (Ang II/Ang I) ratio as a PD marker for ACE inhibition [5].

  • PD Endpoint: The Ang II/Ang I ratio serves as a surrogate for in vivo ACE activity.
  • Bioanalysis:
    • Sample Type: Plasma or serum samples.
    • Methodology: Ang I and Ang II levels are typically measured using validated radioimmunoassays (RIA) [5] [6]. Plasma Renin Activity (PRA) can also be measured via a chemiluminescent immunoassay [6].
  • PD Modeling:
    • Model Structure: Use an indirect response model where enalaprilat inhibits the production of Ang II from Ang I.
    • Inhibition Model: Fit the relationship between enalaprilat concentrations and the Ang II/Ang I ratio using a maximum effect (Emax) model.
      • For healthy adults, a model with a sigmoidicity factor (Hill equation) may be appropriate.
      • For children with heart failure, a simpler Emax model without sigmoidicity may be sufficient [5].
  • Key Parameters: The model will estimate the half-maximal inhibitory concentration (IC50) and the baseline Ang II/Ang I ratio.

Experimental Workflow & Pharmacodynamic Pathway

The following diagrams illustrate the logical workflow for a PopPK/PD study and the pharmacodynamic pathway of this compound.

workflow cluster_data Data Collection cluster_struct Structural Model Development cluster_cov Covariate Model Development cluster_valid Model Validation Data Collection Data Collection Structural Model Structural Model Data Collection->Structural Model PK/PD Data Covariate Model Covariate Model Structural Model->Covariate Model Base Model Model Validation Model Validation Covariate Model->Model Validation Full Model Final PopPK Model Final PopPK Model Model Validation->Final PopPK Model Dosing Records Dosing Records Dosing Records->Structural Model Serial PK Samples\n(this compound & Enalaprilat) Serial PK Samples (this compound & Enalaprilat) PD Biomarkers\n(Ang II/Ang I Ratio) PD Biomarkers (Ang II/Ang I Ratio) Subject Covariates\n(Weight, Age, Creatinine, etc.) Subject Covariates (Weight, Age, Creatinine, etc.) 1-Compartment for this compound 1-Compartment for this compound 1-Compartment for Enalaprilat 1-Compartment for Enalaprilat Absorption Lag Time Absorption Lag Time Transit Compartments Transit Compartments Allometric Scaling\n(on CL & Vd) Allometric Scaling (on CL & Vd) Stepwise Covariate\nModeling Stepwise Covariate Modeling Bootstrap Analysis Bootstrap Analysis Visual Predictive Check (VPC) Visual Predictive Check (VPC) Serial PK Samples Serial PK Samples Serial PK Samples->Structural Model Subject Covariates Subject Covariates Subject Covariates->Covariate Model PD Biomarkers PD Biomarkers Final PK/PD Model Final PK/PD Model PD Biomarkers->Final PK/PD Model

pathway Oral this compound\n(Prodrug) Oral this compound (Prodrug) Absorption\n(GI Tract) Absorption (GI Tract) Oral this compound\n(Prodrug)->Absorption\n(GI Tract) ODMT/Tablet Absorption Absorption This compound in\nSystemic Circulation This compound in Systemic Circulation Absorption->this compound in\nSystemic Circulation Hydrolysis by\nCES1 (Liver) Hydrolysis by CES1 (Liver) This compound in\nSystemic Circulation->Hydrolysis by\nCES1 (Liver) Activation Hydrolysis by CES1 Hydrolysis by CES1 Enalaprilat\n(Active Metabolite) Enalaprilat (Active Metabolite) Hydrolysis by CES1->Enalaprilat\n(Active Metabolite) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Angiotensin I->Angiotensin II Enalaprilat Enalaprilat Inhibits Inhibits Enalaprilat->Inhibits Inhibits->Angiotensin I

Key Troubleshooting Insights for Researchers

  • Unexpectedly Low Enalaprilat Exposure: If you observe low levels of the active metabolite, investigate CES1 genetic variants (particularly the G143E polymorphism) in your study population, as this is a key source of variability in prodrug activation [2].
  • High Variability in Pediatric PK Data: When modeling data from children, ensure you account for body size using allometric scaling and test age and renal function as covariates on clearance, as these are critical factors in this population [1].
  • Choosing a PD Endpoint in Heart Failure: For studying ACE inhibition in heart failure, the Ang II/Ang I ratio is a more direct and reliable PD marker than blood pressure, which may not change significantly in this patient group [5].

References

enalapril renal impairment dose adjustment creatinine clearance

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Renal Dose Adjustment Table

The following table summarizes the dosage adjustments for this compound in adults with renal impairment, applicable to its indications for hypertension and heart failure [1] [2] [3].

Renal Function Status Creatinine Clearance (CrCL) Recommended Initial Dose
Normal to Mild Impairment CrCL >30 mL/min 5 mg once daily [1] [3]
Moderate to Severe Impairment CrCL ≤30 mL/min 2.5 mg once daily [1] [4]
Patients on Hemodialysis -- 2.5 mg on dialysis days [1] [5]

Dosing Protocol Notes:

  • Titration & Monitoring: After the initial dose, the dosage may be titrated upward until blood pressure is controlled. Therapy must be guided by close monitoring of blood pressure, renal function, and serum potassium [1] [5].
  • Administration on Non-Dialysis Days: For patients on hemodialysis, the dosage on non-dialysis days should be adjusted based on the patient's blood pressure response [1].
  • Heart Failure Protocol: For patients with heart failure and concomitant renal impairment, therapy should be initiated at 2.5 mg daily under close medical supervision. The dose can be increased to 2.5 mg twice daily, then to 5 mg twice daily, if tolerated. Dosage adjustments should typically be made at intervals of four days or more [1].

Pharmacological Basis for Renal Dosing

The need for dose adjustment in renal impairment is rooted in the pharmacokinetics of this compound.

  • Metabolism and Excretion: this compound is a prodrug hydrolyzed in the liver to its active metabolite, enalaprilat [4]. Enalaprilat is primarily eliminated by the kidneys, with over 90% of a dose excreted unchanged in the urine [6].
  • Risk of Accumulation: In patients with severe renal impairment (CrCL ≤30 mL/min), the clearance of enalaprilat is reduced, leading to significantly increased plasma concentrations and a risk of accumulation [4] [7]. This increases the potential for adverse effects like hypotension and hyperkalemia [1].
  • Effective Half-Life: The effective half-life of enalaprilat is approximately 11 hours, which prolongs with worsening renal function [6].

The diagram below illustrates the metabolic pathway and the impact of renal impairment.

G Oral_this compound Oral this compound (Prodrug) Hepatic_Metabolism Hepatic Metabolism (via Carboxylesterase) Oral_this compound->Hepatic_Metabolism Active_Metabolite Enalaprilat (Active Metabolite) Hepatic_Metabolism->Active_Metabolite Renal_Excretion Renal Excretion Active_Metabolite->Renal_Excretion Accumulation Drug Accumulation Renal_Excretion->Accumulation Reduced Impaired_Renal_Function Impaired Renal Function Impaired_Renal_Function->Accumulation Causes Adverse_Effects Increased Risk of: • Hypotension • Hyperkalemia Accumulation->Adverse_Effects

Research Monitoring & Contraindications

Essential Monitoring Parameters Consistent monitoring is critical for assessing both efficacy and safety in a research or clinical setting [1] [4]:

  • Cardiovascular: Blood pressure, especially after the initial dose and following any dose adjustment.
  • Renal Function: Serum creatinine and Blood Urea Nitrogen (BUN).
  • Metabolic: Serum potassium levels.
  • Hematologic (in at-risk populations): White blood cell counts in patients with collagen vascular disease or renal impairment.

Critical Contraindications & Major Drug Interactions Researchers should be aware of absolute contraindications and significant interactions [1] [5] [2]:

  • Contraindications:
    • Concomitant use with aliskiren in patients with diabetes.
    • Concomitant use with sacubitril/valsartan (must not be administered within 36 hours of each other).
    • History of angioedema related to previous ACE inhibitor therapy.
    • Pregnancy in the second and third trimesters.
  • Major Interactions:
    • Diuretics: Concurrent use increases the risk of symptomatic hypotension. Discontinuing the diuretic for 2-3 days before initiating this compound is recommended [1] [4].
    • Potassium supplements & potassium-sparing diuretics: Increase the risk of hyperkalemia.
    • Nonsteroidal anti-inflammatory drugs (NSAIDs): May diminish the antihypertensive effect and increase the risk of renal impairment [2].

References

enalapril pediatric age group maturation effects clearance

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril & Enalaprilat Pharmacokinetics in Pediatrics

The table below summarizes the key maturation-related factors and their impact on this compound and enalaprilat pharmacokinetics (PK) in the pediatric population, particularly those with heart failure.

Maturation Factor Physiological Process Impact on PK Parameters Clinical Dosing Implication
Hepatic Carboxylesterase 1 (CES1) Activity Conversion of prodrug this compound to active metabolite enalaprilat [1] [2] Lower CES1 expression in neonates/infants reduces metabolic conversion [1] [2]. May result in lower initial enalaprilat exposure in the very young [2].
Glomerular Filtration Rate (GFR) Renal elimination of this compound and enalaprilat [1] [2] GFR matures rapidly in first year of life; reduced renal clearance in neonates/infants increases systemic exposure [1] [2]. Requires careful dosing adjustment based on age and renal function (serum creatinine) [1] [3].
Body Size & Composition Distribution and clearance processes [1] [4] Allometric scaling of volume of distribution (Vd) and clearance (CL) is essential for PK modeling [1] [4]. Dosing regimens must be weight-based and account for body surface area [1] [3].
Heart Failure Severity Pathophysiological changes (e.g., fluid overload, hypoperfusion) [1] [5] Increased enalaprilat exposure in severe heart failure; Ross score affects volume of distribution [1] [5]. First dose and titration should consider heart failure severity (e.g., Ross score) [1].

Experimental Protocols from Key Pediatric Studies

For researchers designing clinical trials, here are the methodologies from recent pivotal studies on this compound in pediatric heart failure.

Population Pharmacokinetic (PopPK) Modeling (LENA Studies)

This protocol characterized the PK of this compound and enalaprilat in angiotensin-converting enzyme inhibitor (ACEi) naïve children with heart failure.

  • 1. Study Design & Population: Prospective, open-label, multicenter phase II/III PK bridging studies. The subpopulation analysis included 34 ACEi naïve subjects aged 25 days to 2.1 years with heart failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [1] [6].
  • 2. Drug Administration: Subjects received this compound orodispersible minitablets (ODMT) following an age- and weight-dependent dosing regimen [1].
  • 3. Sample Collection & Analysis: The dataset comprised 173 this compound and 268 enalaprilat serum concentrations. Samples were analyzed using validated bioanalytical methods [1].
  • 4. PK Modeling:
    • Software: Nonlinear mixed-effects modelling (e.g., NONMEM) [4].
    • Structural Model: A combined one-compartment model for this compound coupled with a one-compartment model for enalaprilat, with an absorption lag time, was selected [1].
    • Covariate Analysis: Stepwise covariate modeling was performed to test the influence of age, body weight, serum creatinine, and Ross score (a measure of heart failure severity) on PK parameters. Allometric scaling was used to account for the effect of body size [1] [6].
    • Model Validation: The final model was validated using a nonparametric bootstrap analysis [1].

The following diagram illustrates the structural PopPK model and the key covariates identified:

Systematic Review of Pediatric Pharmacokinetics

This protocol outlines the methodology for a systematic literature review aimed at summarizing existing PK knowledge.

  • 1. Searching & Selection: A systematic review was conducted following PRISMA guidelines. The PubMed database was searched using keywords: (Pediatrics OR children OR infants) AND this compound AND pharmacokinetics [2].
  • 2. Eligibility Criteria: Included studies reported PK parameters of this compound or enalaprilat in pediatric patients with hypertension or heart failure. Studies in healthy adults or with other drugs were excluded [2].
  • 3. Data Extraction: Key data extracted included year of publication, study design, patient age, disease state, dose, and PK parameters (AUC, Cmax, Tmax, half-life) for both this compound and enalaprilat [2].
  • 4. Data Normalization: To compare exposure across studies, the Area Under the Curve (AUC) of enalaprilat was normalized to a fictive common dose of 0.15 mg/kg [2].

Troubleshooting Common Research Scenarios

  • High inter-individual variability in enalaprilat exposure in infant cohort.

    • Potential Cause: The concurrent ontogeny of competing pathways—immature CES1 enzyme activity (reducing conversion) and immature renal function (reducing clearance)—can lead to unpredictable exposure in infants [1] [2].
    • Solution: In PopPK analysis, incorporate allometric scaling and maturation functions for both metabolic and renal clearance pathways. Stratify analysis by age groups (e.g., <1 month, 1-12 months) and consider heart failure etiology as a covariate [1] [4] [5].
  • How to establish an initial dosing regimen for a new pediatric formulation.

    • Approach: Use a Physiologically Based Pharmacokinetic (PBPK) modeling approach to simulate exposures in children prior to clinical trials. This was successfully applied in the LENA project to develop an age-appropriate dosing regimen for the ODMT formulation, which was later confirmed in clinical studies [4].
  • Unexpectedly high enalaprilat trough concentrations in a patient.

    • Investigation Steps:
      • Assess renal function (e.g., serum creatinine levels). Reduced renal clearance is a major cause of accumulation [1] [3].
      • Evaluate the patient's heart failure severity using a clinical score like the Ross score. More severe heart failure can reduce the apparent volume of distribution and clearance of enalaprilat [1].
      • Check for drug interactions that may affect renal function (e.g., diuretics, NSAIDs) [7].

References

enalapril bioanalytical method validation quantification

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Enalapril Bioanalytical Methods

The table below summarizes the core characteristics of different validated methods for quantifying this compound and its related compounds.

Analytical Technique Analytes Matrix Key Instrumental Parameters Linear Range LLOQ Application / Key Advantage

| HPLC-MS/MS [1] [2] | this compound (EPL), Enalaprilat (EPLT) | Human Plasma | Column: C18 (e.g., 50 x 2.1 mm, 5 µm or 50 x 3 mm, 5 µm). Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile. Flow Rate: 0.4-0.5 mL/min. Detection: MRM transitions: EPL (m/z 377.2 → 234.2), EPLT (m/z 349.1 → 206.1). | EPL & EPLT: 1-500 ng/mL [2] | 1 ng/mL [2] | Pharmacokinetic/Bioequivalence studies; high sensitivity and selectivity for active metabolite. | | HPLC-UV (for FDC) [3] | this compound Maleate, Amlodipine | Tablet Dosage Form | Column: C18 (4.6x250 mm, 5 µm). Mobile Phase: Methanol and buffer (pH ~2.95). Flow Rate: ~1.2 mL/min. Detection: UV 215 nm. Retention Times: ~3.8 min (this compound), ~7.9 min (Amlodipine). | 1.6-48 µg/mL [3] | N/A (for assay) | Quality control of Fixed-Dose Combination (FDC) tablets; robust and cost-effective. | | Green HPLC-UV [4] | this compound, Enalaprilat, Diketopiperazine | Pharmaceutical Formulations | Column: C18 (100 x 4.6 mm; 3.5 µm). Mobile Phase: Ethanol and phosphate buffer (pH 2.2, 30:70 v/v). Detection: UV. | 140–260 µg/mL (for this compound) [4] | N/A (for assay) | More environmentally sustainable; reduces acetonitrile use and analysis time. | | Spectrofluorimetry [5] | this compound | Pharmaceutical & Spiked Plasma | Probe: Eosin Y. Excitation/Emission: 305 nm / 544 nm (Eosin Y quenching). Optimal pH: 3.5 (acetate buffer). | 0.05–1.5 µg/mL [5] | 0.0147 µg/mL [5] | High sensitivity, simple, green alternative for formulation analysis. |

Detailed Experimental Protocols

HPLC-MS/MS Method for Plasma Analysis [2]

This is a benchmark protocol for sensitive bioanalysis of EPL and its active metabolite EPLT.

  • Sample Preparation (Protein Precipitation):

    • Pipette 300 µL of human plasma (e.g., with EDTA-K3 anticoagulant) into a tube.
    • Add the Internal Standard (e.g., Tolbutamide) solution.
    • Precipitate proteins by adding a solvent like methanol or acetonitrile (e.g., 600 µL).
    • Vortex mix vigorously for several minutes, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
    • Collect the clear supernatant and inject it into the LC-MS/MS system.
  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 50 mm × 3 mm, 5 µm).
    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in methanol.
    • Gradient Elution:
      • Time 0 min: 20% B
      • Time 0.5 min: 95% B
      • Time 2.0 min: 95% B
      • Time 2.1 min: 20% B
      • Time 3.0 min: 20% B (re-equilibration)
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 10 µL.
    • Column Temperature: Maintained constant (e.g., 40°C).
    • Autosampler Temperature: 15°C.
  • Mass Spectrometric Detection:

    • Ion Source: ESI (Electrospray Ionization) in positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Key Transitions (Precursor → Product ion):
      • This compound (EPL): m/z 377.2 → 234.2
      • Enalaprilat (EPLT): m/z 349.1 → 206.1
      • Internal Standard (Tolbutamide): m/z 271.1 → 155.0

This workflow can be visualized as follows:

A Plasma Sample (300 µL) B Add Internal Standard (Tolbutamide) A->B C Protein Precipitation (Add 600 µL Methanol) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Acquisition & Quantification F->G

Green Spectrofluorimetric Method [5]

This method offers a sensitive and environmentally friendly alternative for determining this compound in formulations and spiked plasma.

  • Reagent Preparation:

    • Eosin Y Stock Solution (100 µg/mL): Dissolve 10.0 mg of Eosin Y in 100 mL distilled water.
    • Acetate Buffer (pH 3.5): Prepare a 0.2 M sodium acetate solution and adjust pH with 0.2 M hydrochloric acid.
    • This compound Standard Solution: Prepare a working standard solution in distilled water.
  • Analytical Procedure:

    • Into a series of 10-mL volumetric flasks, transfer aliquots of the standard this compound solution.
    • Add 2.0 mL of acetate buffer (pH 3.5).
    • Add 1.5 mL of Eosin Y solution (100 µg/mL).
    • Dilute to the mark with distilled water and mix well.
    • Allow the reaction to proceed at room temperature for 10-15 minutes.
    • Measure the fluorescence intensity at an emission wavelength of 544 nm with an excitation wavelength of 305 nm. The mechanism is based on the quenching of Eosin Y's fluorescence by this compound.

Frequently Asked Questions & Troubleshooting

Q1: During HPLC-MS/MS method development for plasma, I get inconsistent recovery and ion suppression. What could be the cause?

  • A1: This is a common issue in bioanalysis. The primary cause is often incomplete or inefficient protein precipitation.
    • Troubleshooting:
      • Ensure proper vortexing: Mix the plasma and precipitating solvent vigorously for a sufficient time to ensure complete contact.
      • Check solvent-to-plasma ratio: A ratio of 2:1 (organic solvent to plasma) is common, but you may need to optimize this.
      • Centrifuge adequately: Ensure centrifugation speed and time are sufficient to form a compact protein pellet.
      • Check for matrix effects: Use post-column infusion experiments to check for ion suppression/enhancement in your specific setup. Validating the method with different lots of plasma can help assess the impact of matrix variability [1] [2].

Q2: My spectrofluorimetric method shows low sensitivity and poor quenching. How can I improve it?

  • A2: The complex formation and quenching efficiency are highly dependent on the reaction conditions.
    • Troubleshooting:
      • Optimize pH meticulously: The reaction is highly sensitive to pH. Use a buffer system (like acetate buffer) and verify the pH is strictly at the optimum of 3.5. Even small deviations can significantly impact results [5].
      • Verify reagent concentrations and stability: Ensure your Eosin Y solution is fresh and prepared accurately. The ratio of Eosin Y to analyte is critical for complex formation.
      • Control reaction time and temperature: Allow sufficient time for the complex to form completely and perform all steps at a consistent room temperature.

Q3: I need to develop a stability-indicating method for this compound. What are the critical stability aspects to validate?

  • A3: A stability-indicating method must demonstrate that it can accurately measure the analyte without interference from degradation products. Key validations include:
    • Forced Degradation Studies: Stress the drug under various conditions (acid, base, oxidation, thermal, and photolytic) and demonstrate that the method can separate this compound from its degradation products. This compound is known to degrade to enalaprilat (hydrolysis) and diketopiperazine (cyclization) [4].
    • Solution Stability: Evaluate the stability of standard and sample solutions in the autosampler and during storage.
    • Freeze-Thaw Stability: Assess the stability of the analyte in the biological matrix through multiple freeze-thaw cycles.
    • Long-Term Stability: Determine the stability of samples stored at the intended long-term storage temperature (e.g., -70°C or -20°C) [1] [2].

References

enalapril lag time absorption food effect administration

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Pharmacokinetic Profile

The table below summarizes the key quantitative data on this compound absorption and metabolism:

Parameter This compound Enalaprilat (Active Metabolite)
Time to Peak Serum Concentration (T~max~) Within ~1 hour [1] [2] [3] 3 to 4 hours after oral this compound dose [2] [3]
Absorption Lag Time Yes, observed in population PK models [4] [5] ---
Food Effect No clinically significant impact on absorption [2] [6] [3] ---
Absolute Bioavailability ~60% [2] [3] Poor when administered orally [2]
Metabolism Hydrolyzed by carboxylesterase 1 (CES1) in hepatocytes [1] [2] ---

This compound Metabolic Pathway and Experimental Workflow

The metabolic pathway and a generalized experimental workflow for studying this compound pharmacokinetics are visualized below.

This compound This compound Organic Anion Transporting Polypeptide-1B1 (OATP1B1) Organic Anion Transporting Polypeptide-1B1 (OATP1B1) This compound->Organic Anion Transporting Polypeptide-1B1 (OATP1B1) Hepatocyte Uptake Carboxylesterase 1 (CES1) Carboxylesterase 1 (CES1) Organic Anion Transporting Polypeptide-1B1 (OATP1B1)->Carboxylesterase 1 (CES1) Hydrolysis Enalaprilat Enalaprilat Carboxylesterase 1 (CES1)->Enalaprilat Angiotensin-Converting Enzyme (ACE) Angiotensin-Converting Enzyme (ACE) Enalaprilat->Angiotensin-Converting Enzyme (ACE) Competitive Inhibition Bradykinin Degradation Bradykinin Degradation Enalaprilat->Bradykinin Degradation Reduces Vasoconstriction\nAldosterone Secretion Vasoconstriction Aldosterone Secretion Angiotensin-Converting Enzyme (ACE)->Vasoconstriction\nAldosterone Secretion Promotes Vasodilation Vasodilation Bradykinin Degradation->Vasodilation

This compound is a prodrug activated in the liver to enalaprilat, which inhibits ACE to reduce vasoconstriction and increase vasodilatory bradykinins [1] [2] [3].

Administer this compound\n(Fasted/Non-Fasted) Administer this compound (Fasted/Non-Fasted) Serial Blood Sampling\n(e.g., 1, 2, 4, 6, 12h) Serial Blood Sampling (e.g., 1, 2, 4, 6, 12h) Administer this compound\n(Fasted/Non-Fasted)->Serial Blood Sampling\n(e.g., 1, 2, 4, 6, 12h) Analyze Samples\n(LC-MS/MS for this compound & Enalaprilat) Analyze Samples (LC-MS/MS for this compound & Enalaprilat) Serial Blood Sampling\n(e.g., 1, 2, 4, 6, 12h)->Analyze Samples\n(LC-MS/MS for this compound & Enalaprilat) PK Data Analysis\n(Non-compartmental or PopPK) PK Data Analysis (Non-compartmental or PopPK) Analyze Samples\n(LC-MS/MS for this compound & Enalaprilat)->PK Data Analysis\n(Non-compartmental or PopPK) Identify Covariates\n(Weight, Age, Renal Function) Identify Covariates (Weight, Age, Renal Function) PK Data Analysis\n(Non-compartmental or PopPK)->Identify Covariates\n(Weight, Age, Renal Function)

A general workflow for this compound PK studies involves serial blood sampling after dose administration to characterize the concentration-time profile of both parent drug and metabolite [4] [5] [7].

Detailed Experimental Protocols

For researchers aiming to replicate or design studies on this compound pharmacokinetics, here are detailed methodologies based on recent clinical trials.

Population Pharmacokinetic (PopPK) Study Protocol

This methodology is based on the LENA studies, which characterized this compound and enalaprilat PK in pediatric heart failure patients [4] [5].

  • Study Population: ACE inhibitor-naive children (from birth to 6 years) with heart failure due to dilated cardiomyopathy or congenital heart disease [4] [5].
  • Dosing: Administer this compound orodispersible minitablets (ODMT) using an age- and weight-dependent dosing regimen [4] [5].
  • Blood Sampling Strategy: Collect sparse or rich serial blood samples. The LENA analysis used 173 this compound and 268 enalaprilat serum concentrations from 34 subjects [4] [5].
  • Bioanalysis: Quantify serum concentrations of this compound and enalaprilat using validated high-performance liquid chromatography (HPLC) methods [7].
  • Data Analysis:
    • Use non-linear mixed-effects modeling (e.g., NONMEM) for simultaneous analysis of this compound and enalaprilat data [4] [5].
    • Implement a structural model, typically a one-compartment model for this compound coupled with a one-compartment model for enalaprilat, incorporating an absorption lag time [4] [5].
    • Apply allometric scaling to account for the effect of body size on disposition parameters [4] [5].
    • Perform stepwise covariate modeling to test the influence of factors like age, weight, serum creatinine, and heart failure severity (e.g., Ross score) [4] [5].
  • Model Validation: Validate the final PopPK model using nonparametric bootstrap analysis [4] [5].
Metabolomic Profiling Protocol for Treatment Response

This protocol is based on a study that investigated metabolic signatures in pediatric patients to understand variable responses to this compound [7].

  • Study Groups: Include pediatric heart failure patients on this compound therapy and age- and sex-matched healthy controls. Define "responders" and "non-responders" based on changes in aldosterone levels after this compound administration [7].
  • Sample Collection: Collect serum samples from patients before this compound administration and from healthy controls [7].
  • Metabolite Analysis:
    • Use an untargeted, semi-quantitative direct-infusion high-resolution mass spectrometry (MS) approach with nano-electrospray ionization [7].
    • Prepare samples by extracting metabolites from a small volume of serum (e.g., 7.5 µL) using methanol spiked with stable isotope-labeled internal standards [7].
  • Data Processing and Statistics:
    • Process the raw MS data to identify unique metabolic features.
    • Use both supervised and unsupervised learning algorithms to compare metabolic profiles between responders, non-responders, and healthy controls [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: Does food intake affect the bioavailability of this compound, and should clinical studies be designed around fasting? No. The absorption of this compound is not significantly influenced by food [2] [6] [3]. Therefore, study protocols do not require stringent fasting conditions, which can simplify clinical trial design and reflect real-world usage.

Q2: What is the "absorption lag time" for this compound, and what is its clinical relevance? The absorption lag time is a delay between oral administration and the start of systemic absorption, which is accounted for in advanced population PK models [4] [5]. While it may not be critical for once-daily dosing, accurately characterizing it in PopPK models is essential for predicting the precise initial rise in drug concentration, which can be important for safety simulations in vulnerable, drug-naive populations.

Q3: What are the key covariates that significantly influence this compound and enalaprilat pharmacokinetics? Recent PopPK analyses in children identified that, in addition to the well-known factors of body weight and renal function, patient age (impacting metabolic enzyme activity) and heart failure severity (e.g., Ross score) are clinically relevant covariates. These should be considered when designing dosing regimens for specific populations [4] [5].

References

enalapril heart failure patient altered pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. How does heart failure alter the pharmacokinetics of enalapril and enalaprilat? Congestive heart failure (CHF) causes changes in regional blood flow, which can affect gastrointestinal absorption, hepatic hydrolysis of the prodrug, and renal excretion [1]. Key alterations include:

  • Slower Absorption and Activation: The rate of absorption of this compound and its hydrolysis to the active metabolite, enalaprilat, are slightly slower in CHF patients. The time to reach peak serum concentration (Tmax) for enalaprilat is delayed to about 6 hours in CHF patients, compared to 4 hours in healthy subjects [1].
  • Reduced Clearance: The apparent oral clearance of this compound is significantly lower in CHF patients. One study found the clearance after a 5-10 mg dose was 0.6-0.7 L/min in CHF patients, compared to 2.5-2.7 L/min in hypertensive patients [2].
  • Prolonged Elimination: The elimination half-life of enalaprilat is longer in CHF patients (6.8-7.8 hours) than in hypertensive patients (4.6-5.3 hours) [2]. This suggests a longer duration of drug effect.
  • Increased Drug Exposure: The area under the concentration-time curve (AUC) for this compound increases disproportionately with dose increments in CHF, indicating higher systemic exposure [2].

2. Does the bioavailability of this compound change in heart failure? The overall extent of absorption and bioavailability appears similar between CHF patients and healthy subjects, with differences of less than 10% [1]. A study reported a mean absorption of 69% and a bioavailability of 38% for this compound in hospitalized CHF patients, which is not appreciably altered by the disease [1]. The primary differences lie in the rate of these processes and subsequent clearance.

3. What are the key pharmacokinetic parameters to monitor in heart failure studies? When designing experiments, researchers should focus on the following parameters for both this compound and its active metabolite, enalaprilat:

  • Area Under the Curve (AUC): Indicates total systemic exposure.
  • Maximum Concentration (Cmax) and Time to Cmax (Tmax): Reflect the rate of absorption and activation.
  • Elimination Half-Life (t1/2): Shows how long the drug remains in the system.
  • Apparent Oral Clearance (CL/F): Demonstrates the body's efficiency in removing the drug.
  • Urinary Recovery: Helps understand the excretion pathway.

Comparative Pharmacokinetic Data

The table below summarizes key quantitative changes observed in heart failure patients.

Pharmacokinetic Parameter Heart Failure Patients Hypertensive Patients / Healthy Subjects Citation
Enalaprilat Tmax ~6 hours ~4 hours [1]
This compound Oral Clearance (after 5 mg) 0.6 ± 0.2 L/min 2.5 ± 1.3 L/min (after 20 mg) [2]
Enalaprilat Half-Life (t1/2) 6.8 - 7.8 hours 4.6 - 5.3 hours [2]
This compound Absorption ~69% ~60-70% (similar) [1] [3]
This compound Bioavailability ~38% Similar to healthy subjects [1]

Experimental Protocol Guidance

For researchers aiming to replicate or understand the key studies, here is a summary of a foundational clinical trial methodology.

Objective: To determine the pharmacokinetics and pharmacodynamics of this compound and enalaprilat in patients with congestive cardiomyopathy compared to patients with hypertension [2].

Study Design:

  • Type: Clinical trial, open-label.
  • Population: Eight patients with congestive cardiomyopathy and five patients with hypertension.
  • Dosing: Single doses of 2.5, 5, and 10 mg this compound were administered to the CHF group, and 20 or 40 mg to the hypertensive group.

Methodology:

  • Drug Administration: Administer a single oral dose of this compound after an overnight fast.
  • Blood Sampling: Collect frequent venous blood samples (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours post-dose) into containers without anticoagulant.
  • Serum Separation: Allow blood to clot and centrifuge to obtain serum. Store samples at or below -20°C until analysis.
  • Urine Collection: Collect fractionated urine samples over intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). Measure total volume and store aliquots frozen.
  • Bioanalysis: Determine serum and urine concentrations of this compound and enalaprilat using a validated radioimmunoassay (RIA) method, with and without sample hydrolysis to distinguish between the prodrug and the metabolite [1] [2].
  • Pharmacodynamic Measures: Record standing and supine heart rate and blood pressure. Measure ejection fraction in the CHF group and plasma renin activity, aldosterone levels, and converting enzyme activity in the hypertensive group.
  • Data Analysis: Calculate PK parameters (AUC, Cmax, Tmax, t1/2, CL/F) using non-compartmental methods. Perform statistical comparisons between groups.

Pathophysiology of Altered Pharmacokinetics

The following diagram illustrates the core pathophysiological pathways in heart failure that lead to the observed changes in this compound pharmacokinetics.

Troubleshooting Common Experimental Challenges

Challenge 1: High Inter-Patient Variability in PK Data

  • Potential Cause: The severity of heart failure (e.g., as measured by NYHA class or Ross score for pediatrics) directly impacts the degree of hemodynamic compromise and organ dysfunction [4] [2].
  • Solution: Stratify subjects based on heart failure severity scores and cardiac function metrics (e.g., ejection fraction) during enrollment. Ensure strict inclusion/exclusion criteria related to renal and hepatic function, and consider a crossover study design where feasible to use subjects as their own controls.

Challenge 2: Discrepancy Between Drug Concentration and Pharmacodynamic Effect

  • Potential Cause: The peak antihypertensive effect of this compound correlates with peak serum enalaprilat concentrations, but there can be a temporal disconnect, with peak effects occurring hours after Cmax is reached [5]. The relationship between plasma levels and ACE inhibition can be complex.
  • Solution: Do not rely solely on PK sampling. Incorporate robust and frequent pharmacodynamic measures throughout the study period, such as direct blood pressure monitoring, serum ACE activity assays, and plasma renin activity measurements [2] [5].

Challenge 3: Accurately Quantifying Prodrug and Metabolite

  • Potential Cause: this compound is a prodrug rapidly converted to enalaprilat. Standard immunoassays may cross-react.
  • Solution: Use a highly specific bioanalytical method, such as LC-MS/MS, that can simultaneously and distinctly quantify this compound and enalaprilat. If using radioimmunoassay (RIA), the method should include a step for sample hydrolysis to differentiate the two compounds [1].

References

enalapril minimizing hypotension first dose effect

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of First-Dose Hypotension

The first-dose effect is a well-documented, acute drop in blood pressure that can occur following the initial dose or early in the treatment regimen with enalapril and other ACE inhibitors [1] [2]. The underlying mechanism is rooted in the drug's primary action on the Renin-Angiotensin-Aldosterone System (RAAS).

The following diagram illustrates the core pharmacological pathway and the intervention point for this compound, which leads to the first-dose effect:

G AngiotensinI Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE Conversion AngiotensinII Angiotensin II Vasoconstriction Potent Systemic Vasoconstriction AngiotensinII->Vasoconstriction ACE->AngiotensinII This compound This compound/Enalaprilat This compound->ACE Competitive Inhibition

This compound is a prodrug metabolized in the liver to its active form, enalaprilat [3] [4]. Enalaprilat inhibits ACE, blocking the conversion of the relatively inactive Angiotensin I to the potent vasoconstrictor Angiotensin II [5] [6]. This leads to:

  • Rapid Vasodilation: A significant and sudden drop in peripheral arterial resistance, reducing afterload [1].
  • Reduced Aldosterone Secretion: This decreases sodium and water retention, which can contribute to a lower blood volume [7] [3].

In susceptible individuals, the cardiovascular system cannot compensate quickly enough for this rapid vasodilation and change in hemodynamics, resulting in symptomatic hypotension [2].

Risk Factors and Patient Stratification

Successful mitigation begins with identifying high-risk patients. The following table summarizes key risk factors to screen for before initiating this compound therapy.

Risk Factor Category Specific Considerations & Patient Profiles
Concomitant Diuretic Use Patients on diuretics, especially those who are volume-depleted [1] [8].
Specific Medical Conditions Heart failure (especially with reduced ejection fraction - HFrEF), renal impairment, hyponatremia (serum sodium <130 mEq/L) [1] [7].
Volume/Electrolyte Status Dehydration, vomiting, diarrhea, low-sodium diet, or existing electrolyte imbalances [9] [6].
Dosage & Administration Use of high initial doses; converting from IV enalaprilat to oral therapy [1] [8].

Protocols for Minimizing First-Dose Hypotension

Pretreatment Assessment & Preparation
  • Evaluate Volume Status: Assess for signs of volume depletion. For patients with heart failure, the goal is to achieve a envolemic (neither fluid-overloaded nor dehydrated) state before initiation [8].
  • Review Medications: Identify and manage concomitant use of diuretics, other antihypertensives, or vasodilators.
  • Obtain Baseline Labs: Measure serum creatinine, electrolytes (sodium, potassium), and calculate estimated glomerular filtration rate (eGFR) [1].
Strategic Dosing & Titration

Initiate therapy with a low dose and follow a gradual upward titration. The table below provides standard and risk-adjusted dosing protocols.

Patient Population / Clinical Scenario Recommended Initial Dosing Strategy Titration & Maintenance
Standard Initiation (Hypertension) 2.5 mg - 5 mg once daily [1] [7] [9]. Increase to 10-40 mg daily as a single or divided doses over several weeks [1] [8].
High-Risk Patients (HFrEF, Renal Impairment) 2.5 mg once daily [1] [7]. If tolerated, increase to 2.5 mg BID, then 5 mg BID. Increase at intervals of ≥4 days. Max dose: 40 mg daily [1] [7].
Patients on Concomitant Diuretics Hold diuretic for 2-3 days before initiation if possible. If not, use a 2.5 mg initial dose under medical supervision [1]. Resume diuretic if BP remains uncontrolled after 2-3 days. Monitor for hypotension for at least 2 hours post-first dose [1] [7].
First-Dose Administration & Monitoring
  • Timing: Administer the first dose at bedtime. This allows the peak hypotensive effect to occur during sleep, potentially mitigating symptoms like dizziness and syncope.
  • Supervision: For inpatients or high-risk outpatients, the first dose should be administered under clinical supervision with close monitoring for at least 2 hours, and until blood pressure stabilizes [1] [7].
  • Patient Counseling: Advise patients to:
    • Rise slowly from a sitting or lying position.
    • Avoid driving or operating machinery for the first few days.
    • Report symptoms of dizziness, lightheadedness, or fainting.
    • Ensure adequate fluid intake to avoid volume depletion [10] [6].

Management of Acute Hypotensive Episodes

If symptomatic hypotension occurs after the first dose:

  • Positioning: Place the patient in a supine position. This helps improve blood flow to the brain.
  • Volume Support: Administer normal saline IV if needed and appropriate (e.g., not contraindicated in heart failure) [8].
  • Dose Adjustment: Subsequent doses may need to be reduced or the dosing interval lengthened. Re-evaluate the patient's volume status and concomitant medications.
  • Avoid Abrupt Withdrawal: Do not permanently discontinue the drug unless hypotension is severe and refractory. The long-term benefits of ACE inhibitors in conditions like HFrEF are substantial [8].

References

enalapril reducing angiotensin converting enzyme inhibitor cough

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of ACE Inhibitor-Induced Cough

The following diagram illustrates the primary pathway through which ACE inhibitors like enalapril are thought to induce a dry cough. This mechanism is central to both understanding the side effect and researching potential solutions.

G ACEi ACE Inhibitor (e.g., this compound) BK_SubP Accumulation of Bradykinin and Substance P ACEi->BK_SubP Inhibits Breakdown AirwayNerves Sensitization of Airway Sensory Nerves BK_SubP->AirwayNerves Bronchoconstrict Bronchoconstriction & Inflammation AirwayNerves->Bronchoconstrict DryCough Persistent Dry Cough Bronchoconstrict->DryCough

The dominant hypothesis points to the accumulation of bradykinin and substance P in the respiratory tract, as ACE is also responsible for their degradation [1] [2]. This accumulation leads to sensitization of airway sensory nerves (C-fibers) and local inflammation, which in turn stimulates the cough reflex [1]. It's important to note that this is an idiosyncratic reaction, meaning it only occurs in a susceptible subset of the population and is not dose-dependent [2].

Quantitative Data on Cough Incidence

The incidence of cough varies significantly among different ACE inhibitors and across study populations. The table below summarizes key incidence data, highlighting this compound specifically.

Drug / Study Focus Reported Cough Incidence Notes & Study Details
This compound 10.5% [3] Retrospective analysis; discontinuation rate due to cough.
This compound 22% [1] Randomized double-blind study with de-challenge/re-challenge.
This compound 23% [4] In patients with a history of ACEI-induced cough.
ACEIs (General) 1.5% - 35% [1] [2] Wide range due to population differences and study methods.
Perindopril 0.04% - 4.3% [1] Pooled and observational studies show lower incidence.
Female Sex Higher risk [2] [3] A significant risk factor across multiple studies.
East Asian Ethnicity Higher risk [5] Studies show higher cessation rates in Chinese populations.

Experimental & Clinical Management Protocols

For researchers designing studies or troubleshooting this adverse effect, here are the standard clinical and experimental approaches to confirming and managing ACE inhibitor-induced cough.

Clinical Confirmation and Management

This protocol is standard in clinical practice and can be adapted for patient monitoring in clinical trials.

  • Step 1: Causality Assessment. Upon report of a new, dry cough, document its characteristics (typically dry, tickly, and persistent) and timeline relative to drug initiation [3] [6].
  • Step 2: De-challenge (Temporary Discontinuation). The gold-standard diagnostic test is to temporarily stop the ACE inhibitor. The cough typically resolves within 1-4 weeks, though it can take up to 3 months [1] [2] [6].
  • Step 3: Re-challenge (Reintroduction). For definitive confirmation in a research setting, the drug may be reintroduced. The recurrence of cough confirms the causality [1]. Note: This step is often skipped in clinical practice due to patient discomfort.
  • Step 4: Management Decision.
    • Switch to an ARB: This is the most common action. ARBs do not affect bradykinin and have a cough incidence similar to placebo [1] [4] [5].
    • Switch to a Low-Incidence ACEI: Consider an alternative ACE inhibitor like perindopril, which has real-world data showing a lower incidence of cough [1].
    • Add a Calcium Channel Blocker: Some evidence suggests adding a CCB can reduce cough, potentially allowing ACEI continuation [1].
Basic Research Investigation Pathway

This workflow outlines a foundational approach for laboratory research aimed at investigating the mechanism or mitigating the cough.

G InVitro In Vitro ACE Inhibition Assay DomainSelect Evaluate C-domain vs. N-domain Specificity InVitro->DomainSelect For novel compounds PeptideStability Assay Stability vs. Gastrointestinal Enzymes InVitro->PeptideStability AnimalModel In Vivo Animal Model (Cough Reflex/Bradykinin) DomainSelect->AnimalModel PeptideStability->AnimalModel MechStudy Mechanistic Studies (e.g., Receptor Polymorphism) AnimalModel->MechStudy

Key Research Considerations:

  • Domain-Specific Inhibition: A promising research direction is developing C-domain-specific ACE inhibitors. The C-domain is primarily responsible for angiotensin II formation, while non-specific inhibition of both C- and N-domains leads to greater bradykinin accumulation and cough [5].
  • Stability Testing: For peptide-based inhibitors, testing stability against ACE and gastrointestinal enzymes is crucial for evaluating therapeutic potential [5].
  • Genetic Studies: Investigating genetic polymorphisms (e.g., in the bradykinin receptor or ACE genes) can help explain individual susceptibility [1] [2].

Key Insights for Drug Development Professionals

  • The Bradykinin Trade-off: The cough is a direct consequence of the same mechanism (increased bradykinin) that contributes to the vasodilatory benefits of ACE inhibitors. This is a key challenge for drug development [1] [5].
  • ARBs are not Perfect Substitutes: While ARBs are the standard alternative, meta-analyses suggest that ACE inhibitors may offer superior mortality reduction in diabetic patients. Therefore, solving the cough problem maintains the clinical value of the ACE inhibitor class [5].
  • Focus on Susceptible Populations: Research efforts can be optimized by focusing on populations at higher risk, such as women and individuals of East Asian descent [2] [3] [5].

References

Enalapril, Hyperkalemia, & Renal Monitoring: A Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the mechanism by which enalapril can cause hyperkalemia?

This compound inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the site of this compound's action.

G This compound Inhibits RAAS to Reduce K+ Excretion Liver Liver Angiotensin_I Angiotensin_I Liver->Angiotensin_I Lungs Lungs ACE ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II Angiotensin_I->ACE Adrenal_Cortex Adrenal_Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Stimulates Potassium_Excretion Potassium_Excretion Kidney->Potassium_Excretion Promotes Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Inhibition of this system leads to decreased aldosterone, a hormone that promotes potassium excretion in the kidneys. The reduced aldosterone levels can result in potassium retention and potential hyperkalemia [1] [2] [3].

2. What are the critical parameters for monitoring renal function in subjects treated with this compound?

Regular monitoring is essential to detect any renal impairment or electrolyte imbalances. The table below summarizes the key parameters, their purpose, and monitoring frequency.

Parameter Purpose & Significance Recommended Frequency
Serum Creatinine (SCr) Indicator of glomerular filtration rate (GFR). A rise suggests worsening renal function [4]. Baseline and periodically thereafter, as per study protocol. Increases warrant more frequent monitoring [1].
Estimated GFR (eGFR) A calculated value that is the best overall indicator of glomerular function. More practical than measured GFR (mGFR) for frequent monitoring [5] [4]. Calculated at every measurement of SCr.
Serum Potassium (K+) Directly measures risk of hyperkalemia, a known adverse effect of this compound [1] [2]. Baseline and regularly during treatment, especially after initiation or dose titration [1].
Urine Albumin-to-Creatinine Ratio (UACR) Assesses for proteinuria, which is a sign of kidney damage. This compound has a renal protective effect that can reduce proteinuria [1] [6]. Baseline and at regular intervals.

3. How should I adjust the this compound dosing protocol in a subject with pre-existing renal impairment?

Dosing must be adjusted based on renal function, primarily assessed by creatinine clearance (CrCl) or serum creatinine levels. The following workflow provides a general guideline for initiating therapy.

G This compound Dosing in Renal Impairment Start Subject with Renal Impairment Check_SCr Check Serum Creatinine and Calculate CrCl Start->Check_SCr Decision CrCl < 30 mL/min or SCr > 3 mg/dL? Check_SCr->Decision Standard_Dose Initiate with standard dose (5 mg once daily) with close monitoring Decision->Standard_Dose No Adjusted_Dose Initiate with reduced dose (2.5 mg once daily) Titrate gradually if tolerated Decision->Adjusted_Dose Yes

For all subjects with renal impairment, the dose should be titrated gradually until blood pressure is controlled or a maximum daily dose of 40 mg is reached, provided there is no excessive hypotension or significant deterioration of renal function [1].

4. What is the experimental protocol for assessing drug-induced kidney injury (DIKI) in preclinical studies?

The in vivo assessment of renal function is a standard approach. The protocol below can be integrated into repeat-dose toxicity studies.

Protocol: Integrated Renal Safety Assessment in Repeat-Dose Toxicity Studies

  • Objective: To evaluate the potential for this compound or a novel compound to cause glomerular or tubular kidney injury in an animal model (e.g., rat) over a defined dosing period.
  • Test System: Typically rodent (e.g., Sprague-Dawley rats), with a control group and multiple dose-level groups.
  • Procedure:
    • Dosing: Administer the test compound (this compound) daily for the study duration (e.g., 2-4 weeks).
    • Plasma/Serum Collection: Collect blood at baseline, mid-study, and terminal sacrifice.
      • Analytes: Serum Creatinine, Blood Urea Nitrogen (BUN), Cystatin C, Potassium [4] [7].
    • Urine Collection: Collect urine over a timed period (e.g., 5-8 hours or 24 hours) in metabolic cages.
      • Analytes: Urine Volume, Urine Creatinine, Urine Protein/Albumin, Novel Biomarkers (e.g., KIM-1, Clusterin, NGAL) [7].
    • Histopathology: Perform a thorough microscopic examination of kidney tissues (both kidneys, multiple sections) at the end of the study [7].
  • Data Analysis:
    • Calculate creatinine clearance (CrCl) as an estimate of GFR: CrCl = (UCr × V) / PCr, where UCr is urinary creatinine, V is urinary flow rate, and PCr is plasma creatinine [4].
    • Analyze urine protein-to-creatinine ratio.
    • Statistically compare all parameters between treated and control groups.
    • Correlate biochemical findings with histopathological observations.

Key Considerations for Researchers

  • Novel Biomarkers: Beyond traditional parameters (creatinine, BUN), seven novel urinary biomarkers (e.g., KIM-1, Clusterin) have been qualified by regulatory agencies for use in rat toxicity studies. These offer greater sensitivity and specificity for detecting early tubular injury [7].
  • Interpreting eGFR: Remember that eGFR is an estimate. It can be affected by factors other than kidney disease, such as age, muscle mass, and certain medications. It declines naturally with age [5] [4].
  • Combination Therapy Risk: Be particularly vigilant when this compound is used in combination with other medications that can raise potassium levels, such as potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium. This significantly increases the risk of hyperkalemia [1] [8].

References

enalapril versus captopril sulfhydryl group side effects

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril vs. Captopril: At a Glance

Feature Captopril This compound
Chemical Group Sulfhydryl (-SH) group [1] [2] [3] Carboxyl group [4] [3]
Prodrug Status No (active as administered) [5] [6] Yes (activated in liver to enalaprilat) [4] [7]
Key Pharmacologic Implications Direct free radical scavenging [2]; May offer enhanced endothelial protection in oxidative stress [1] [8] No direct antioxidant activity via its structure [1]
Common Side Effects Rash, taste disturbance (dysgeusia), cough [3] Dry cough, dizziness, hypotension [4]
Dosing Frequency 2-3 times daily (shorter half-life) [5] [9] Once or twice daily (longer half-life) [4] [9]
FDA Approval Date 1981 [5] [9] 1985 [7] [9]
Elimination Half-Life ~2.1 hours [5] [9] ~11 hours (enalaprilat) [4] [7] [9]

Experimental Evidence: The Role of the Sulfhydryl Group

The presence of the sulfhydryl group is a major differentiator, and its role has been investigated in experimental models. One key study compared the effects of captopril, this compound, and N-acetylcysteine (a compound with only a sulfhydryl group) in rats with endothelial dysfunction induced by a high-methionine diet [1] [8].

  • Experimental Protocol: The study used male Sprague-Dawley rats divided into seven groups. The groups received either water (control), L-methionine alone, or L-methionine plus one of the following: low, middle, or high-dose captopril (15, 30, 45 mg/kg), this compound (20 mg/kg), or N-acetylcysteine (200 mg/kg). Treatments were administered via intragastric gavage once daily for four weeks [1] [8].
  • Key Measurements: Researchers assessed vascular function by measuring acetylcholine-induced endothelium-dependent relaxation in aortic rings. They also analyzed serum biomarkers, including malondialdehyde (MDA, a marker of oxidative stress), nitric oxide (NO), superoxide dismutase (SOD, an antioxidant enzyme), and paraoxonase1 (PON1, an HDL-associated enzyme that hydrolyzes the toxic metabolite homocysteine thiolactone) [1] [8].
  • Findings and Interpretation: The study concluded that captopril provided superior protection against vascular endothelial damage compared to this compound. This beneficial effect was linked to captopril's ability to more effectively attenuate the decrease in PON1 activity and NO levels, and to eliminate the increase in oxidative stress (MDA) [1] [8]. The results suggest that the sulfhydryl group contributes to these enhanced antioxidant and protective properties, which are not shared by the carboxyl-bearing this compound [8].

The following diagram illustrates the proposed mechanistic pathway by which captopril's sulfhydryl group may confer additional protective effects.

G L_Methionine L-Methionine Intake HHcy Induces Hyperhomocysteinemia (HHcy) L_Methionine->HHcy OxidativeStress Oxidative Stress: ↑ Malondialdehyde (MDA) ↓ Superoxide Dismutase (SOD) HHcy->OxidativeStress EndothelialDamage Endothelial Dysfunction: ↓ Nitric Oxide (NO) ↓ Paraoxonase1 (PON1) Activity HHcy->EndothelialDamage OxidativeStress->EndothelialDamage Exacerbates Captopril Captopril Treatment (With -SH Group) SH_Group Sulfhydryl (-SH) Group Captopril->SH_Group AntioxidantEffect Antioxidant & Protective Effects SH_Group->AntioxidantEffect Enables AntioxidantEffect->OxidativeStress Counters AntioxidantEffect->EndothelialDamage Protects Against Outcomes Improved Outcomes: Attenuated ↓ in NO & PON1 Eliminated ↑ in MDA AntioxidantEffect->Outcomes

Clinical and Research Implications

For researchers and drug development professionals, the distinctions between these drugs highlight important considerations:

  • Beyond ACE Inhibition: The experimental data suggests that structural elements beyond ACE inhibition can significantly influence a drug's pharmacological profile, particularly under conditions of oxidative stress [1] [2]. Captopril's sulfhydryl group provides pleiotropic effects, including antioxidant and anti-inflammatory properties, which may contribute to cardioprotection beyond blood pressure lowering [2].
  • Trade-offs in Design: The development of this compound as a follow-on drug to captopril was partly driven by a desire to overcome the limitations of the sulfhydryl group, which was initially thought to be responsible for side effects like rash and taste disturbance [4] [3]. This illustrates a common trade-off in drug design between efficacy and tolerability.
  • Research Applications: Captopril may be a more suitable investigative tool than this compound in preclinical studies aimed at dissecting the role of antioxidant mechanisms or endothelial protection independent of ACE inhibition [1].

References

enalapril clinical outcomes heart failure survival

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril's Impact on Heart Failure Survival

Clinical trials consistently show that adding this compound to conventional therapy reduces mortality in CHF patients. The following table summarizes the core findings from two pivotal studies:

Trial Name Patient Population Mortality in Control Group Mortality in this compound Group Risk Reduction Statistical Significance (P-value)
SOLVD Treatment Trial [1] CHF and LVEF ≤0.35 (NYHA II-III) 510/1284 (39.7%) 452/1285 (35.2%) 16% 0.0036
CONSENSUS [2] Severe CHF (NYHA Class IV) 44% at 6 months 26% at 6 months 40% 0.002

The SOLVD Treatment Trial also demonstrated a 26% risk reduction in the combined endpoint of death or hospitalization for worsening heart failure [1]. The CONSENSUS follow-up study further suggested that this mortality benefit is linked to this compound's ability to counteract neuroendocrine activation, a key driver of heart failure progression [3].

How this compound Compares to Other ACE Inhibitors

A 2016 network meta-analysis compared the efficacy and safety of various ACE inhibitors for heart failure, with the following findings [4]:

ACE Inhibitor Ranking Summary (from Network Meta-Analysis)
This compound Considered a top option for improving ejection fraction and stroke volume; most effective at reducing systolic blood pressure; but associated with a higher incidence of cough and renal function deterioration.
Ramipril Associated with the lowest incidence of all-cause mortality.
Trandolapril Ranked first in reducing both systolic and diastolic blood pressure.
Lisinopril Least effective for blood pressure reduction and associated with the highest all-cause mortality.
Captopril Also associated with a higher incidence of cough.

Other direct comparison studies found that ramipril was as effective as this compound in reducing blood pressure in hypertensive patients, though it produced greater ACE inhibition in the circulation [5]. Another study showed that delapril provided similar improvements in exercise capacity and cardiac function as this compound in CHF patients [6].

This compound's Mechanism of Action

This compound is an angiotensin-converting enzyme (ACE) inhibitor. Its active metabolite, enalaprilat, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor [7]. This leads to vasodilation and reduced aldosterone secretion, decreasing the heart's afterload and preload. Ultimately, this improves hemodynamics and counteracts the maladaptive cardiac remodeling seen in heart failure [7] [3]. The following diagram illustrates this pathway and drug effect.

G Liver Liver AngI Angiotensin I Liver->AngI ACE ACE Enzyme AngI->ACE AngII Angiotensin II ACE->AngII Effects Vasoconstriction & Aldosterone Release AngII->Effects This compound This compound/Enalaprilat This compound->ACE Inhibits

Key Clinical Trial Methodologies

The robust evidence for this compound stems from large, well-designed randomized controlled trials (RCTs).

  • SOLVD Treatment Trial (1991) [1]:

    • Design: Multicenter, double-blind, placebo-controlled RCT.
    • Patients: 2,569 patients with chronic CHF and LVEF ≤0.35.
    • Intervention: this compound (2.5-20 mg/day) vs. placebo, added to conventional therapy.
    • Primary Endpoint: All-cause mortality.
    • Follow-up: Average of 41.4 months.
  • CONSENSUS (1987) [2]:

    • Design: Double-blind, placebo-controlled RCT.
    • Patients: 253 patients with severe (NYHA Class IV) CHF.
    • Intervention: this compound (2.5-40 mg/day) vs. placebo, alongside conventional treatment.
    • Primary Endpoint: Crude mortality at 6 months.
    • Follow-up: Average of 188 days (ranged up to 20 months).

Interpretation for Professionals

  • Proven Survival Benefit: this compound is one of the foundational ACE inhibitors with level A evidence from major outcomes trials (SOLVD, CONSENSUS) demonstrating reduced mortality in CHF, especially with reduced LVEF [1] [2].
  • Comparative Effectiveness: While this compound is highly effective, the choice of ACE inhibitor may involve trade-offs. Ramipril may be considered for a potentially superior mortality profile, while This compound is very effective for hemodynamic improvement [4].
  • Safety Profile: The class-effect adverse reactions like cough and renal function changes are present with this compound and should be monitored [7] [4].

References

enalapril antihypertensive efficacy other ACE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of ACE Inhibitors

The table below summarizes key efficacy and safety findings for enalapril and other common ACE inhibitors from a network meta-analysis and direct comparison studies [1].

ACE Inhibitor Antihypertensive Efficacy & Key Outcomes Safety & Tolerability Notes
This compound Effective in reducing SBP (SMD: -0.6 vs. placebo); ranked best for improving ejection fraction and stroke volume [1]. Shows superior improvement in endothelial function (FMD) vs. lisinopril [2]. Higher incidence of cough and GI discomfort vs. placebo; associated with greater deterioration in renal function [1].
Lisinopril Associated with highest rate of all-cause mortality vs. placebo and ramipril [1]. Less effective at lowering SBP/DBP; did not improve endothelial function (FMD) in one study [1] [2]. Similar adverse event profile to this compound in heart failure; may have negative effects on certain cognitive functions [3].
Ramipril Associated with the lowest incidence of all-cause mortality [1]. Similar BP-lowering effect to this compound in essential hypertension [4]. Appears to be as well-tolerated as this compound [4].
Trandolapril Ranked first in reducing both systolic and diastolic blood pressure [1]. Safety profile not specifically highlighted in the available data.
Captopril Efficacy data not prominent in the results. Associated with a higher incidence of cough compared to placebo [1].

Detailed Experimental Data and Protocols

  • Network Meta-Analysis Protocol: A 2016 network meta-analysis compared ACE inhibitors for heart failure [1].

    • Data Sources: Searched PubMed, Embase, CENTRAL, and Medline up to November 2014.
    • Study Selection: Included 29 RCTs involving patients with chronic heart failure (NYHA class II or III). Excluded patients with chronic kidney disease or acute myocardial infarction.
    • Outcomes Measured: All-cause mortality, cough, changes in systolic blood pressure (SBP), ejection fraction, and stroke volume.
    • Statistical Analysis: Performed traditional pairwise meta-analyses and Bayesian network meta-analysis using WinBUGS. Treatments were ranked using the surface under the cumulative ranking curve (SUCRA).
  • Crossover Trial with Ambulatory Blood Pressure Monitoring (ABPM): A 1999 crossover study compared the duration of action of lisinopril and this compound [5].

    • Design: Outpatients with essential hypertension were treated with once-daily this compound or lisinopril in a crossover design.
    • Dosing: Drug dose was titrated, and a thiazide diuretic could be added to reach a target office BP.
    • Primary Measurement: 24-hour ambulatory blood pressure monitoring (ABPM) was used. The trough-to-peak ratio (a measure of how well BP is controlled at the end of the dosing interval) was calculated after Fourier analysis of ABPM data.
    • Findings: Lisinopril-based therapy had a significantly higher median trough-to-peak ratio (0.65) than this compound-based therapy (0.48), indicating a longer duration of action [5].
  • Prospective Study on Endothelial Function: A 2023 prospective study investigated the differential effects of lipophilicity using this compound (lipophilic) and lisinopril (hydrophilic) [2].

    • Participants: Newly diagnosed, untreated hypertensive patients were assigned to either this compound or lisinopril.
    • Measurements:
      • Endothelial Function: Measured by Flow-Mediated Dilation (FMD) of the brachial artery using ultrasound.
      • Blood Pressure: Assessed via 24-hour ambulatory blood pressure monitoring (ABPM).
      • Arterial Stiffness: Measured using arteriography (augmentation index and pulse wave velocity).
    • Findings: After at least 30 days of treatment, this compound significantly improved FMD, while lisinopril did not, despite similar BP reduction [2].

Pharmacological Differences and Mechanisms

The efficacy differences between ACE inhibitors can be partly explained by their distinct pharmacological properties, which influence their tissue penetration and duration of action.

G cluster_1 Tissue Penetration & Site of Action ACEi ACE Inhibitor Administration Lisinopril Lisinopril • Hydrophilic • Low protein binding ACEi->Lisinopril This compound This compound • Lipophilic • High protein binding ACEi->this compound Circulation Circulating ACE (Inhibited by serum albumin) Lisinopril->Circulation Limited access Endothelium Vascular Endothelium (Primary site of action for BP control) This compound->Endothelium Better penetration Subcellular Superior improvement in endothelial function (FMD) This compound->Subcellular

The diagram above illustrates how key pharmacological differences, particularly lipophilicity, influence the drugs' effects. Circulating ACE is largely inhibited by serum albumin, making the vascular endothelium the critical site of action [2]. This compound's lipophilicity allows it to penetrate tissues and the endothelium more effectively, which is hypothesized to explain its superior ability to improve endothelial function (FMD) compared to the hydrophilic lisinopril [2].

Key Insights for Research and Development

  • Consider Class Heterogeneity: While ACE inhibitors are often considered a class, significant differences exist in pharmacokinetics, tissue penetration, and clinical outcomes. R&D programs should not assume a uniform "class effect" [2].
  • Endpoint Selection Matters: The choice of primary endpoint (e.g., office BP vs. 24-hour ABPM vs. endothelial function) can lead to different conclusions about which drug is "most effective." Lisinopril showed a longer duration of action in one ABPM study [5], while this compound was superior in improving a vascular biomarker (FMD) in another [2].
  • Evaluate Beyond Blood Pressure: this compound's benefit on endothelial function, independent of its BP-lowering effect, suggests that lipophilic ACE inhibitors may offer additional vascular protective advantages. This could be a relevant factor in drug development for cardiovascular risk reduction [2].

References

Clinical Evidence & Comparative Efficacy in Reducing Proteinuria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from clinical studies on enalapril's effectiveness in reducing proteinuria, a key marker for renal protection.

Study / Context Patient Population Intervention & Comparison Key Findings on Proteinuria & Renal Function

| Comparative Study (ACEi vs. ARB) [1] | 62 patients with Type 2 Diabetic Nephropathy | this compound vs. Losartan (with option for combination therapy) | ► This compound: 73.3% of patients showed proteinuria reduction at first follow-up [1]. ► Losartan: 31.2% showed reduction at first follow-up (p=0.001) [1]. ► Long-term: By study end, 86.7% on this compound and 84.4% on Losartan achieved target, showing no significant difference (p=0.798) [1]. | | Renal Protective Effect of this compound [2] | 40 patients with insulin-dependent diabetes and nephropathy | this compound vs. Metoprolol (beta-blocker) | ► Urinary albumin excretion was 60% lower in the this compound group compared to the metoprolol group, despite similar blood pressure control [2]. ► The rate of decline in glomerular filtration rate (GFR) was slower with this compound (2.0 ml/min/year) than with metoprolol (5.6 ml/min/year) [2]. | | This compound in Idiopathic Membranous Nephropathy [3] | 5 patients with idiopathic membranous nephropathy and proteinuria | this compound vs. Clonidine (central alpha-agonist) | ► An initial, transient increase in proteinuria was observed upon first exposure to this compound [3]. ► This effect did not recur upon rechallenge, suggesting it is unique to the initial treatment phase and does not affect long-term management [3]. |

Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide depth, here are the methodologies from the pivotal clinical trials cited above.

  • A Comparative Study of this compound and Losartan [1]

    • Design: Interventional study with random assignment.
    • Participants: 62 newly diagnosed patients with type 2 diabetic nephropathy.
    • Protocol: Patients were randomized to receive either this compound (n=30) or losartan (n=32). The dose was titrated every 2 months up to a maximum (this compound 40 mg, losartan 100 mg) until a 50% reduction in 24-hour urine protein was achieved. Patients not reaching the target were switched to combination therapy.
    • Monitoring: Adverse events (hyperkalemia, rise in creatinine, cough) were monitored. Statistical analysis was performed using SPSS version 16.
  • Renal Protective Effect of this compound in Diabetic Nephropathy [2]

    • Design: Prospective, open, randomised study lasting a mean of 2.2 years.
    • Participants: 40 patients with insulin-dependent diabetes and diabetic nephropathy with reduced renal function.
    • Protocol: Patients received antihypertensive treatment with either This compound or metoprolol (a beta-blocker), usually combined with frusemide (a diuretic).
    • Main Outcome Measure: The rate of decline in glomerular filtration rate (GFR), measured as chromium-51 edetic acid clearance.
  • This compound in Idiopathic Membranous Nephropathy [3]

    • Design: Prospective study where patients served as their own controls; compared to a control group receiving clonidine.
    • Participants: Five consecutive patients with idiopathic membranous nephropathy, elevated arterial pressure, and proteinuria.
    • Protocol: Glomerular filtration rate, 24-hour urinary protein excretion, and arterial pressure were measured. Patients were initially treated with this compound and later rechallenged with the drug to observe the proteinuria response.

Mechanistic Insights into this compound's Action

The renal protection offered by this compound extends beyond general blood pressure control. It specifically modulates hemodynamics within the kidney's filtering units (glomeruli).

G ACE Angiotensin- Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII Effent Effent AngII->Effent Efferent Efferent Arteriole Constriction Pressure High Intraglomerular Pressure Efferent->Pressure Proteinuria Proteinuria & Kidney Damage Pressure->Proteinuria This compound This compound (ACEi) BlockACE Inhibits ACE This compound->BlockACE ReduceAngII Reduces Angiotensin II BlockACE->ReduceAngII DilateEfferent Dilates Efferent Arteriole ReduceAngII->DilateEfferent ReducePressure Reduces Intraglomerular Pressure DilateEfferent->ReducePressure Renoprotection Renoprotection ReducePressure->Renoprotection

Diagram: this compound's Mechanism of Renoprotection. ACE inhibition reduces Angiotensin II, leading to efferent arteriole dilation and reduced intraglomerular pressure, which protects the kidney from damage [2] [4].

  • Targeting Intrarenal Hemodynamics: In diabetic kidney disease, activation of the Renin-Angiotensin-Aldosterone System (RAAS) causes preferential constriction of the efferent arteriole (the vessel exiting the glomerulus) [4]. This increases pressure within the glomerulus, promoting hyperfiltration and protein leakage, which accelerates kidney damage [4].
  • Efferent Arteriole Dilation: As an ACE inhibitor, this compound reduces the production of Angiotensin II. This results in dilation of the efferent arteriole, which normalizes the intraglomerular pressure and reduces the mechanical stress on the glomerular filter [4]. This specific action is identified as a key "renal protective effect" independent of its systemic blood pressure-lowering effect [2].
  • Synergy with Other Therapies: Research shows that the combination of an ACEi like this compound with an SGLT2 inhibitor (e.g., empagliflozin) has synergistic nephroprotective effects. While this compound dilates the efferent arteriole, SGLT2 inhibitors constrict the afferent arteriole, working from both sides to robustly lower intraglomerular pressure [4]. Studies note that additional non-hemodynamic mechanisms are also involved, especially in combination therapy [4].

Conclusion for Research and Development

  • This compound is effective in reducing proteinuria and slowing the progression of diabetic nephropathy, with efficacy comparable to ARBs like losartan over the long term [1].
  • Its renoprotective effect is mechanistically distinct from mere blood pressure control, involving favorable modulation of intraglomerular hemodynamics via efferent arteriole dilation [2] [4].
  • This compound serves as a foundational therapy that can be effectively combined with newer drug classes like SGLT2 inhibitors for enhanced renal protection [4].

References

enalapril senolytic activity comparison dasatinib quercetin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Activity Comparison

Feature Enalapril Dasatinib + Quercetin (D+Q)
Primary Class Senomorphic [1] [2] Senolytic [3] [4]
Primary Mechanism Activates BMP-SMAD pathway; increases pSmad1/5/9 phosphorylation, boosting antioxidative gene expression [1] [2] Transiently disables SCAPs; dasatinib (tyrosine kinase inhibitor) and quercetin (Bcl-2, PI3K inhibitor) have complementary cell-type specificity [3] [4]
Effect on Senescent Cells Suppresses SASP, reduces senescence markers, rejuvenates phenotype without eradication [1] [2] Directly induces apoptosis in senescent cells [3] [4]
Key Experimental Models Human embryonic lung fibroblasts (IMR90), aged mice [1] [2] Human vascular smooth muscle cells (VSMCs), preadipocytes, fibroblasts; SAMP10 mice (accelerated aging model) [3] [4]
Effects on Senescence Markers ↓ SA-β-gal, ↓ p16, ↓ p21, ↓ SASP (IL-1β, IL-6); ↑ Ki67 [1] [2] ↓ SA-β-gal-positive cells, ↓ p16Ink4a expression (in hippocampus) [3] [4]
In Vivo Physiological Benefits Enhanced memory, improved renal function, reduced hepatic lipid accumulation in aged mice [1] [2] Improved frailty index, grip strength, working memory (Y-maze), exploratory behavior in aged SAMP10 mice [4]

Detailed Experimental Protocols

To help you evaluate and replicate these findings, here is a summary of the key methodologies from the cited studies.

This compound Studies
  • Cellular Senescence Model: Replicative senescence was established in primary human embryonic lung fibroblasts (IMR90) through long-term culture. Senescence was confirmed by increased SA-β-gal activity, elevated p16/p21, reduced Ki67, and increased SASP factors (IL-1β, IL-6, CXCL10) [1] [2].
  • Drug Treatment: IMR90 cells were treated with this compound across a range of concentrations (with 10 µM identified as optimal) for 48-72 hours. The drug was dissolved in DMSO and diluted in culture medium [5] [2].
  • Pathway Inhibition/Activation: To confirm mechanism, researchers used:
    • BMP4 (50 ng/mL): To increase pSmad1/5/9 levels.
    • LDN193189 (BMP receptor inhibitor, 0.5-1 µM): To reduce pSmad1/5/9 signaling [2].
  • Key Assays: SA-β-gal staining, Western blot (p16, p21, Ki67, pSmad1/5/9), RNA-seq/RT-qPCR (SASP genes), CUT&Tag (pSmad1/5/9 genomic binding), cell growth curve analysis [1] [2].
  • In Vivo Administration: Aged mice were treated with this compound, and outcomes were assessed through behavioral tests for memory and anxiety, histological analysis, and measurements of organ function [1].
Dasatinib + Quercetin (D+Q) Studies
  • Cellular Senescence Models:
    • Replicative Senescence: Human vascular smooth muscle cells (VSMCs), fibroblasts, and preadipocytes were cultured until senescence (≥70% SA-β-gal positive, ≤30% BrdU positive) [3].
    • Stress-Induced Senescence: Differentiated muscle (C2C12) and neuronal (PC12) cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress-associated senescence [4].
  • Drug Treatment:
    • Concentration: A common mixture of 100 nM dasatinib and 5 µM quercetin was used [3] [4].
    • Treatment Schedules: Cells were exposed to a single 48-hour treatment (1T) or three sequential 48-hour treatments spaced over multiple passages (3T), with analysis post-treatment and after a 24-hour recovery period [3].
  • Key Assays: SA-β-gal staining, immunostaining/analysis of chromatin structure and nuclear morphology (CellProfiler), BrdU incorporation assay (proliferation), Western blot/immunostaining for p16Ink4a [3] [4].
  • In Vivo Administration: SAMP10 mice were treated with D+Q, and effects were measured using a clinical frailty index, grip strength, Y-maze (working memory), and open field tests (exploratory behavior) [4].

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action for this compound and D+Q, as revealed by the experimental data.

enalapril_pathway This compound This compound BMPR BMP Receptor This compound->BMPR Activates pSmad159 pSmad1/5/9 (Phosphorylated) BMPR->pSmad159 Phosphorylation Smad4 Smad4 pSmad159->Smad4 Complexes with Target_Genes Target Genes (e.g., Cell Cycle, Antioxidant Defense) Smad4->Target_Genes Nuclear translocation & Transcription Senescence_Reduction Reduced Senescence Phenotype Target_Genes->Senescence_Reduction SASP_Down ↓ SASP (IL-1β, IL-6) Senescence_Reduction->SASP_Down Proliferation_Up ↑ Cell Proliferation (↑ Ki67) Senescence_Reduction->Proliferation_Up Markers_Down ↓ Senescence Markers (↓ p16, ↓ p21) Senescence_Reduction->Markers_Down

This compound Activates BMP-SMAD Signaling

D+Q Inhibits SCAPs to Trigger Apoptosis

Key Insights for Researchers

The experimental data reveals several critical considerations for the development of senescence-targeting therapies:

  • Fundamental Difference: this compound and D+Q work through fundamentally different mechanisms—senomorphic versus senolytic. This suggests they are not direct substitutes but could potentially be complementary [1] [3] [2].
  • Cell-Type Specificity: The D+Q combination is noted for its broader impact across different cell types, as dasatinib and quercetin target different senescent cells. This compound's efficacy across a wide range of tissues is still under investigation [3].
  • Temporal and Reversibility Aspects: The effects of D+Q on young cells (inducing transient senescence-like changes) were reversible after 24 hours of recovery, a crucial finding for assessing treatment safety and scheduling [3].

References

enalapril anti-aging effects comparison metformin rapamycin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Anti-Aging Drugs

The following table synthesizes the current understanding of enalapril, metformin, and rapamycin as potential anti-aging therapeutics.

Feature This compound Metformin Rapamycin (Sirolimus) & Rapalogs
Primary Clinical Use Antihypertensive (ACE inhibitor) [1] [2] First-line therapy for Type 2 Diabetes [3] Immunosuppressant for organ transplant recipients; cancer therapy [4] [5]
Proposed Anti-Aging Mechanism Increases phosphorylated Smad1/5/9, enhancing antioxidative gene expression and reducing cellular senescence [1] [2]. Multiple proposed pathways: inhibits mitochondrial complex I, activates AMPK, inhibits mTORC1, and activates antioxidant pathways via Nrf2 [3] [6]. Direct and potent inhibition of the mTORC1 pathway, a key nutrient-sensing and aging pathway. This suppresses cellular senescence and promotes autophagy [4] [7].
Key Signaling Pathways BMP-Smad/pSmad1/5/9 → Antioxidant Genes [2] AMPK, mTORC1, Nrf2 [3] [6] mTORC1 → Autophagy, Translation [4] [7]

| Effects on Lifespan/Healthspan | - Reduces frailty in aged mice [8]

  • Improves memory, renal function, and reduces lipid accumulation in aged mice [1] [2] | - Extends lifespan in mice and C. elegans [3]
  • In male monkeys, decelerated multiple aging clocks (epigenetic, transcriptomic, proteomic) by ~3-6 years [6] | - Robustly extends lifespan in yeast, worms, flies, and mice [4] [5] [7]
  • Prevents/treats multiple age-related diseases in animal models [4] | | Evidence Level in Aging | Promising early-stage preclinical evidence (cell studies and mouse models) [1] [2] [8]. | Extensive preclinical data across species; large-scale human clinical trials underway (e.g., TAME trial) [3] [6]. | The most robust preclinical data for lifespan extension; some small human trials for immune function, but long-term anti-aging effects in humans are still under investigation [4] [7]. |

Detailed Experimental Protocols

For researchers looking to delve deeper, here are the methodologies from key studies cited in the comparison.

  • this compound Anti-Senescence Study (Cell-Based)

    • Cell Line: Primary human embryonic lung fibroblasts (IMR90) were used to establish a replicative senescence model [2].
    • Senescence Induction: Replicative senescence was induced by long-term culture of IMR90 cells. Senescence was confirmed by increased SA-β-gal staining, elevated p16 and p21 expression, reduced Ki67, and increased SASP factors (e.g., IL1β, IL6) [2].
    • Drug Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution and then diluted to a working concentration of 10 μM in the culture medium. Treatment was administered after cells adhered to the surface [2].
    • Outcome Measures:
      • Staining: SA-β-gal staining was performed using a commercial kit [2].
      • Protein Analysis: Western blot for p16, p21, and pSmad1/5/9 levels [2].
      • Gene Expression: RNA-seq and RT-qPCR for SASP and cell cycle gene expression [2].
      • Pathway Analysis: GSEA (Gene Set Enrichment Analysis) and CUT&Tag for pSmad1/5/9 were used to confirm pathway involvement [2].
  • Rapamycin Lifespan Study (Mouse Model)

    • Animal Model: Genetically heterogeneous or inbred mice. Treatment is often initiated in mid-life (e.g., 20 months of age in one key study) [4] [7].
    • Drug Treatment: Rapamycin is typically administered via diet or injection. Doses are calculated based on body weight (e.g., well-tolerated doses with minimal side effects are extrapolated from animal studies) [4].
    • Outcome Measures:
      • Primary Endpoint: Survival analysis to determine extension of both median and maximum lifespan [4].
      • Healthspan Markers: Onset of age-related diseases such as cancer, cognitive decline, and cardiac function are monitored [4] [7].
      • Molecular Markers: Analysis of mTORC1 pathway activity, autophagy markers, and senescence markers in tissues [7].
  • Metformin Geroprotection Study (Non-Human Primate)

    • Animal Model: Healthy male cynomolgus monkeys aged 13–16 years (equivalent to 40–50 human years) [6].
    • Study Design: Monkeys were randomly assigned to a metformin group (20 mg/kg daily) or a control group. The treatment duration was 3.3 years (~10 human years) [6].
    • Outcome Measures (Multi-Omics):
      • DNA Methylation Age: Assessed using Elastic Net regression models on DNA methylome data from various tissues (e.g., frontal lobe, kidney, liver) [6].
      • Transcriptomic & Proteomic Age: Analyzed via RNA-seq and proteomic profiling [6].
      • Functional & Pathological Assessments: Included measures of p-Tau accumulation, amyloid-β, SA-β-gal-positive cells, and pro-inflammatory markers in the brain [6].

Signaling Pathway Diagrams

The following diagrams illustrate the core anti-aging mechanisms of each drug, as revealed by the research.

enalapril_pathway This compound This compound pSmad159 pSmad1/5/9 This compound->pSmad159 Increases Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO-1) pSmad159->Antioxidant_Genes Activates Senescence Cellular Senescence (SASP, p16, p21) Antioxidant_Genes->Senescence Suppresses ROS ROS & Inflammation Antioxidant_Genes->ROS Reduces ROS->Senescence

This compound: Activates Antioxidant Defense via pSmad1/5/9

metformin_pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits mTORC1 mTORC1 Metformin->mTORC1 Inhibits Nrf2 Nrf2 Metformin->Nrf2 Activates AMP AMP/ATP Ratio Mitochondria->AMP Increases AMPK AMPK AMP->AMPK Activates AMPK->mTORC1 Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Metformin: Multiple Actions on Energy and Stress Pathways

rapamycin_pathway Rapamycin Rapamycin mTORC1 mTORC1 (Master Regulator) Rapamycin->mTORC1 Directly Inhibits Autophagy Autophagy mTORC1->Autophagy Suppresses (Inhibition Lifted) Senescence Cellular Senescence & Aging Hyperfunction mTORC1->Senescence Promotes (Inhibition Blocks)

Rapamycin: Directly Targets the mTORC1 Aging Pathway

Research Implications and Future Directions

For the target audience of researchers and drug development professionals, the current data suggests distinct strategic considerations:

  • This compound represents a novel candidate for drug repurposing. Its established safety profile and newly discovered mechanism targeting the BMP-Smad pathway and oxidative stress make it a compelling candidate for further investigation, particularly in conditions where inflammation and frailty are primary concerns [1] [2] [8].
  • Metformin is advancing into large-scale human trials (like the TAME trial) to validate its geroprotective effects. Its multi-modal action and extensive real-world safety data are major advantages, though its mechanisms are complex and may require personalized medicine approaches [3] [6].
  • Rapamycin is the most potent lifespan-extender in preclinical models. The primary research focus is on optimizing dosing schedules (e.g., intermittent dosing) and developing rapalogs with improved therapeutic windows to mitigate potential side effects like glucose intolerance for long-term human use [4] [5] [7].

References

Clinical Trial Evidence for Enalapril in Ventricular Remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Context Comparison Key Findings Related to Cardiac Structure/Function Primary Endpoints
PARADIGM-HF (Indirect Evidence) [1] Sacubitril/Valsartan vs. Enalapril Established this compound as the active comparator in a heart failure trial that demonstrated ARNIs are superior for improving outcomes. This compound is a benchmark for inhibiting maladaptive cardiac remodeling. Sacubitril/valsartan superior for reducing CV death and HF hospitalization.
PARACHUTE-HF (Indirect Evidence) [2] Sacubitril/Valsartan vs. This compound (in Chagas cardiomyopathy) Confirmed this compound's role as an active comparator in evaluating therapies for HFrEF. The trial rationale is built upon this compound's known effects on the disease pathway. Sacubitril/valsartan superior for composite outcome (driven by NT-proBNP reduction).
SOLVD Treatment Trial (Referenced) [3] This compound vs. Placebo This compound mitigates progression to symptomatic heart failure and reduces mortality in patients with asymptomatic left ventricular dysfunction (EF ≤35%). Reduced mortality and progression to symptomatic HF.

Detailed Experimental Protocols

The credibility of the data above is rooted in rigorous trial methodologies. Here are the detailed protocols from the key studies cited:

  • PARADIGM-HF Trial Protocol (Referenced) [1]: This was a double-blind, randomized controlled trial that enrolled patients with HFrEF (LVEF ≤40%). It compared sacubitril/valsartan against this compound (at a target dose of 10 mg twice daily). The use of this compound as the active comparator was based on its prior established status as a life-saving therapy in heart failure, which inherently includes beneficial effects on left ventricular structure and function.

  • PARACHUTE-HF Trial Protocol [2]: This was a more recent (2025) academic-led, open-label, randomized trial with blinded endpoint adjudication. It specifically enrolled patients with heart failure due to Chagas cardiomyopathy (LVEF ≤40%). Participants were randomized to receive either sacubitril/valsartan or this compound (titrated to a target of 10 mg twice daily). The primary endpoint was a composite of cardiovascular death, first hospitalization for heart failure, and the relative change in the biomarker NT-proBNP from baseline to week 12.

Mechanism of Action in Left Ventricular Remodeling

This compound's ability to positively influence left ventricular mass is tied to its fundamental mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the drug's target.

G Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Lung Lung (ACE) BloodVessel Blood Vessel & Heart Effects Physiological Effects Drug This compound (Prodrug) DrugActive Enalaprilat (Active Form) Drug->DrugActive Activated by CES1 enzyme in liver DrugActive->Lung Inhibits AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII Angiotensin-Converting Enzyme (ACE) Aldosterone ↑ Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Remodeling Cardiac & Vascular Remodeling AngII->Remodeling Bradykinin Bradykinin (Inactive) Vasodilation Vasodilation BradykininActive Bradykinin (Active) Bradykinin->BradykininActive ACE degrades BradykininActive->Vasodilation

As the diagram shows:

  • This compound is a prodrug metabolized in the liver to its active form, enalaprilat [3].
  • Enalaprilat inhibits the Angiotensin-Converting Enzyme (ACE) in tissues like the lung [3].
  • This inhibition has a dual effect:
    • Reduces Angiotensin II production, a potent molecule that causes vasoconstriction, aldosterone release, and directly promotes maladaptive cardiac hypertrophy and fibrosis [3].
    • Increases Bradykinin levels, which promotes vasodilation [3].
  • The comprehensive effect is a reduction in the harmful signaling that drives increased left ventricular mass and impaired function, a process known as reverse remodeling [3].

Interpretation and Research Gap

The evidence positions this compound as a foundational therapy:

  • Established Benchmark: The consistent use of this compound as the active comparator in modern trials like PARADIGM-HF and PARACHUTE-HF solidifies its role as a gold-standard RAAS inhibitor against which new therapies are measured [2] [1].
  • Guideline-Recommended Use: Its indication for treating asymptomatic left ventricular dysfunction is directly based on clinical trial evidence showing it mitigates the progression to symptomatic heart failure, a process inherently linked to favorable effects on the left ventricle [3].

However, the available data has a gap: the search results do not contain classic clinical trials measuring left ventricular mass via methods like echocardiography or MRI in hypertensive patients.

To conclude, while direct trial data on left ventricular mass reduction was not fully available in this search, the collective evidence strongly supports this compound's beneficial role in cardiac remodeling. For a comprehensive historical view, you may find it useful to search specifically for older landmark studies such as the SOLVD Prevention Trial and studies by Konstam et al. (1992) which directly addressed these effects.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

376.19982200 g/mol

Monoisotopic Mass

376.19982200 g/mol

Heavy Atom Count

27

LogP

0.07
0.07 (LogP)
log Kow = 0.07 at pH 4.9
2.1

Appearance

Solid powder

Melting Point

143-144.5
143 - 144.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69PN84IO1A

Related CAS

76095-16-4 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;
H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Enalapril is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Indicated for the management of essential or renovascular hypertension as monotherapy or in combination with other antihypertensive agents, such as thiazide diuretics, for an additive effect. Indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. Indicated for the management of asymptomatic left ventricular dysfunction in patients with an ejection fraction of ≤ to 35 percent to decrease the rate of development of overt heart failure and the incidence of hospitalization for heart failure.
FDA Label

Livertox Summary

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.
Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/
Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Enalapril (9 total), please visit the HSDB record page.

Pharmacology

Enalapril is an antihypertensive agent that exhibits natriuretic and uricosuric properties. Enalapril lowers blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate.[A179137] Individuals with low-renin hypertensive population were still responsive to enalapril.[label] The duration of hypertensive effect in the systolic and diastolic blood pressure persists for at least 24 hours following initial administration of a single oral dose, and repeated daily administration of enalapril confers an additional reduction in blood pressure and a steady-state antihypertensive response may take several weeks.[A179140] In patients with severe congestive heart failure and inadequate clinical response to conventional antihypertensive therapies, treatment with enalapril resulted in improvements in cardiac performance as observed by a reduction in both preload and afterload, and improved clinical status long-term.[A179137] Furthermore, enalapril was shown to increase cardiac output and stroke volume while decreasing pulmonary capillary wedge pressure in patients with congestive heart failure refractory to conventional treatment with digitalis and diuretics. In clinical studies, enalapril reduced left ventricular mass, and did not affect cardiac function or myocardial perfusion during exercise.[A179134] Enalapril is not highly associated with the risk of bradycardia unlike most diuretics and beta-blockers [A179137] and it does not produce rebound hypertension upon discontinuation of therapy.[A179134] Enalapril is not reported to produce hypokalaemia, hyperglycaemia, hyperuricaemia or hypercholesterolaemia. In the kidneys, enalapril was shown to increase renal blood flow and decrease renal vascular resistance. It also augmented the glomerular filtration rate in patients with a glomerular filtration rate less than 80 mL/min.[A179134] When used in combination, enalapril was shown to attenuate the extent of drug-induced hypokalemia caused by hydrochlorothiazide [A179137] and the antihypertensive effects of both drugs were potentiated.[A18459]
Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA02 - Enalapril

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated.
Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

1.06X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

75847-73-3
76095-16-4

Absorption Distribution and Excretion

Following oral administration, the peak plasma concentrations (Cmax) of enalapril is achieved within 1 hour post dosing while the Cmax of enalaprilat occurs at three to four hours post dosing. The steady-state is achieved by the fourth daily dose and there is no accumulation with repeated dosing. However, accumulation of enalaprilat may occur in patients with creatinine clearance less than 30 mL/min. Food intake is reported to have a minimal effect on drug absorption. Following oral administration, about 60% of enalapril was absorbed. Bioavailability of enalapril averaged about 40% when intravenous enalaprilat was used as a reference standard.
Enalapril is mainly eliminated through renal excretion, where approximately 94% of the total dose is excreted via urine or feces as either enalaprilat or unchanged parent compound. About 61% and 33% of the total dose can be recovered in the urine and feces, respectively. In the urine, about 40% of the recovered dose is in the form of enalaprilat.
The volume of distribution of enalapril has not been established. Enalaprilat is shown to penetrate into most tissuesm, in particular the kidneys and vascular tissuem, although penetration of the blood-brain barrier has not been demonstrated after administration at therapeutic doses. In dog studies, enalapril and enalaprilat cross the blood-brain barrier poorly. Minimal penetration occurs into breast milk but significant fetal transfer occurs. The drug crosses the placental barrier in rats and hamsters.
Following oral administration in healthy male volunteers, the renal clearance was approximately 158 ± 47 mL/min. It is reported that enalapril and enalaprilat are undetectable in the plasma by 4 hours post-dosing.
Pharmacokinetic and pharmacodynamic of IV enalapril at 0.50 mg/kg, PO placebo and PO enalapril at three different doses (0.50, 1.00 and 2.00 mg/kg) were analyzed in 7 healthy horses. Serum concentrations of enalapril and enalaprilat were determined for pharmacokinetic analysis. Angiotensin-converting enzyme (ACE) activity, serum ureic nitrogen (SUN), creatinine and electrolytes were measured, and blood pressure was monitored for pharmacodynamic analysis. The elimination half-lives of enalapril and enalaprilat were 0.67 and 2.76 hr respectively after IV enalapril. Enalapril concentrations after PO administrations were below the limit of quantification (10 ng/mL) in all horses and enalaprilat concentrations were below the limit of quantification in 4 of the 7 horses. Maximum mean ACE inhibitions from baseline were 88.38, 3.24, 21.69, 26.11 and 30.19% for IV enalapril at 0.50 mg/kg, placebo and PO enalapril at 0.50, 1.00 and 2.00 mg/kg, respectively. Blood pressures, SUN, creatinine and electrolytes remained unchanged during the experiments.
Enalapril maleate, unlike enalaprilat, is well absorbed following oral administration. Although enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril, it is poorly absorbed from the GI tract because of its high polarity, with only about 3-12% of an orally administered dose being absorbed. Approximately 55-75% of an oral dose of enalapril maleate is rapidly absorbed from the GI tract in healthy individuals and hypertensive patients. Food does not appear to substantially affect the rate or extent of absorption of enalapril maleate. Following oral administration, enalapril maleate appears to undergo first pass metabolism principally in the liver, being hydrolyzed to enalaprilat.
The hypotensive effect of a single oral dose of enalapril maleate is usually apparent within 1 hr and maximal in 4-8 hr. The hypotensive effect of usual doses of the drug generally persists for 12-24 hr but may diminish toward the end of the dosing interval in some patients. Reduction in blood pressure may be gradual, and several weeks of therapy may be required before the full effect is achieved.
Following IV administration of enalaprilat, the hypotensive effect is usually apparent within 5-15 min with maximal effect occurring within 1-4 hr; the duration of hypotensive effect appears to be dose related, but with the recommended doses, the duration of action in most patients is approximately 6 hr. Plasma angiotensin converting enzyme inhibition and reduction in blood pressure appear to be correlated to a plasma enalaprilat concentration of 10 ng/mL, a concentration at which maximal blockade of plasma angiotensin converting enzyme is achieved. After withdrawal of enalapril or enalaprilat, blood pressure gradually returns to pretreatment levels; rebound hypertension following abrupt withdrawal of the drug has not been reported to date. /Enalaprilat/
For more Absorption, Distribution and Excretion (Complete) data for Enalapril (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases. In humans, metabolism beyond bioactivation to enalaprilat is not observed.
About 60% of an absorbed dose of enalapril is extensively hydrolyzed to enalaprilat, principally in the liver via esterases. About 20% appears to be hydrolyzed on first pass through the liver; this hydrolysis does not appear to occur in plasma in humans. Enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril. There is no evidence of other metabolites of enalapril in humans, rats, or dogs. However, a despropyl metabolite of enalaprilat was identified in urine in rhesus monkeys, accounting for 13% of an oral dose of enalapril maleate. Hydrolysis of enalapril to enalaprilat may be delayed and/or impaired in patients with severe hepatic impairment, but the pharmacodynamic effects of the drug do not appear to be significantly altered.

Associated Chemicals

Enalapril maleate; 76095-16-4
Enalaprilat; 76420-72-9
Enalaprilat dihydrate; 84680-54-6

Wikipedia

Enalapril
Acepromazine

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.
For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

The average terminal half life of enalaprilat is 35-38 hours. The effective half life following multiple doses is 11-14 hours. The prolonged terminal half-life is due to the binding of enalaprilat to ACE.
Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.
Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: A.A. Patchett et al., European Patent Office patent 12401; E. E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.)

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical purity; procedure: liquid chromatography with detection at 215 nm and comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

Commercially available enalaprilat injection should be stored at a temperature less than 30 °C. /Enalaprilat/
The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.
Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

When enalapril is administered with diuretics or other hypotensive drugs, the hypotensive effect of enalapril is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. ... Enalapril and diuretics appear to have additive hypotensive effects; however, severe hypotension and reversible renal insufficiency may occasionally occur, especially in volume and/or sodium depleted patients. Hypotensive drugs that cause release of renin (e.g., diuretics) will increase the hypotensive effect of enalapril.
Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.
Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/
Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.
Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Stable under recommended storage conditions. /Enalapril maleate/
Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/

Dates

Last modified: 08-15-2023
1: Moffett BS, DiSanto AR, Espinosa O, Hou J, Colabuono P. Bioequivalence of enalapril oral solution for treatment of pediatric hypertension and enalapril tablets. Clin Pharmacol Drug Dev. 2014 Nov;3(6):493-8. doi: 10.1002/cpdd.129. Epub 2014 Jun 27. PubMed PMID: 27129124.
2: Gómez-Díez M, Muñoz A, Caballero JM, Riber C, Castejón F, Serrano-Rodríguez JM. Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses. Res Vet Sci. 2014 Aug;97(1):105-10. doi: 10.1016/j.rvsc.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24972864.
3: Kechagia IA, Kalantzi L, Dokoumetzidis A. Extrapolation of enalapril efficacy from adults to children using pharmacokinetic/pharmacodynamic modelling. J Pharm Pharmacol. 2015 Nov;67(11):1537-45. doi: 10.1111/jphp.12471. Epub 2015 Aug 10. PubMed PMID: 26256099.
4: Tarkiainen EK, Tornio A, Holmberg MT, Launiainen T, Neuvonen PJ, Backman JT, Niemi M. Effect of carboxylesterase 1 c.428G > A single nucleotide variation on the pharmacokinetics of quinapril and enalapril. Br J Clin Pharmacol. 2015 Nov;80(5):1131-8. doi: 10.1111/bcp.12667. Epub 2015 Jun 11. PubMed PMID: 25919042; PubMed Central PMCID: PMC4631185.
5: Maldonado J, Pereira T, Tavares A. Efficacy and safety of a lercanidipine/enalapril fixed-dose combination in hypertensive patients in Portugal. Drugs R D. 2014 Jun;14(2):147-54. doi: 10.1007/s40268-014-0046-8. PubMed PMID: 24831818; PubMed Central PMCID: PMC4070459.
6: CONSENSUS Trial Study Group. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS). N Engl J Med. 1987 Jun 4;316(23):1429-35. PubMed PMID: 2883575.
7: Chompoosan C, Buranakarl C, Chaiyabutr N, Chansaisakorn W. Decreased sympathetic tone after short-term treatment with enalapril in dogs with mild chronic mitral valve disease. Res Vet Sci. 2014 Apr;96(2):347-54. doi: 10.1016/j.rvsc.2014.01.006. Epub 2014 Feb 3. PubMed PMID: 24559801.
8: Pees M, Pees K, Abraham G, Lierz M, Ungemach FR, Krautwald-Junghanns ME. [Examinations on the pharmacokinetics and compatibility of enalapril in racing pigeons]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2013;41(5):319-25. German. PubMed PMID: 24127029.
9: Burckhardt BB, Tins J, Laeer S. Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Biomed Chromatogr. 2014 Dec;28(12):1679-91. doi: 10.1002/bmc.3201. Epub 2014 May 2. PubMed PMID: 24788577.
10: Danafar H, Manjili HK, Najafi M. Study of Copolymer Composition on Drug Loading Efficiency of Enalapril in Polymersomes and Cytotoxicity of Drug Loaded Nanoparticles. Drug Res (Stuttg). 2016 Sep;66(9):495-504. Epub 2016 Jul 19. PubMed PMID: 27434113.
11: SOLVD Investigators, Yusuf S, Pitt B, Davis CE, Hood WB Jr, Cohn JN. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions. N Engl J Med. 1992 Sep 3;327(10):685-91. Erratum in: N Engl J Med 1992 Dec 10;327(24):1768. PubMed PMID: 1463530.
12: Ramusovic S, Thielking G, Läer S. Determination of enalapril and enalaprilat in small human serum quantities for pediatric trials by HPLC-tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):697-702. doi: 10.1002/bmc.1716. Epub 2011 Sep 23. PubMed PMID: 21953651.
13: Antza C, Stabouli S, Kotsis V. Combination therapy with lercanidipine and enalapril in the management of the hypertensive patient: an update of the evidence. Vasc Health Risk Manag. 2016 Nov 15;12:443-451. eCollection 2016. Review. PubMed PMID: 27895487; PubMed Central PMCID: PMC5118038.
14: Cheregi M, Albu F, Udrescu Ş, Răducanu N, Medvedovici A. Greener bioanalytical approach for LC/MS-MS assay of enalapril and enalaprilat in human plasma with total replacement of acetonitrile throughout all analytical stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 May 15;927:124-32. doi: 10.1016/j.jchromb.2012.11.023. Epub 2012 Nov 30. PubMed PMID: 23266124.
15: Fontana V, Silva PS, Izidoro-Toledo TC, Biagi C, Oliveira EB, Gerlach RF, Tanus-Santos JE. Comprehensive evaluation of the effects of enalapril on matrix metalloproteinases levels in hypertension. Cardiovasc Drugs Ther. 2012 Dec;26(6):511-9. doi: 10.1007/s10557-012-6420-2. PubMed PMID: 23085896.
16: Egan CG, Pontremoli R. Role of the fixed-dose combination lercanidipine-enalapril in renal protection. J Nephrol. 2011 Jul-Aug;24(4):428-37. doi: 10.5301/JN.2011.6271. Review. PubMed PMID: 21279953.
17: Arafat T, Awad R, Hamad M, Azzam R, Al-Nasan A, Jehanli A, Matalka K. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. J Clin Pharm Ther. 2005 Aug;30(4):319-28. PubMed PMID: 15985045.
18: Frost L, Böttcher M, Bøtker HE, Kristensen SD, Nørgaard A. Enalapril and exercise-induced hyperkalemia. A study of patients randomized to double-blind treatment with enalapril or placebo after acute myocardial infarction. Int J Cardiol. 1992 Dec;37(3):401-5. PubMed PMID: 1468826.
19: Ghosh C, Jain I, Shinde CP, Chakraborty BS. Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: application to a bioequivalence study. Drug Test Anal. 2012 Feb;4(2):94-103. doi: 10.1002/dta.241. Epub 2011 Feb 21. PubMed PMID: 21341376.
20: Morgan TO, Anderson A. Hemodynamic comparisons of enalapril and felodipine and their combination. Kidney Int Suppl. 1992 May;36:S78-81. PubMed PMID: 1614072.

Explore Compound Types